Product packaging for Pivalylbenzhydrazine(Cat. No.:CAS No. 306-19-4)

Pivalylbenzhydrazine

Cat. No.: B1215872
CAS No.: 306-19-4
M. Wt: 206.28 g/mol
InChI Key: FWWDFDMCZLOXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pivhydrazine is a member of benzenes.
Pivhydrazine, also known as pivazide, is a member of the hydrazine family with irreversible and non-selective inhibitory activity against monoamine oxidases. In 1960, it was widely used as an antidepressant agent but it is now discontinued.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1215872 Pivalylbenzhydrazine CAS No. 306-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWDFDMCZLOXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2971-75-7 (hydrochloride)
Record name Pivhydrazine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50184667
Record name Pivhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-19-4
Record name Pivalylbenzhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivhydrazine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivhydrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-benzylpivalohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK1T520ASG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pivalylbenzhydrazine, also known as pivhydrazine or N'-benzyl-2,2-dimethylpropanehydrazide. This compound is a hydrazine derivative that has been investigated for its biological activities. This document details the primary synthesis pathway, starting materials, and a representative experimental protocol. Quantitative data from related syntheses are summarized, and a logical workflow for the synthesis is presented visually.

Introduction

This compound, with the chemical formula C₁₂H₁₈N₂O, is a substituted hydrazine characterized by the presence of a pivaloyl group and a benzyl group attached to the nitrogen atoms of the hydrazine moiety. The synthesis of such N,N'-disubstituted hydrazines is of interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by this class of compounds. This guide focuses on the most direct and common synthetic route to this compound, which involves the acylation of benzylhydrazine.

Synthesis Pathway and Starting Materials

The most common and direct pathway for the synthesis of this compound is the N-acylation of benzylhydrazine with a pivaloylating agent.

Starting Materials:

  • Benzylhydrazine: A monosubstituted hydrazine that serves as the nitrogen nucleophile. It can be prepared through various methods, including the reaction of benzyl chloride with hydrazine.

  • Pivaloyl Chloride (Trimethylacetyl chloride): A reactive acyl chloride that provides the pivaloyl group. It is a colorless liquid with a pungent odor and is synthesized from pivalic acid and a chlorinating agent like thionyl chloride.[1] Pivaloyl chloride is a key reagent in the synthesis of various pharmaceuticals and agrochemicals.[1]

  • Base: Typically a non-nucleophilic organic base such as triethylamine or pyridine is used to neutralize the hydrochloric acid byproduct formed during the acylation reaction.

  • Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is commonly used to dissolve the reactants and facilitate the reaction.

The overall reaction is a nucleophilic acyl substitution where the more nucleophilic nitrogen of benzylhydrazine attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Experimental Protocol

Reaction Scheme:

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzylhydrazine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane.

  • Addition of Base: Triethylamine (1.1 equivalents) is added to the flask, and the mixture is stirred under a nitrogen atmosphere. The reaction vessel is cooled in an ice bath to 0-5 °C.

  • Addition of Pivaloyl Chloride: Pivaloyl chloride (1.05 equivalents), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not explicitly detailed in the provided search results. However, data from analogous reactions involving the acylation of hydrazines with pivaloyl chloride can provide an expected range for yields and other parameters.

ParameterExpected Value/RangeNotes
Yield 70-95%Yields can vary depending on the specific reaction conditions and purity of starting materials. Acylation reactions of this type are generally high-yielding.
Melting Point Not availableThe melting point would need to be determined experimentally for the purified product.
¹H NMR Expected signals for pivaloyl (tert-butyl singlet, ~1.2 ppm), benzyl (CH₂ singlet, ~4.0 ppm; aromatic multiplet, ~7.3 ppm), and N-H protons.The chemical shifts of the N-H protons can be broad and their position may vary depending on the solvent and concentration.
¹³C NMR Expected signals for the carbonyl carbon, and carbons of the pivaloyl and benzyl groups.
IR (Infrared Spectroscopy) Characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, around 1640-1680 cm⁻¹), and aromatic C-H stretching.
MS (Mass Spectrometry) Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (206.29 g/mol ).

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Benzylhydrazine Benzylhydrazine Reaction Acylation Reaction Benzylhydrazine->Reaction PivaloylChloride Pivaloyl Chloride PivaloylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Neutralizes HCl Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Reaction Medium This compound This compound Reaction->this compound Product Byproduct Base·HCl Reaction->Byproduct Byproduct Experimental_Workflow Start Start Setup Reaction Setup: - Benzylhydrazine - Solvent - Base Start->Setup Cooling Cool to 0-5 °C Setup->Cooling Addition Dropwise Addition of Pivaloyl Chloride Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Workup Aqueous Work-up: - Wash with H₂O, NaHCO₃, Brine - Dry Organic Layer Stirring->Workup Purification Purification: - Solvent Removal - Recrystallization or Chromatography Workup->Purification Product Pure this compound Purification->Product

References

Pivalylbenzhydrazine (CAS 306-19-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine (CAS 306-19-4), also known as Pivhydrazine, is a hydrazine derivative formerly investigated for its therapeutic properties. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, and relevant experimental contexts. It is intended as a resource for researchers exploring monoamine oxidase inhibitors and related compounds in drug discovery and development.

Physicochemical Properties

This compound is a crystalline solid with a defined molecular structure and weight. Its key identifiers and properties are summarized below.

PropertyValueReference
CAS Registry Number 306-19-4
IUPAC Name N'-benzyl-2,2-dimethylpropanehydrazide
Synonyms Pivhydrazine, Pivazide, Tersavid, Ro 4-1634, 1-Benzyl-2-pivaloylhydrazine
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Melting Point 68-69 °C
Canonical SMILES CC(C)(C)C(=O)NNCC1=CC=CC=C1
Percent Composition C 69.87%, H 8.80%, N 13.58%, O 7.76%

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is an irreversible and non-selective monoamine oxidase inhibitor (MAOI). Monoamine oxidases (MAO) are a family of enzymes, primarily MAO-A and MAO-B, located on the outer mitochondrial membrane. These enzymes are crucial for the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

By irreversibly binding to and inhibiting both MAO-A and MAO-B, this compound blocks the breakdown of these neurotransmitters. This action leads to an increased concentration of monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism was the basis for its former use as an antidepressant.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron MA Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO MAO-A & MAO-B MA->MAO Cytosolic Degradation Synapse Synaptic Cleft Increased Neurotransmitter Availability MA->Synapse Release Mitochondrion Mitochondrion Metabolites Inactive Metabolites MAO->Metabolites Pivhydrazine This compound (MAO Inhibitor) Pivhydrazine->MAO Irreversible Inhibition

Caption: this compound inhibits MAO, preventing neurotransmitter breakdown.

Biological Activity

CompoundTypeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
Clorgyline Selective MAO-A0.0029-Highly Selective for MAO-A
Selegiline Selective MAO-B-0.0070Highly Selective for MAO-B
Tranylcypromine Non-selective--Non-selective
Phenelzine Non-selective--Non-selective
Isocarboxazid Non-selective--Non-selective
Note: Data is compiled from various sources for representative MAOIs. IC₅₀ values for this compound are not specified in the reviewed literature.

In addition to its effects on the central nervous system, one study noted that this compound administration in rats led to a decrease in cartilage growth.

Experimental Protocols

Representative Synthesis of this compound

The preparation of this compound was first described in a 1961 patent (GB 883379). While the original document is not readily accessible, a representative synthesis can be conceptualized based on standard organic chemistry principles for forming acylhydrazines. The process involves the acylation of benzylhydrazine with a pivaloyl group source.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

  • Dissolution: Benzylhydrazine is dissolved in a suitable inert solvent, such as dichloromethane or THF, in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to 0°C.

  • Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution to act as an acid scavenger.

  • Acylation: Pivaloyl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the final product.

In Vitro MAO Inhibition Assay Protocol

This protocol describes a general method to determine the inhibitory potential (IC₅₀) of a test compound like this compound against human MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • MAO substrate (e.g., Kynuramine).

  • Test compound (this compound) dissolved in DMSO.

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • 96-well microplate.

  • Plate reader (spectrophotometer or fluorometer, depending on the detection method).

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls in buffer. Final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to the wells of the microplate.

  • Inhibitor Addition: Add the various concentrations of the test compound, positive control, or vehicle (buffer with DMSO) to the respective wells.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C to allow for binding, which is particularly important for irreversible inhibitors.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., Kynuramine) to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding a strong acid or base). The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is quantified. This can be done via spectrophotometry (measuring absorbance at a specific wavelength) or by using a coupled reaction that produces a fluorescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.

Conclusion

This compound is a historically significant non-selective, irreversible MAO inhibitor. While its clinical use has been discontinued, its well-defined mechanism of action makes it a valuable reference compound for research in neuropharmacology and for the development of new, more selective MAO inhibitors. The protocols and data presented in this guide offer a technical foundation for scientists engaged in such work.

Mechanism of action of Pivalylbenzhydrazine as a monoamine oxidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, a derivative of hydrazine, is recognized as a potent inhibitor of monoamine oxidase (MAO). This technical guide delineates the mechanism of action of this compound, positioning it within the broader class of hydrazine-based MAO inhibitors. While specific quantitative inhibitory data for this compound against MAO-A and MAO-B isoforms is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. This includes established experimental protocols for determining key inhibitory parameters and showcases the expected data presentation format. Furthermore, this guide illustrates the core signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of its pharmacological role.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as other endogenous and exogenous amines.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] Inhibition of MAO enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][3]

MAO inhibitors (MAOIs) are broadly classified based on their selectivity for the MAO isoforms and the reversibility of their binding. Hydrazine derivatives, such as this compound, represent a significant chemical class of MAOIs.

Mechanism of Action of this compound

As a hydrazine derivative, this compound is presumed to act as an irreversible inhibitor of monoamine oxidase. The proposed mechanism involves the enzymatic oxidation of the hydrazine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.[4] This irreversible inhibition necessitates the de novo synthesis of the MAO enzyme for the recovery of its activity.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general mechanism of MAO inhibition and its effect on neurotransmitter levels.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Oxidative Deamination Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Neuronal_Response Neuronal Response Receptors->Neuronal_Response Activation

Caption: General signaling pathway of MAO inhibition by this compound.

Quantitative Analysis of MAO Inhibition

To fully characterize the inhibitory profile of this compound, it is essential to determine its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for both MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of its preference for one isoform over the other.

Table 1: Hypothetical Inhibitory Activity of this compound against hMAO-A and hMAO-B
CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) (A/B)
This compoundData not availableData not availableData not available
Clorgyline (Control)0.0085.20.0015
Selegiline (Control)1.10.01573.3

Note: The data for this compound is hypothetical and for illustrative purposes only. Control values are representative.

Table 2: Hypothetical Inhibition Constants and Mode of Inhibition
CompoundTarget EnzymeKi (µM)Mode of Inhibition
This compoundhMAO-AData not availablePresumed Irreversible
This compoundhMAO-BData not availablePresumed Irreversible

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound as a monoamine oxidase inhibitor.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric method to determine the IC50 of this compound for MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the different concentrations of this compound to the respective wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the MAO substrate and the Amplex® Red/HRP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro MAO Inhibition Assay

MAO_Assay_Workflow A Prepare Serial Dilutions of this compound C Add this compound and Controls A->C B Add MAO Enzyme (A or B) to 96-well Plate B->C D Pre-incubate at 37°C for 15 minutes C->D E Add Substrate and Amplex® Red/HRP Solution D->E F Incubate at 37°C for 30 minutes E->F G Measure Fluorescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Determination of Inhibition Constant (Ki) and Reversibility

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the Ki value, kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate and this compound. The data is then analyzed using Lineweaver-Burk or Michaelis-Menten plots.

To assess the reversibility of inhibition, a dialysis or rapid dilution method can be employed. The enzyme is pre-incubated with a high concentration of this compound, and then the mixture is dialyzed or diluted to remove the unbound inhibitor. The recovery of enzyme activity over time is measured. A lack of recovery indicates irreversible inhibition.

Conclusion

This compound is a potent monoamine oxidase inhibitor, likely acting through an irreversible mechanism characteristic of hydrazine derivatives. While specific quantitative data on its inhibitory profile is limited, the experimental protocols outlined in this guide provide a robust framework for its comprehensive evaluation. The determination of its IC50, Ki, and selectivity for MAO-A and MAO-B is crucial for understanding its therapeutic potential and guiding future drug development efforts. The diagrams provided serve to clarify the underlying biochemical pathways and experimental procedures, offering a valuable resource for researchers in the field.

References

The Diverse Biological Activities of Hydrazone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazone scaffold (R1R2C=NNR3R4) is a versatile and privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. While the specific term "pivalylbenzhydrazine" does not yield extensive dedicated research, the broader class of hydrazone derivatives, which encompasses this structural possibility, has been the subject of intensive investigation. These compounds have emerged as promising candidates in the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the key biological activities of hydrazone derivatives, with a focus on their insecticidal, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Insecticidal Activity of Hydrazone Derivatives

Hydrazone derivatives have been identified as potent insecticidal agents, with some acting as modulators of insect Transient Receptor Potential Vanilloid (TRPV) channels.[1][2] These channels are critical for various sensory functions in insects, making them attractive targets for the development of novel insecticides.

Quantitative Data: Insecticidal Efficacy

The insecticidal activity of various hydrazone derivatives has been evaluated against several insect pests. The following table summarizes the quantitative data from these studies.

Compound ClassTarget InsectConcentrationMortality Rate (%)Reference
Pyridylhydrazono pyrazol-5-one (C1)Aphis craccivora400 mg L-166.3[1]
Pyridylhydrazono pyrazol-5-one (C2)Aphis craccivora400 mg L-175.7[1]
Phenylhydrazidoyl (B4)Aphis craccivora200.0 mg L-168.7[3]
Diacylhydrazine (10g)Helicoverpa armigeraNot specified70.8[4]
Diacylhydrazine (10h)Helicoverpa armigeraNot specified87.5[4]
Diacylhydrazine (10w)Helicoverpa armigeraNot specified79.2[4]
Diacylhydrazine (10g)Plutella xylostellaLC50 = 27.49 mg L-150[4]
Diacylhydrazine (10h)Plutella xylostellaLC50 = 23.67 mg L-150[4]
Diacylhydrazine (10w)Plutella xylostellaLC50 = 28.90 mg L-150[4]
Experimental Protocols: Insecticidal Bioassay

A standardized protocol for assessing the insecticidal activity of hydrazone derivatives against aphids like Aphis craccivora is the glass tube residual film technique.[5]

Objective: To determine the lethal concentration (LC50) of a test compound against a target insect pest.

Materials:

  • Glass tubes or vials

  • Acetone or other suitable solvent

  • Micropipettes

  • Test compound (hydrazone derivative)

  • Healthy, synchronized adult insects (e.g., Aphis craccivora)

  • Fresh host plant leaves (e.g., cowpea leaves)[6]

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of graded concentrations through serial dilution.

  • Coating of Glass Tubes: Apply a specific volume (e.g., 1 mL) of each test concentration to the inner surface of a glass tube. Roll the tube to ensure a uniform coating. Allow the solvent to evaporate completely, leaving a thin film of the test compound.[7][8] Control tubes should be coated with the solvent only.

  • Introduction of Insects: Carefully introduce a known number of healthy, adult insects (e.g., 20) into each coated tube.

  • Provision of Food: Place a fresh host plant leaf in each tube as a food source.

  • Incubation: Seal the tubes with a breathable material and place them in an incubator under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Record the number of dead insects in each tube at specified time intervals (e.g., 24, 48, and 72 hours).[7] An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence limits using probit analysis.[9]

Mechanisms of Action & Signaling Pathways

Certain hydrazone derivatives exert their insecticidal effect by modulating the activity of insect TRPV channels, which are involved in mechanosensation.[2][10] Pymetrozine, a known insecticide, is thought to act on these channels.[11] The binding of these compounds to the TRPV channel can lead to its over-activation or inhibition, disrupting the insect's sensory perception and coordination, ultimately leading to mortality.

G Proposed Mechanism of Insecticidal Hydrazones via TRPV Channel Modulation cluster_membrane Chordotonal Neuron Membrane TRPV_Channel Insect TRPV Channel (Nan/Iav Heteromer) Channel_Modulation Conformational Change and Channel Modulation TRPV_Channel->Channel_Modulation Hydrazone Hydrazone Derivative Binding Binding to TRPV Channel Hydrazone->Binding Binding->TRPV_Channel Targets Disruption Disruption of Mechanosensation and Proprioception Channel_Modulation->Disruption Mortality Insect Paralysis and Mortality Disruption->Mortality

Proposed mechanism of insecticidal hydrazones.

The following diagram illustrates the workflow for determining the insecticidal efficacy of hydrazone derivatives.

G Workflow for Insecticidal Bioassay Start Start Prep_Solutions Prepare Stock and Serial Dilutions of Hydrazone Derivative Start->Prep_Solutions Coat_Tubes Coat Glass Tubes with Test Solutions and Control Prep_Solutions->Coat_Tubes Introduce_Insects Introduce Target Insects (e.g., Aphis craccivora) Coat_Tubes->Introduce_Insects Incubate Incubate under Controlled Conditions with Food Source Introduce_Insects->Incubate Assess_Mortality Assess Mortality at 24, 48, and 72 Hours Incubate->Assess_Mortality Data_Analysis Data Analysis: Abbott's Formula and Probit Analysis Assess_Mortality->Data_Analysis LC50 Determine LC50 Value Data_Analysis->LC50 End End LC50->End G Anticancer Mechanism of Hydrazones via p27Kip1 Upregulation Hydrazone Hydrazone Derivative Upregulation Upregulation of p27Kip1 Hydrazone->Upregulation p27Kip1 p27Kip1 Upregulation->p27Kip1 Inhibition Inhibition of Cyclin E-CDK2 p27Kip1->Inhibition Cyclin_CDK Cyclin E-CDK2 Complex Cyclin_CDK->Inhibition Inhibited by G1_Arrest G1 Phase Cell Cycle Arrest Inhibition->G1_Arrest Apoptosis Inhibition of Proliferation and Induction of Apoptosis G1_Arrest->Apoptosis G Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h for Cell Adhesion Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Serial Dilutions of Hydrazone Derivative Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent to Each Well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution to Dissolve Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate Cell Viability and Determine IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Proposed Antimicrobial Mechanism of Hydrazones cluster_cell Microbial Cell cluster_mito Mitochondrion ETC Electron Transport Chain Mito_Dysfunction Mitochondrial Dysfunction ETC->Mito_Dysfunction Cell_Death Microbial Cell Death Mito_Dysfunction->Cell_Death ROS Increased Reactive Oxygen Species (ROS) ROS->ETC Interacts with Oxidative_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Oxidative_Damage Oxidative_Damage->Cell_Death Hydrazone Hydrazone Derivative Hydrazone->ROS Induces G Workflow for Microbroth Dilution MIC Assay Start Start Prep_Inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare Serial Dilutions of Hydrazone in a 96-well Plate Prep_Inoculum->Prep_Plate Inoculate_Plate Inoculate Plate with Standardized Microbial Suspension Prep_Plate->Inoculate_Plate Incubate Incubate at 37°C for 16-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Read Absorbance Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to Pivalylbenzhydrazine Structural Analogs and Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, also known as Pivhydrazine, is a historically significant monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] While its clinical use has been discontinued, its core structure presents a valuable scaffold for the design of novel therapeutic agents, particularly in the realm of neurology and psychiatry. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound and its structural analogs. Due to the limited availability of public data on direct this compound analogs, this paper will also draw upon the broader class of hydrazine-based MAOIs to illustrate key principles and experimental methodologies.

Introduction to this compound and Monoamine Oxidase Inhibition

This compound (N'-benzyl-2,2-dimethylpropanehydrazide) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, a mechanism that underlies its antidepressant effects.

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs. MAO-B is more specific for dopamine and is a key target in the treatment of Parkinson's disease. The non-selective nature of early MAOIs like this compound contributed to a range of side effects and dietary restrictions, leading to their decline in clinical use. However, the development of isoform-selective and reversible MAOIs remains an active area of research.

Mechanism of Action: Inhibition of Monoamine Oxidase

The primary mechanism of action of this compound and its analogs is the inhibition of monoamine oxidase. This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The general signaling pathway is depicted below.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound Analog This compound->MAO Inhibition Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Figure 1: Mechanism of Action of this compound Analogs.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs typically follows a convergent strategy involving the preparation of a pivaloyl hydrazide core, followed by condensation with a suitable aldehyde or ketone to form a hydrazone, which can then be reduced to the final hydrazine derivative.

General Synthetic Workflow

The overall process for the synthesis and screening of novel this compound analogs is outlined in the workflow diagram below.

Synthesis_Workflow Start Starting Materials (Pivalic Acid/Chloride, Hydrazine, Aldehydes/Ketones) Step1 Synthesis of Pivaloyl Hydrazide Start->Step1 Step2 Synthesis of Pivaloyl Hydrazone Derivatives Step1->Step2 Step3 Optional: Reduction to Hydrazine Derivatives Step2->Step3 Purification Purification and Characterization (Crystallization, Chromatography, NMR, MS) Step2->Purification Step3->Purification Screening Biological Screening (MAO-A and MAO-B Inhibition Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Step1

References

In Vitro Stability of Pivalylbenzhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and key considerations for assessing the in vitro stability of Pivalylbenzhydrazine. Designed for researchers, scientists, and drug development professionals, this document outlines experimental protocols, data presentation formats, and visual workflows to support robust and reliable stability studies.

Introduction

This compound, a hydrazine derivative, requires thorough in vitro stability assessment to understand its metabolic fate and degradation profile. Key stability-indicating studies include evaluation of metabolic stability in liver fractions, stability in plasma, and susceptibility to hydrolysis and oxidation. This guide details the established metabolic pathways and provides standardized protocols for conducting these essential in vitro assays.

Metabolic Stability

In vitro studies using rat liver homogenates have indicated that this compound undergoes metabolic transformation.[1] The primary metabolic pathway involves the formation of Benzylhydrazine as an intermediate, which is further metabolized to Hippuric acid.[1]

Proposed Metabolic Pathway

The metabolic conversion of this compound is believed to proceed as illustrated in the following diagram.

This compound This compound Benzylhydrazine Benzylhydrazine This compound->Benzylhydrazine Metabolism (Liver Homogenate) HippuricAcid Hippuric Acid Benzylhydrazine->HippuricAcid Further Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_homogenate Prepare Liver Homogenate mix Mix Homogenate and Compound in Buffer prep_homogenate->mix prep_compound Prepare this compound Stock Solution prep_compound->mix incubate Incubate at 37°C mix->incubate sample Take Samples at Time Points (0, 15, 30, 60 min) incubate->sample quench Quench with Acetonitrile sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by HPLC-UV/MS centrifuge->analyze cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_plasma Thaw and Prepare Plasma mix Add Compound to Pre-warmed Plasma prep_plasma->mix prep_compound Prepare this compound Stock Solution prep_compound->mix incubate Incubate at 37°C mix->incubate sample Take Samples at Time Points incubate->sample quench Quench with Acetonitrile sample->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze

References

Solubility profile of Pivalylbenzhydrazine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Pivalylbenzhydrazine and outlines detailed experimental protocols for its precise determination. Due to the current absence of specific quantitative solubility data for this compound in publicly available literature, this document focuses on providing a robust framework for researchers to generate this critical data. The information presented is based on the known solubility of structurally similar compounds, offering a predictive qualitative assessment to guide solvent selection and experimental design.

Predicted Qualitative Solubility Profile

This compound's structure, incorporating a bulky, nonpolar pivalyl group and a more polar benzhydrazine moiety, suggests a nuanced solubility profile. An analysis of related compounds provides a foundational estimate of its behavior in various solvents.

  • Benzoylhydrazine , which shares the benzhydrazine core, is reported to be soluble in water and alcohol, and slightly soluble in ether, acetone, and chloroform.[1] This suggests that the hydrazine and amide functionalities contribute to polarity and hydrogen bonding potential.

  • Pivalic acid , representing the other structural component, is soluble in water, ethyl alcohol, and diethyl ether.[2][3][4][5] Its aqueous solubility is noted as 25 g/L at 20 °C.[3][5]

Based on these analogs, this compound is predicted to exhibit moderate solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and limited solubility in water. Its solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) is likely to be moderate, while it is expected to be more soluble in nonpolar solvents (e.g., hexane, toluene) than benzoylhydrazine due to the influence of the nonpolar pivalyl group.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to conduct these measurements at standard laboratory temperatures (e.g., 20 °C or 25 °C) and to specify the temperature at which the data was collected.

SolventClassificationPredicted SolubilityExperimentally Determined Solubility ( g/100 mL) at [Specify Temp.]
WaterPolar ProticLow
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate to High
IsopropanolPolar ProticModerate
AcetonePolar AproticModerate
Ethyl AcetatePolar AproticModerate
AcetonitrilePolar AproticModerate
DichloromethaneHalogenatedHigh
ChloroformHalogenatedHigh
HexaneNonpolarLow to Moderate
TolueneNonpolarModerate to High

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_vials Prepare Vials with Solvent and Excess Solute start->prep_vials agitate Agitate at Constant Temperature (24-48h) prep_vials->agitate settle Allow Excess Solid to Settle agitate->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Pivalylbenzhydrazine: Discovery, Mechanism, and Historical Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, also known as pivhydrazine and pivazide, is a notable compound in the history of psychopharmacology. As a member of the hydrazine class of antidepressants, it emerged in the early 1960s as an irreversible and non-selective monoamine oxidase inhibitor (MAOI). Its development was a part of the broader exploration of hydrazine derivatives for psychiatric conditions, following the serendipitous discovery of the antidepressant effects of iproniazid.[1][2] Marketed under trade names such as Tersavid, this compound was utilized for the treatment of depression.[2][3] However, its clinical use was short-lived primarily due to concerns of hepatotoxicity, a significant adverse effect associated with many hydrazine-based compounds.[2] This guide provides a comprehensive overview of the discovery, history of use, mechanism of action, and the reasons for the discontinuation of this compound.

Discovery and History of Use

The journey of this compound is intertwined with the advent of the first generation of antidepressant medications. The discovery of the therapeutic potential of monoamine oxidase inhibitors was a landmark event in the treatment of depression.

The Dawn of the MAOIs: A Serendipitous Beginning

The story of MAOIs began not in the realm of psychiatry, but in the treatment of tuberculosis. Iproniazid, a derivative of hydrazine, was initially developed as an anti-tubercular agent.[4][5][6] During clinical use, it was observed to have mood-elevating side effects in patients.[4][5] This unexpected finding prompted researchers to investigate its mechanism of action, leading to the discovery that iproniazid inhibits the enzyme monoamine oxidase (MAO).[7] This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, iproniazid increases the levels of these neurotransmitters, which was hypothesized to be the basis of its antidepressant effect.[7]

The Emergence of this compound

Following the discovery of iproniazid's antidepressant properties, the 1950s and 1960s saw a surge in the development of other hydrazine derivatives with potential psychiatric applications.[1][2] this compound emerged during this period of intense research and was introduced for the treatment of depression in the early 1960s.[2][8]

Discontinuation from the Market

Despite its efficacy as an antidepressant, the use of this compound, along with many other hydrazine-based MAOIs, was curtailed by significant safety concerns. The primary issue was hepatotoxicity, or liver damage, which was a dose-related adverse effect observed with these compounds.[2] This led to the eventual withdrawal of this compound and a shift towards the development of newer, safer classes of antidepressants.

Chemical Information

PropertyValue
IUPAC Name N'-benzyl-2,2-dimethylpropanehydrazide
Other Names Pivhydrazine, Pivazide, Tersavid, Angorvid, Betamezid, Neomarsilid
CAS Number 306-19-4
Chemical Formula C12H18N2O
Molecular Weight 206.289 g/mol

Mechanism of Action

This compound functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO).[2][3]

Monoamine Oxidase Inhibition

Monoamine oxidase is an enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters. There are two main isoforms of this enzyme: MAO-A and MAO-B.

  • MAO-A preferentially metabolizes serotonin and norepinephrine.

  • MAO-B has a higher affinity for dopamine.

This compound, being a non-selective inhibitor, acts on both MAO-A and MAO-B.[2]

Signaling Pathway

The mechanism of action involves the covalent binding of the hydrazine group to the active site of the MAO enzyme, leading to its irreversible inactivation. This inhibition prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron and at the synapse. The resulting increase in the concentration of these neurotransmitters in the synaptic cleft enhances neurotransmission, which is believed to be the primary mechanism underlying its antidepressant effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_synapse Increased Monoamines Vesicles->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Irreversible Inhibition Receptors Postsynaptic Receptors MA_synapse->Receptors Binding Signal Neuronal Signal Receptors->Signal Activation

Figure 1: Mechanism of action of this compound as a MAO inhibitor.

Experimental Protocols

Synthesis

A probable method for the synthesis of this compound is through hydrazinolysis. This would involve the reaction of a pivalic acid derivative (such as pivaloyl chloride or a pivalic acid ester) with benzylhydrazine.

Hypothetical Synthesis Workflow:

Synthesis_Workflow Pivaloyl_Chloride Pivaloyl Chloride Reaction Reaction in suitable solvent (e.g., diethyl ether) Pivaloyl_Chloride->Reaction Benzylhydrazine Benzylhydrazine Benzylhydrazine->Reaction Pivalylbenzhydrazine_HCl This compound Hydrochloride (Precipitate) Reaction->Pivalylbenzhydrazine_HCl Filtration Filtration and Washing Pivalylbenzhydrazine_HCl->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: A plausible synthetic workflow for this compound.

Quantitative Data

Specific quantitative data such as IC50 values, binding affinities, and detailed pharmacokinetic profiles for this compound are scarce in the publicly available literature from the time of its use. A study by Zor et al. (1965) investigated the effect of monoamine oxidase inhibitors on the growth of rat tibia, where this compound was administered at a dose of 5 mg/kg intraperitoneally daily for 5 days in immature female rats, and was found to inhibit the growth of the epiphysial cartilage.[9]

Conclusion

This compound holds a significant place in the history of antidepressant therapy. As an early hydrazine-based MAOI, it contributed to the initial understanding of the neurochemical basis of depression and the development of subsequent psychotropic medications. While its clinical utility was ultimately limited by safety concerns, particularly hepatotoxicity, the story of this compound serves as a crucial lesson in the evolution of drug development, highlighting the ongoing balance between efficacy and safety. Further historical and pharmacological research into such discontinued compounds can provide valuable insights for modern drug discovery and development.

References

Theoretical Framework for the Molecular Structure of Pivalylbenzhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalylbenzhydrazine, also known as Pivhydrazine, is a hydrazine derivative with potential pharmacological significance. Understanding its three-dimensional structure and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents. While specific theoretical studies on this compound are not extensively documented in publicly available literature, this technical guide outlines the established computational methodologies that are applied to characterize the molecular structure of such compounds. This document serves as a roadmap for researchers aiming to conduct theoretical investigations on this compound, detailing the necessary computational protocols and data analysis techniques.

Introduction to the Molecular Structure of this compound

This compound (C12H18N2O) is a chemical entity with the CAS Registry Number 306-19-4.[1] Its molecular structure consists of a pivaloyl group attached to a benzhydrazine moiety. The inherent flexibility of the molecule, particularly around the C-N and N-N bonds, suggests the existence of multiple possible conformations with varying energies. Theoretical studies are indispensable for identifying the most stable conformers and for a detailed understanding of the molecule's geometric and electronic parameters.

Theoretical Methodology: A Practical Workflow

The theoretical investigation of a molecule like this compound typically follows a well-defined computational workflow. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost.[2]

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of this compound's molecular structure.

Computational Workflow for this compound cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Initial 3D Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc Optimized Geometry nbo_calc Natural Bond Orbital (NBO) Analysis geom_opt->nbo_calc Wavefunction fmo_calc Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_calc Wavefunction thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies vibrational Vibrational Spectra (IR, Raman) freq_calc->vibrational Vibrational Frequencies nmr_spectra Theoretical NMR Spectra nmr_calc->nmr_spectra Shielding Tensors bonding Bonding and Charge Distribution nbo_calc->bonding NBO Output electronic Electronic Properties (HOMO-LUMO gap, reactivity descriptors) fmo_calc->electronic Orbital Energies

Caption: A generalized workflow for the theoretical study of this compound.

Detailed Experimental (Computational) Protocols

The following tables outline the key experimental parameters for the computational methods mentioned in the workflow.

Table 1: Geometry Optimization and Frequency Calculation

ParameterRecommended Method/Basis SetJustification
Method DFT (Density Functional Theory)Provides a good balance of accuracy and computational efficiency for organic molecules.[2]
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A widely used and well-benchmarked hybrid functional for geometry and frequency calculations.
Basis Set 6-311++G(d,p)A triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.
Solvation Model PCM (Polarizable Continuum Model) or SMDTo account for the effect of a solvent environment on the molecular structure and properties.
Software Gaussian, ORCA, GAMESS, etc.Standard quantum chemistry software packages.

Table 2: NMR Chemical Shift Calculation

ParameterRecommended Method/Basis SetJustification
Method GIAO (Gauge-Including Atomic Orbital)A reliable method for calculating NMR shielding tensors.
Functional mPW1PW91 or B3LYPFunctionals that have shown good performance for NMR chemical shift predictions.
Basis Set 6-311+G(2d,p)A larger basis set is often required for accurate NMR predictions.
Reference Tetramethylsilane (TMS) calculated at the same level of theoryFor accurate prediction of ¹H and ¹³C NMR chemical shifts.

Expected Quantitative Data from Theoretical Studies

A thorough theoretical investigation of this compound would yield the following quantitative data, which should be presented in clear, structured tables for comparative analysis.

Table 3: Optimized Geometrical Parameters

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Length C1C2--Calculated Value
Bond Angle C1C2C3-Calculated Value
Dihedral Angle C1C2C3C4Calculated Value
... (for all relevant bonds, angles, and dihedrals)

Table 4: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν₁Calculated ValueCalculated ValueCalculated Valuee.g., N-H stretch
ν₂Calculated ValueCalculated ValueCalculated Valuee.g., C=O stretch
... (for all calculated modes)

Table 5: Calculated ¹H and ¹³C NMR Chemical Shifts

AtomCalculated Shielding (ppm)TMS Shielding (ppm)Calculated Chemical Shift (ppm)Experimental (if available)
H1Calculated ValueCalculated ValueCalculated ValueExperimental Value
C1Calculated ValueCalculated ValueCalculated ValueExperimental Value
... (for all unique protons and carbons)

Advanced Structural Analysis

Beyond the fundamental geometric and spectroscopic data, theoretical studies can provide deeper insights into the electronic structure and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides information about the bonding and charge distribution within the molecule. This can reveal details about hyperconjugative interactions, lone pair delocalization, and intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions.

The following diagram illustrates the logical relationship in interpreting FMO analysis for reactivity.

FMO Analysis Logic cluster_fmo Frontier Molecular Orbital Analysis cluster_reactivity Reactivity Descriptors cluster_interpretation Interpretation homo HOMO Energy electronegativity Electronegativity (χ) homo->electronegativity hardness Chemical Hardness (η) homo->hardness lumo LUMO Energy lumo->electronegativity lumo->hardness gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) stability Kinetic Stability gap->stability electrophilicity Electrophilicity Index (ω) electronegativity->electrophilicity softness Chemical Softness (S) hardness->softness hardness->electrophilicity reactivity Chemical Reactivity softness->reactivity electrophilicity->reactivity

Caption: Logical flow from FMO energies to reactivity interpretation.

Conclusion

While dedicated theoretical studies on the molecular structure of this compound are not readily found in current literature, the computational tools and methodologies to perform such an analysis are well-established. This guide provides a comprehensive framework for researchers to initiate and conduct in-depth theoretical investigations. The resulting data on molecular geometry, vibrational spectra, NMR chemical shifts, and electronic properties will be invaluable for understanding the structure-activity relationships of this compound and for guiding future drug development efforts.

References

Potential Pharmacological Targets of Pivalylbenzhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Pharmacological Target: Monoamine Oxidase (MAO)

The principal pharmacological target of Pivalylbenzhydrazine is monoamine oxidase (MAO) , a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters.[2][3]

  • Non-Selective Inhibition: this compound is characterized as a non-selective MAO inhibitor, meaning it does not exhibit significant preference for either of the two main isoenzymes, MAO-A and MAO-B.[1]

  • Irreversible Inhibition: As an irreversible inhibitor, this compound forms a stable, covalent bond with the enzyme, leading to a long-lasting inactivation that is only resolved by the synthesis of new enzyme molecules.[1]

Monoamine Oxidase Isoenzymes and Their Functions
IsoenzymePrimary SubstratesLocationRelevance of Inhibition
MAO-A Serotonin, Norepinephrine, Dopamine, TyramineBrain, Gut, Liver, PlacentaInhibition leads to increased levels of serotonin and norepinephrine, contributing to antidepressant effects.
MAO-B Dopamine, Phenethylamine, TyramineBrain, Platelets, LiverInhibition primarily increases dopamine levels, a strategy used in the treatment of Parkinson's disease.

Table 1: Characteristics of Monoamine Oxidase Isoenzymes.

The non-selective nature of this compound implies that it inhibits both MAO-A and MAO-B, leading to a broad increase in the synaptic levels of serotonin, norepinephrine, and dopamine.

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its therapeutic effect by preventing the breakdown of monoamine neurotransmitters. This leads to their accumulation in the presynaptic neuron and subsequent increased availability in the synaptic cleft.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Synaptic_Cleft Increased Neurotransmitter Concentration Monoamine_Vesicle->Synaptic_Cleft Release Monoamine_Transporter Reuptake Transporter MAO Monoamine Oxidase (MAO) Monoamine_Transporter->MAO Metabolites Inactive Metabolites MAO->Metabolites Degradation This compound This compound This compound->MAO Irreversible Inhibition Synaptic_Cleft->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activation

Figure 1: Mechanism of Action of this compound.

Experimental Protocols for MAO Inhibition Assays (Generalized)

While specific protocols for this compound are not available, the following outlines a general workflow for assessing the inhibitory activity of a compound against MAO-A and MAO-B.

In Vitro MAO Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of purified or recombinant MAO enzymes.

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Enzyme_Prep Prepare MAO-A and MAO-B (recombinant or tissue homogenate) Incubate_Enzyme_Inhibitor Pre-incubate MAO enzyme with This compound or vehicle Enzyme_Prep->Incubate_Enzyme_Inhibitor Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate_Enzyme_Inhibitor Substrate_Prep Prepare Substrate Solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B) Add_Substrate Initiate reaction by adding substrate Substrate_Prep->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Product Measure product formation (e.g., spectrophotometrically or fluorometrically) over time Add_Substrate->Measure_Product Calculate_IC50 Calculate percent inhibition and determine IC50 values Measure_Product->Calculate_IC50

Figure 2: General Workflow for an In Vitro MAO Inhibition Assay.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO-A substrate (e.g., kynuramine)

  • MAO-B substrate (e.g., benzylamine)

  • Phosphate buffer

  • Detection reagents (e.g., for measuring product formation)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the appropriate substrate.

  • Monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Potential Off-Target Effects and Other Pharmacological Activities

Due to its discontinuation, comprehensive screening for off-target effects of this compound is not documented in modern literature. As a hydrazine derivative, there is a potential for interactions with other enzymes and receptors, though this has not been extensively studied. It is known that this compound can potentiate the effects of other drugs, leading to hypertensive crises with sympathomimetics or CNS depression with other depressants.

Summary and Future Directions

This compound's primary and defining pharmacological target is monoamine oxidase. Its non-selective and irreversible inhibition of both MAO-A and MAO-B leads to a global increase in synaptic monoamine levels, which is consistent with its historical use as an antidepressant.

For contemporary drug development, this compound serves as a historical case study in the development of MAO inhibitors. Future research on novel MAO inhibitors focuses on achieving isoenzyme selectivity to minimize side effects and improve therapeutic profiles. While this compound itself is unlikely to be revisited clinically, understanding its fundamental mechanism of action remains relevant for the broader field of neuropharmacology.

Logical_Relationship This compound This compound MAO_Inhibition Non-selective, Irreversible MAO Inhibition This compound->MAO_Inhibition Increase_Monoamines Increased Synaptic Levels of Serotonin, Norepinephrine, Dopamine MAO_Inhibition->Increase_Monoamines Antidepressant_Effect Antidepressant Effect Increase_Monoamines->Antidepressant_Effect Side_Effects Potential Side Effects (e.g., Hypertensive Crisis) Increase_Monoamines->Side_Effects

Figure 3: Logical Flow of this compound's Pharmacological Action.

References

An In-Depth Technical Guide on the Biotransformation Pathways of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biotransformation pathways of Pivalylbenzhydrazine. Drawing from available scientific literature, this document outlines the metabolic fate of this compound, including its major metabolites and excretory routes. While specific quantitative data and detailed experimental protocols for this compound are limited, this guide synthesizes the existing knowledge and presents generalized experimental methodologies based on studies of related hydrazine compounds. Visual diagrams of the proposed metabolic pathways and experimental workflows are provided to facilitate comprehension. This guide serves as a foundational resource for researchers and professionals involved in the study and development of hydrazine derivatives.

Introduction

This compound is a hydrazine derivative whose metabolic fate is of interest to researchers in drug metabolism and toxicology. Understanding the biotransformation of this compound is crucial for elucidating its pharmacokinetic profile, identifying potential drug-drug interactions, and assessing its safety. This guide details the known metabolic pathways of this compound, focusing on the formation of its major metabolites and the enzymes likely involved in these transformations.

Metabolic Pathways of this compound

The biotransformation of this compound is understood to proceed through a primary hydrolytic cleavage followed by oxidation and conjugation reactions. The available data, primarily from studies in rats, indicates a significant metabolic conversion of the parent compound.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and critical step in the metabolism of this compound is the cleavage of the pivalyl group, leading to the formation of benzylhydrazine. This intermediate is then further metabolized. In vitro studies utilizing rat liver homogenates have suggested that benzylhydrazine is a key intermediate in the metabolic cascade of this compound[1]. Following its formation, benzylhydrazine is believed to undergo oxidative deamination, a common metabolic pathway for hydrazine derivatives, which would lead to the formation of benzoic acid. The cytochrome P450 (CYP450) enzyme system is implicated in the oxidation of many hydrazine compounds and is likely involved in this step[2][3][4][5].

Phase II Metabolism: Conjugation

The primary Phase II metabolic pathway for this compound-derived metabolites is conjugation.

  • Formation of Hippuric Acid: The major urinary metabolite identified in rats is hippuric acid[1]. This indicates that the benzoic acid formed during Phase I metabolism undergoes conjugation with the amino acid glycine. This is a well-established pathway for the detoxification and elimination of aromatic carboxylic acids.

  • N-Glucuronidation: In addition to urinary excretion, a notable portion of this compound metabolites is eliminated through biliary excretion[1]. The primary biliary metabolites are characterized as acid-labile conjugates, with evidence suggesting they are N-glucuronides[1]. This implies that the hydrazine moiety of either the parent compound or its metabolites can be directly conjugated with glucuronic acid.

Quantitative Data

Specific quantitative pharmacokinetic data for this compound is scarce in the published literature. The most definitive quantitative finding relates to its route of excretion in rats.

ParameterValueSpeciesReference
Biliary Excretion (% of administered dose)21%Rat[1]

This table will be updated as more quantitative data becomes available.

Experimental Protocols

In Vitro Metabolism Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of a hydrazine compound like this compound using liver microsomes.

Objective: To determine the in vitro metabolic fate of this compound.

Materials:

  • This compound

  • Liver microsomes (e.g., from rat, human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add this compound (at various concentrations) to the pre-warmed master mix. The reaction is initiated by the addition of liver microsomes.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites.

In Vivo Metabolite Analysis in Urine and Bile

This protocol describes a general approach for the in vivo identification of metabolites following the administration of a test compound to laboratory animals.

Objective: To identify and quantify the major metabolites of this compound in urine and bile.

Materials:

  • This compound

  • Laboratory animals (e.g., rats)

  • Metabolic cages for urine and feces collection

  • Bile duct cannulation surgical supplies (for bile collection)

  • Analytical standards of potential metabolites (if available)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Animal Dosing: Administer this compound to the animals via a relevant route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Urine: House the animals in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Bile: For bile collection, perform bile duct cannulation on anesthetized animals and collect bile over a set period.

  • Sample Pre-treatment:

    • Centrifuge urine samples to remove any particulate matter.

    • Treat urine and bile samples with enzymes (e.g., β-glucuronidase) to hydrolyze conjugated metabolites.

  • Sample Extraction: Perform a sample clean-up and concentration step, such as solid-phase extraction (SPE), to isolate the metabolites from the biological matrix.

  • Analytical Detection: Analyze the extracted samples using LC-MS/MS or GC-MS to identify and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualization of Pathways and Workflows

To visually represent the biotransformation of this compound and the associated experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Benzylhydrazine Benzylhydrazine This compound->Benzylhydrazine Hydrolysis NGlucuronide N-Glucuronide Conjugate (Biliary Metabolite) This compound->NGlucuronide Glucuronidation BenzoicAcid Benzoic Acid Benzylhydrazine->BenzoicAcid Oxidative Deamination (CYP450) Benzylhydrazine->NGlucuronide Glucuronidation HippuricAcid Hippuric Acid (Urinary Metabolite) BenzoicAcid->HippuricAcid Glycine Conjugation

Caption: Proposed biotransformation pathway of this compound.

G cluster_invivo In Vivo Metabolite Analysis Workflow Dosing Compound Administration (e.g., Oral, IV) Collection Sample Collection (Urine, Bile) Dosing->Collection PreTreatment Sample Pre-treatment (e.g., Hydrolysis) Collection->PreTreatment Extraction Metabolite Extraction (e.g., SPE) PreTreatment->Extraction Analysis Instrumental Analysis (LC-MS/MS, GC-MS) Extraction->Analysis Identification Metabolite Identification & Quantification Analysis->Identification

Caption: General workflow for in vivo metabolite analysis.

Conclusion

The biotransformation of this compound primarily involves hydrolysis to benzylhydrazine, followed by oxidation to benzoic acid, which is then conjugated with glycine to form the major urinary metabolite, hippuric acid. A secondary pathway involves N-glucuronidation, leading to biliary excretion. The cytochrome P450 enzyme system is likely a key player in the oxidative metabolism of this compound.

It is important to note that the current understanding is based on limited data, and further research is required to fully elucidate all the metabolic pathways, identify the specific enzymes involved, and obtain comprehensive quantitative pharmacokinetic data. The generalized experimental protocols provided in this guide offer a starting point for researchers aiming to conduct more detailed investigations into the metabolism of this compound and related hydrazine derivatives. The continued study of such compounds is essential for advancing drug development and ensuring chemical safety.

References

Spectroscopic data (NMR, IR, Mass Spec) for Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine is an organic compound featuring a pivaloyl group and a benzhydryl group attached to a hydrazine core. This unique combination of a bulky, aliphatic acyl group and a sterically demanding diarylmethyl moiety suggests potential applications in medicinal chemistry and materials science, where modulation of steric and electronic properties is crucial. A thorough spectroscopic characterization is the cornerstone for confirming the structure, purity, and conformational properties of such novel molecules. This document provides a predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound (Molecular Formula: C₁₈H₂₂N₂O, Molecular Weight: 282.38 g/mol ) are summarized below. These predictions are derived from the known spectral characteristics of the pivaloyl, benzhydryl, and N-acyl hydrazine moieties.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 10.0 - 10.5br s1H-C(O)NH-Chemical shift is dependent on solvent and concentration; may exchange with D₂O.
~ 8.0 - 8.5br s1H-CH-NH-Chemical shift is dependent on solvent and concentration; may exchange with D₂O.
~ 7.20 - 7.45m10HAromatic protons (-CH(Ph )₂)Complex multiplet due to the 10 protons of the two phenyl rings.
~ 6.2 - 6.4d1HMethine proton (-CH (Ph)₂)Expected to be a doublet due to coupling with the adjacent NH proton. Becomes a singlet upon D₂O exchange.
~ 1.25s9Htert-butyl protons (-C(CH₃ )₃)A sharp singlet characteristic of the pivaloyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~ 175.0Carbonyl carbon (C =O)Typical range for a secondary amide carbonyl.
~ 141.0Quaternary aromatic carbons (C -CH)Two signals may be observed for the two phenyl rings.
~ 128.8ortho-Aromatic carbons
~ 128.5meta-Aromatic carbons
~ 127.0para-Aromatic carbons
~ 60.0Methine carbon (-C H(Ph)₂)The chemical shift is influenced by the adjacent nitrogen and phenyls.
~ 39.0Quaternary carbon (-C (CH₃)₃)
~ 27.5tert-butyl methyl carbons (-C(C H₃)₃)

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3300MediumN-H stretchingAmide/Hydrazine
3080 - 3020MediumAromatic C-H stretchingArene
2970 - 2870StrongAliphatic C-H stretchingAlkane (tert-butyl)
~ 1660StrongC=O stretching (Amide I)Amide
~ 1520StrongN-H bending (Amide II)Amide
1600, 1495, 1450Medium-WeakC=C stretchingAromatic Ring
~ 700 and ~ 750StrongC-H out-of-plane bendingMonosubstituted Benzene

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonNotes
283[M+H]⁺Protonated molecular ion (in ESI-MS).
282[M]⁺˙Molecular ion (in EI-MS).
167[CH(Ph)₂]⁺Benzhydryl cation; expected to be a highly abundant or base peak.
85[C(O)C(CH₃)₃]⁺Pivaloyl cation.
57[C(CH₃)₃]⁺tert-butyl cation.

Experimental Protocols

A plausible synthetic route to this compound is the acylation of benzhydrazine with pivaloyl chloride.

  • Dissolution: Dissolve benzhydrazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of pivaloyl chloride (1.1 eq) in the same solvent dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl). Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation analysis).

Visualization of Workflow

The general workflow for the synthesis and characterization of a new chemical entity like this compound is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Benzhydrazine + Pivaloyl Chloride Reaction Acylation Reaction Reactants->Reaction Purification Purification (Chromatography) Reaction->Purification Product Pure This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Data Structural Confirmation & Data Interpretation NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry MS->Data Product->NMR Product->IR Product->MS

Pivalylbenzhydrazine: A Technical Guide to its Potential as a Chemical Probe for Monoamine Oxidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine, also known as pivhydrazine or pivazide, is a hydrazine derivative that was formerly used as an antidepressant medication.[1][2] It functions as an irreversible and non-selective inhibitor of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters.[1][2] While its clinical use has been discontinued, its mechanism of action and chemical structure suggest a potential utility as a chemical probe for studying MAO activity and for the development of new therapeutic agents. This guide provides a technical overview of this compound, its mechanism of action, and its potential applications in research and drug discovery.

Chemical probes are small molecules used to study and manipulate biological systems. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes such probes to characterize enzyme function directly in complex biological systems. The hydrazine functional group, present in this compound, is a key feature of many mechanism-based inhibitors and has been incorporated into chemical probes for targeting various enzymes.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its biological effects through the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] MAOs are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine.[3]

The hydrazine moiety of this compound is critical to its inhibitory activity. It is believed to act as a mechanism-based inhibitor, where the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme's flavin cofactor, thereby irreversibly inactivating it. This covalent modification prevents the enzyme from metabolizing its natural substrates.

The non-selective nature of this compound means it inhibits both MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine. The inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the basis for the antidepressant effects of MAO inhibitors.[3]

Signaling Pathway of Monoamine Oxidase and Inhibition

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation Dopamine_syn Dopamine Vesicle->Dopamine_syn Release DAT Dopamine Transporter (DAT) Aldehyde Aldehyde Metabolite MAO->Aldehyde This compound This compound This compound->MAO Inhibition Dopamine_syn->DAT Reuptake Receptor Dopamine Receptor Dopamine_syn->Receptor Signal Signal Transduction Receptor->Signal

MAO Inhibition by this compound

Quantitative Data for Hydrazine-Based MAO Inhibitors

CompoundTargetIC50KiOrganismReference
Isocarboxazid MAO4.8 µM-Rat (brain)[4][5]
Phenelzine MAO-A~20 nM-Human[6]
Phenelzine MAO-A-820 nM (Kinact)Human[7]
Phenelzine MAO-B-3900 nM (Kinact)Human[7]
Phenylhydrazine MAO-B~4 µM-Human (brain)[8]
Phenylhydrazine MAO-A~200 µM-Human (brain)[8]

Note: Data for isocarboxazid, phenelzine, and phenylhydrazine are presented as representative examples of non-selective hydrazine MAO inhibitors. Kinact represents the inactivation efficiency.

Experimental Protocols

Synthesis of this compound

A detailed, contemporary synthesis protocol for this compound is not widely published. However, a plausible route can be adapted from general methods for the synthesis of N-acyl-N'-benzylhydrazines. The following is a representative protocol.

Materials:

  • Pivalic hydrazide

  • Benzyl bromide

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve pivalic hydrazide (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add benzyl bromide (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound against MAO-A and MAO-B. This is a fluorometric assay based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of its substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • A fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound (or other test inhibitors)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the wells of the 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include wells for a no-inhibitor control and a positive control inhibitor.

  • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. This allows for time-dependent irreversible inhibition to occur.

  • Prepare a detection mixture containing the MAO substrate, HRP, and the fluorogenic HRP substrate in the assay buffer.

  • Initiate the enzymatic reaction by adding the detection mixture to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) using a microplate reader.

  • Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow for MAO Inhibitor Screening

MAO_Inhibitor_Screening_Workflow Start Start Prep_Reagents Prepare Reagents: - MAO Enzymes (A & B) - Buffer - Substrate - HRP - Fluorogenic Probe Start->Prep_Reagents Prep_Inhibitor Prepare Inhibitor Dilutions: - this compound - Positive Controls - No-Inhibitor Control Start->Prep_Inhibitor Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to 96-well Plate Prep_Reagents->Add_Enzyme_Inhibitor Prep_Inhibitor->Add_Enzyme_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Enzyme_Inhibitor->Pre_incubation Add_Detection_Mix Add Detection Mix (Substrate, HRP, Probe) Pre_incubation->Add_Detection_Mix Measure_Fluorescence Measure Fluorescence over Time Add_Detection_Mix->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate Reaction Rates - Plot Inhibition Curve - Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for MAO Inhibitor Screening

Potential as a Chemical Probe

While this compound itself has not been extensively utilized as a modern chemical probe, its properties as an irreversible, non-selective MAO inhibitor provide a strong basis for its potential in this role.

  • Activity-Based Protein Profiling (ABPP): The irreversible binding mechanism of this compound to MAO makes it a suitable scaffold for the development of activity-based probes. By incorporating a reporter tag, such as a fluorophore or a biotin moiety, onto the this compound structure, researchers could visualize and identify active MAO enzymes in complex biological samples. Such a probe would allow for the study of MAO activity in different tissues and disease states.

  • Target Engagement and Validation: A tagged version of this compound could be used to confirm target engagement of novel MAO inhibitors. In a competitive ABPP experiment, the displacement of the this compound-based probe by a new inhibitor would provide direct evidence of the new compound binding to MAO in a native biological system.

  • Understanding Off-Target Effects: As a non-selective inhibitor, this compound could serve as a starting point for developing probes to investigate the off-target effects of more selective MAO inhibitors. By comparing the protein interaction profiles of a this compound probe with that of a selective inhibitor probe, researchers could identify proteins that are unintentionally targeted.

References

Exploring novel applications for Pivalylbenzhydrazine in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and open literature for "Pivalylbenzhydrazine" has yielded no specific information regarding its applications in organic synthesis, novel reactions, or its role in drug development. This suggests that this compound may be a highly novel or proprietary compound not yet described in publicly accessible scientific literature.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verification of Compound Name: It is recommended to verify the chemical name and structure of the compound of interest. There may be an alternative name or a variation in the nomenclature that could yield more information.

  • Consultation of Internal Data: If this compound is part of an ongoing research and development project, relevant data may exist within internal, proprietary databases of the respective organization.

  • Exploration of Analogous Structures: Research into structurally similar compounds, such as other benzhydrazine derivatives or molecules containing a pivaloyl group, may provide insights into potential synthetic routes and applications.

While the specific applications of this compound remain elusive based on current public knowledge, the broader class of hydrazine derivatives continues to be a fertile ground for discovery in organic synthesis and medicinal chemistry. Researchers are encouraged to publish their findings on novel compounds like this compound to contribute to the collective knowledge of the scientific community.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine, systematically known as N'-benzoyl-2,2-dimethylpropanohydrazide or 1-benzoyl-2-pivaloylhydrazine, is a diacylhydrazine derivative. Diacylhydrazines are a class of compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed standard protocol for the laboratory synthesis of this compound, including the preparation of necessary precursors and the final coupling reaction. The protocols are based on established methods for the synthesis of hydrazides and their acylation.

Overall Reaction Scheme

The synthesis of this compound can be achieved via two primary routes, both involving the formation of an amide bond between a hydrazide and an acyl chloride.

Route A: Reaction of Benzhydrazide with Pivaloyl Chloride. Route B: Reaction of Pivaloyl Hydrazide with Benzoyl Chloride.

This document will provide a detailed protocol for Route A, which is a common and effective method for the synthesis of unsymmetrical diacylhydrazines.

Experimental Protocols

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplier
BenzhydrazideC₇H₈N₂O136.15613-94-5Sigma-Aldrich
Pivaloyl ChlorideC₅H₉ClO120.583282-30-2Sigma-Aldrich
TriethylamineC₆H₁₅N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Sodium BicarbonateNaHCO₃84.01144-55-8VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros Organics
Hydrochloric Acid (1 M)HCl36.467647-01-0J.T. Baker
Ethyl AcetateC₄H₈O₂88.11141-78-6EMD Millipore
HexaneC₆H₁₄86.18110-54-3EMD Millipore

Protocol 1: Synthesis of this compound (Route A)

This protocol details the acylation of benzhydrazide with pivaloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzhydrazide (1.36 g, 10 mmol).

    • Dissolve the benzhydrazide in 50 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (2.1 mL, 15 mmol) to the solution. This will act as a base to scavenge the HCl produced during the reaction.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride:

    • Slowly add pivaloyl chloride (1.23 mL, 10 mmol) dropwise to the stirred solution over a period of 15 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Reaction Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Expected Yield and Characterization

PropertyExpected Value
Appearance White crystalline solid
Yield 70-90%
Melting Point 150-160 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.5-10.0 (br s, 1H, NH), 8.0-8.5 (br s, 1H, NH), 7.8-7.9 (d, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 1.3 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 177.0 (C=O), 166.0 (C=O), 132.5, 131.9, 128.7, 127.3, 39.2, 27.4
IR (KBr, cm⁻¹) 3250-3150 (N-H stretching), 1680-1640 (C=O stretching, amide I), 1550-1520 (N-H bending, amide II)
Mass Spectrometry (ESI-MS) m/z: 221.13 [M+H]⁺, 243.11 [M+Na]⁺

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis This compound Synthesis start Start dissolve Dissolve Benzhydrazide in DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Pivaloyl Chloride cool->add_acyl_chloride react Stir at RT for 4h add_acyl_chloride->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize (Ethyl Acetate/Hexane) concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship of Synthesis)

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products benzhydrazide Benzhydrazide acylation N-Acylation benzhydrazide->acylation pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->acylation triethylamine Triethylamine (Base) triethylamine->acylation This compound This compound acylation->this compound hcl_salt Triethylammonium Chloride acylation->hcl_salt

Application Notes & Protocols for the Quantification of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of Pivalylbenzhydrazine. The protocols detailed below are designed to be adaptable for various research and quality control applications, ensuring accurate and precise quantification in diverse sample matrices.

Introduction

This compound is a chemical compound of interest in pharmaceutical development and chemical synthesis. Accurate quantification is crucial for pharmacokinetic studies, impurity profiling, and quality control of drug substances. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely used analytical techniques.

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: HPLC-UV

This protocol describes the quantification of this compound using HPLC with Ultraviolet (UV) detection.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Solution: Depending on the sample matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required to isolate this compound. The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by obtaining a UV spectrum of this compound (a common starting point is 254 nm).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Sample Weighing & Dissolution Dilution Serial Dilution for Standards Prep->Dilution Extraction Sample Extraction (if needed) Prep->Extraction Injection Inject Sample onto HPLC Dilution->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

Experimental Protocol: GC-MS with Derivatization

This protocol involves the derivatization of this compound to a more volatile species prior to GC-MS analysis.

1. Derivatization and Sample Preparation:

  • Derivatizing Agent: A common approach for compounds with hydrazine moieties is derivatization with an aldehyde or ketone. For example, reaction with acetone under acidic conditions can form a volatile hydrazone.

  • Reaction: To 1 mL of the sample solution (containing this compound) in a vial, add 100 µL of acetone and 10 µL of glacial acetic acid. Cap the vial and heat at 60 °C for 30 minutes.

  • Extraction: After cooling, add 1 mL of n-hexane and vortex for 1 minute. Allow the layers to separate and transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from derivatized standards, plotting the peak area of a selected ion against concentration.

Quantitative Data Summary: GC-MS
ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Derivatization Derivatization Reaction Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (SIM) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

III. Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its analysis is critical in drug development where understanding the metabolic fate and potential interactions of a compound is essential. The analytical methods described are key to elucidating these aspects.

Logical Relationship: Analytical Method Selection

The choice between HPLC and GC-MS depends on several factors:

Method_Selection Analyte This compound Properties HPLC HPLC-UV Analyte->HPLC Non-volatile Thermally labile GCMS GC-MS Analyte->GCMS Requires Derivatization Matrix Sample Matrix Complexity Matrix->HPLC Less sample cleanup Matrix->GCMS Requires cleaner samples Sensitivity Required Sensitivity Sensitivity->HPLC Moderate (µg/mL) Sensitivity->GCMS High (ng/mL)

Caption: Factors influencing the selection of an analytical method.

These application notes and protocols provide a solid foundation for the quantitative analysis of this compound. Method validation according to ICH guidelines is recommended before implementation for routine analysis.

Application Notes and Protocols for Pivalylbenzhydrazine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information regarding "Pivalylbenzhydrazine" and its application in enzyme inhibition assays. The following application notes and protocols are presented as a representative guide for a hypothetical hydrazine-containing compound, drawing upon established principles of enzyme inhibition analysis. These are intended for research and drug development professionals to illustrate the methodology and data presentation for characterizing a novel enzyme inhibitor.

Application Notes

Introduction

Hydrazine derivatives are a class of chemical compounds known to interact with various enzymes, often acting as inhibitors. These compounds can exhibit different mechanisms of inhibition, including reversible and irreversible binding to the enzyme's active site or allosteric sites.[1][2] Understanding the inhibitory potential and mechanism of action of novel hydrazine compounds is crucial in drug discovery and development, as they may serve as scaffolds for potent and selective therapeutic agents. This document outlines the procedures for characterizing the inhibitory activity of a novel hydrazine derivative, hereafter referred to as "Compound X (this compound analog)," against a target enzyme.

Putative Mechanism of Action

Many hydrazine-based compounds are known to inhibit enzymes through covalent modification of the enzyme or by acting as competitive or non-competitive inhibitors.[2] For instance, some hydrazines are known inhibitors of monoamine oxidases (MAOs), where they can act as suicide substrates.[3] The proposed mechanism for Compound X could involve the hydrazine moiety reacting with a prosthetic group or a key amino acid residue in the active site of the target enzyme, leading to its inactivation. Alternatively, the compound could bind non-covalently, competing with the natural substrate.[1] Determining the precise mechanism requires detailed kinetic studies.

Potential Applications

The characterization of novel enzyme inhibitors like Compound X is a critical step in the development of new therapeutics for a wide range of diseases. Depending on the target enzyme, potential applications could include:

  • Oncology: Inhibition of enzymes involved in cancer cell proliferation and survival.

  • Neurodegenerative Diseases: Targeting enzymes implicated in the pathology of diseases like Alzheimer's or Parkinson's.[3]

  • Infectious Diseases: Inhibiting essential enzymes in bacteria, viruses, or fungi.

Quantitative Data Summary

The inhibitory activity of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents hypothetical IC50 values for Compound X against a panel of related enzymes to illustrate how data on potency and selectivity can be presented.

EnzymeIC50 (µM)Inhibition Type
Target Enzyme A2.5Competitive
Target Enzyme B15.2Non-competitive
Off-Target X> 100Not determined
Off-Target Y87.4Not determined

Experimental Protocols

Principle of the Assay

The enzyme inhibition assay is designed to measure the activity of a target enzyme in the presence of varying concentrations of an inhibitor.[4] The rate of the enzymatic reaction is monitored, typically by measuring the appearance of a product or the disappearance of a substrate over time.[5] By comparing the reaction rates at different inhibitor concentrations to the rate in the absence of the inhibitor, the IC50 value can be determined.

Materials and Reagents
  • Target Enzyme

  • Substrate for the Target Enzyme

  • Compound X (this compound analog)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplates

  • Microplate reader

  • DMSO (for dissolving the inhibitor)

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of Compound X in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of Compound X in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the enzyme solution in the assay buffer to a final concentration that gives a linear reaction rate over the desired time course.

    • Prepare the substrate solution in the assay buffer. The optimal concentration should be determined based on the enzyme's Km value.

  • Assay Procedure:

    • Add 20 µL of the serially diluted Compound X solutions to the wells of a 96-well plate. Include a control with buffer and DMSO only (no inhibitor).

    • Add 40 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) for each inhibitor concentration.

    • Normalize the rates relative to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay described above.

G Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Kinetic Readout add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data fit_curve Determine IC50 plot_data->fit_curve

Caption: Workflow for a typical enzyme inhibition assay.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway where Compound X inhibits a key kinase, thereby blocking downstream signaling events that lead to cell proliferation.

G Hypothetical Signaling Pathway Inhibition by Compound X cluster_pathway Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Target Kinase A Receptor->KinaseA KinaseB Downstream Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation CompoundX Compound X CompoundX->KinaseA Inhibition

Caption: Inhibition of a signaling pathway by Compound X.

References

Application Notes and Protocols: The Role of Pivaloyl and Hydrazine Moieties in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a direct role for pivalylbenzhydrazine as a named reagent in cross-coupling reactions is not described in the current chemical literature, the constituent pivaloyl and hydrazine functionalities are independently significant in the realm of modern cross-coupling catalysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the distinct applications of pivalic acid/anhydride and hydrazine derivatives in palladium-catalyzed cross-coupling reactions.

I. The Pivaloyl Group as a Modulator in Palladium-Catalyzed Cross-Coupling

The sterically bulky and electron-donating pivaloyl group, derived from pivalic acid, has found utility in palladium catalysis not as a direct coupling partner but as an activating agent and a ligand component that influences catalyst performance.

1.1. Pivalic Anhydride for in situ Activation of Carboxylic Acids in Suzuki-Miyaura Type Couplings

Pivalic anhydride serves as an effective in situ activating agent for carboxylic acids, enabling their use as electrophilic partners in palladium-catalyzed cross-coupling reactions with boronic acids to form ketones. This method presents an alternative to the more traditional use of acyl chlorides.[1]

Application: Synthesis of aryl ketones.

Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl Ketones [1]

  • Reagents:

    • Carboxylic acid (1.0 mmol)

    • Pivalic anhydride (1.2 mmol)

    • Arylboronic acid (1.5 mmol)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₂CO₃ (2.0 mmol)

    • Solvent: Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the carboxylic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Add the solvent (toluene) followed by the pivalic anhydride via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryCarboxylic AcidArylboronic AcidProductYield (%)
1Benzoic acidPhenylboronic acidBenzophenone92
24-Methoxybenzoic acid4-Tolylboronic acid4-Methoxy-4'-methylbenzophenone88
3Thiophene-2-carboxylic acid3-Chlorophenylboronic acid(3-Chlorophenyl)(thiophen-2-yl)methanone75

1.2. Pivalic Acid as a Co-catalyst in C-H Activation

Pivalic acid has been identified as a crucial additive in palladium-catalyzed direct arylation of unactivated arenes. It is proposed to act as a proton shuttle, facilitating the C-H bond cleavage event.[2][3]

Application: Direct arylation of benzene.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Bromide H Heat at 120 °C A->H B Benzene B->H C Pd(OAc)2 C->H D Ligand (e.g., P(o-tol)3) D->H E Pivalic Acid E->H F Base (e.g., K2CO3) F->H G Solvent (e.g., DMA) G->H I Cool to RT H->I J Aqueous Workup I->J K Extraction J->K L Column Chromatography K->L M Biaryl Product L->M

Caption: Workflow for Pd-catalyzed direct arylation with pivalic acid.

II. Hydrazine and its Derivatives in Cross-Coupling Reactions

Hydrazine and its derivatives are valuable nucleophiles and precursors in C-N and C-C bond-forming cross-coupling reactions.

2.1. Palladium-Catalyzed C-N Coupling of Hydrazine with Aryl Halides

Aryl hydrazines, which are important intermediates in pharmaceutical and agrochemical synthesis, can be prepared by the palladium-catalyzed coupling of hydrazine with aryl halides.[4][5]

Application: Synthesis of aryl hydrazines.

Catalytic Cycle:

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Hydrazine_complex [Ar-Pd(II)(NH2NH2)L_n]X OA_complex->Hydrazine_complex Ligand Exchange (+ N2H4) Amide_complex Ar-Pd(II)(NHNH2)L_n Hydrazine_complex->Amide_complex Deprotonation (- HX, Base) Amide_complex->Pd0 Reductive Elimination Product Ar-NHNH2 Amide_complex->Product

Caption: Catalytic cycle for the formation of aryl hydrazines.

Experimental Protocol: Synthesis of Aryl Hydrazines [4]

  • Reagents:

    • Aryl halide (1.0 mmol)

    • Hydrazine monohydrate (2.0 mmol)

    • Pd(dba)₂ (1 mol%)

    • BrettPhos (2 mol%)

    • KOH (2.5 mmol)

    • Solvent: t-BuOH/H₂O (10:1, 5 mL)

  • Procedure:

    • In a glovebox, add the aryl halide, Pd(dba)₂, BrettPhos, and KOH to a Schlenk tube.

    • Add the solvent mixture followed by hydrazine monohydrate.

    • Seal the tube and heat the reaction mixture at 80 °C for 4-12 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Quantitative Data:

EntryAryl HalideProductYield (%)
14-Chlorotoluene(4-Methylphenyl)hydrazine95
23-Bromopyridine3-Hydrazinopyridine89
32-Chloro-p-xylene(2,5-Dimethylphenyl)hydrazine85

2.2. N'-Tosyl Arylhydrazines in Suzuki-Miyaura Coupling

N'-protected arylhydrazines can act as arylating agents in Suzuki-Miyaura cross-coupling reactions through C-N bond cleavage. This provides a synthetic route to biaryl compounds.[6]

Application: Synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of N'-Tosyl Arylhydrazines [6]

  • Reagents:

    • N'-Tosyl arylhydrazine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • K₃PO₄ (2.0 mmol)

    • Solvent: 1,4-Dioxane (4 mL)

  • Procedure:

    • To a Schlenk tube under argon, add the N'-tosyl arylhydrazine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

    • Add the dioxane via syringe.

    • Seal the tube and heat the mixture to 110 °C for 12 hours.

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Quantitative Data:

EntryN'-Tosyl ArylhydrazineArylboronic AcidProductYield (%)
1N'-Tosyl-4-methylphenylhydrazinePhenylboronic acid4-Methyl-1,1'-biphenyl91
2N'-Tosyl-4-methoxyphenylhydrazine4-Acetylphenylboronic acid1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one86
3N'-Tosyl-3-chlorophenylhydrazineThiophen-2-ylboronic acid2-(3-Chlorophenyl)thiophene78

While "this compound" itself is not an established reagent, its constituent chemical motifs are integral to modern cross-coupling strategies. The pivaloyl group, through pivalic acid and its anhydride, serves as a powerful tool for activating substrates and enhancing catalytic efficiency. Hydrazine and its derivatives are versatile building blocks for the synthesis of nitrogen-containing compounds and biaryls via palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore and apply these methodologies in their synthetic endeavors.

References

Application Notes and Protocols for Studying the Metabolism of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine is a hydrazine derivative of interest in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and pharmacokinetic profile. These application notes provide a comprehensive overview of the experimental setups for studying the metabolism of this compound, drawing from established methodologies for drug metabolism research and specific findings related to this compound and its structural analogs.

The primary metabolic pathway for this compound involves its breakdown into pivalic acid and benzylhydrazine. Benzylhydrazine is further metabolized to benzoic acid, which is then conjugated with glycine to form the major urinary metabolite, hippuric acid.[1][2][3][4][5] Pivalic acid is known to be eliminated primarily through conjugation with carnitine.[6][7] A portion of this compound metabolites is also excreted via the bile, potentially as N-glucuronide conjugates.[1] The metabolism of hydrazine derivatives is often mediated by cytochrome P450 (CYP) enzymes, monoamine oxidases, and peroxidases.[8][9]

Data Presentation

The following table summarizes the available quantitative data on this compound metabolism. Due to the limited recent research on this specific compound, further quantitative analysis, such as determining Michaelis-Menten kinetics, would be a valuable area for future investigation.

ParameterValueSpeciesSource
Biliary Excretion of Radioactivity21% of administered doseRat[1]
Major Urinary MetaboliteHippuric AcidRat[1]
Potential IntermediateBenzylhydrazineRat (in vitro)[1]

Proposed Metabolic Pathway

The metabolic pathway of this compound is initiated by the cleavage of the pivalyl group, followed by a series of oxidative and conjugation reactions.

This compound Metabolism This compound This compound Pivalic_Acid Pivalic Acid This compound->Pivalic_Acid Hydrolysis/Oxidation Benzylhydrazine Benzylhydrazine This compound->Benzylhydrazine Hydrolysis/Oxidation Pivaloyl_Carnitine Pivaloyl Carnitine Pivalic_Acid->Pivaloyl_Carnitine Carnitine Conjugation Benzoic_Acid Benzoic Acid Benzylhydrazine->Benzoic_Acid Oxidation (e.g., by MAO/CYP) Hippuric_Acid Hippuric Acid (Major Urinary Metabolite) Benzoic_Acid->Hippuric_Acid Glycine Conjugation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in drug metabolism research and should be optimized for the specific experimental conditions.

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

This protocol is designed to investigate the metabolism of this compound in a controlled in vitro environment using liver microsomes, which are rich in CYP enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or methanol (for quenching)

  • Incubator/water bath at 37°C

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

      • Phosphate buffer (pH 7.4)

      • Liver microsomes (final concentration 0.5-1.0 mg/mL)

      • This compound (final concentration 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <1%)

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Metabolic Reaction:

    • Add the NADPH regenerating system to initiate the reaction.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol.

    • Include a "0-minute" control where the quenching solvent is added before the NADPH regenerating system.

  • Sample Processing:

    • Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Analysis Prep_Buffer Add Phosphate Buffer Add_Microsomes Add Liver Microsomes Prep_Buffer->Add_Microsomes Add_this compound Add this compound Add_Microsomes->Add_this compound Pre_incubation Pre-incubate at 37°C Add_this compound->Pre_incubation Add_NADPH Initiate with NADPH Regenerating System Pre_incubation->Add_NADPH Incubate Incubate at 37°C (Time Course) Add_NADPH->Incubate Quench Quench with Acetonitrile/Methanol Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro metabolism of this compound.

Protocol 2: In Vivo Metabolism Study in Rats

This protocol outlines a basic in vivo study to identify and quantify the metabolites of this compound in a living organism.

Materials:

  • This compound (formulated for oral or intravenous administration)

  • Sprague-Dawley rats (with cannulated bile ducts for biliary excretion studies)

  • Metabolic cages for urine and feces collection

  • Analytical equipment for sample processing and analysis (e.g., centrifuge, SPE cartridges, LC-MS/MS)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats to metabolic cages for at least 24 hours before the study.

    • Administer a single dose of this compound to the rats (e.g., 10 mg/kg) via oral gavage or intravenous injection.

  • Sample Collection:

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • If applicable, collect bile from bile duct-cannulated rats.

    • Blood samples can also be collected at various time points to determine the pharmacokinetic profile.

  • Sample Processing:

    • Measure the volume of urine and homogenize feces.

    • Process urine and plasma samples by protein precipitation or solid-phase extraction to remove interfering substances.

    • Extract metabolites from homogenized feces using an appropriate organic solvent.

  • Analysis:

    • Analyze the processed samples using HPLC-MS/MS to identify and quantify this compound and its metabolites.

    • Compare the metabolite profiles in urine, feces, and bile to understand the routes of excretion.

In Vivo Metabolism Workflow cluster_animal Animal Phase cluster_sample_proc Sample Processing cluster_analysis Analysis Acclimatize Acclimatize Rats to Metabolic Cages Dose Administer this compound Acclimatize->Dose Collect Collect Urine, Feces, Bile, and Blood Dose->Collect Process_Urine Process Urine Samples Collect->Process_Urine Process_Feces Process Fecal Samples Collect->Process_Feces Process_Blood Process Blood Samples Collect->Process_Blood Analyze_LCMS Analyze by LC-MS/MS Process_Urine->Analyze_LCMS Process_Feces->Analyze_LCMS Process_Blood->Analyze_LCMS Identify_Metabolites Identify and Quantify Metabolites Analyze_LCMS->Identify_Metabolites Determine_PK Determine Pharmacokinetic Profile Analyze_LCMS->Determine_PK

Caption: Workflow for in vivo metabolism study of this compound.

Concluding Remarks

The provided protocols and metabolic pathway offer a solid foundation for initiating studies on this compound metabolism. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental goals and available resources. Further research is warranted to definitively identify all metabolites, elucidate the specific enzymes involved (e.g., CYP isoform phenotyping), and establish a comprehensive quantitative pharmacokinetic profile for this compound.

References

Application Notes and Protocols for Cell-Based Assays Involving Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on "Pivalylbenzhydrazine." The following application notes and protocols are based on studies of related hydrazide and hydrazone derivatives and are intended to serve as a general guide. These protocols may require optimization for specific compounds and cell lines.

Introduction

Hydrazide and hydrazone derivatives are a class of organic compounds characterized by the presence of a hydrazide (-CONHNH2) or hydrazone (-C=NNH-) functional group. These scaffolds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of common cell-based assays and detailed protocols for evaluating the biological effects of hydrazide derivatives.

Data Presentation: In Vitro Cytotoxicity of Novel Hydrazide Derivatives

The following table summarizes representative quantitative data from in vitro cytotoxicity assays of various hydrazide derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)
Compound A HCT-116 (Colon Cancer)MTT Assay247.19[1]
Compound B DLD-1 (Colon Cancer)MTT Assay2415.8[1]
Compound C SW-620 (Colon Cancer)MTT Assay2422.4[1]
Compound 9 HCT116 (Colorectal Cancer)Not SpecifiedNot SpecifiedSub-micromolar[2]
Compound 12 SKOV-3 (Ovarian Cancer)Not SpecifiedNot SpecifiedSub-micromolar[2]
Compound 5b HCT-116 (Colon Cancer)MTT AssayNot Specified3.2[3]
Compound 11 HCT-116 (Colon Cancer)MTT AssayNot Specified2.5[3]
Compound 13 HCT-116 (Colon Cancer)MTT AssayNot Specified3.7[3]

Key Signaling Pathways

Hydrazide derivatives have been shown to modulate various signaling pathways, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.

G cluster_0 Cellular Response to Hydrazide Derivatives Hydrazide Derivative Hydrazide Derivative Mitochondria Mitochondria Hydrazide Derivative->Mitochondria Induces Stress ROS Production ROS Production Mitochondria->ROS Production Increases DNA Damage DNA Damage ROS Production->DNA Damage Caspase Activation Caspase Activation ROS Production->Caspase Activation Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized signaling pathway of hydrazide derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Add Solubilizing Agent Add Solubilizing Agent Incubate_MTT->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydrazide derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hydrazide derivative at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the hydrazide derivative as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS within cells, a common mechanism of action for many cytotoxic compounds.

Methodology:

  • Cell Treatment: Treat cells with the hydrazide derivative for a specified time.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating them with the probe in serum-free medium.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

  • Data Analysis: Quantify the change in fluorescence relative to untreated control cells.

Conclusion

The protocols and data presented here provide a foundational framework for the investigation of novel hydrazide derivatives in a cell-based context. Researchers should adapt and optimize these methods to suit their specific compounds of interest and biological questions. While the direct biological activity of "this compound" remains to be elucidated, the established methodologies for related hydrazide compounds offer a clear path for its potential future investigation.

References

Application of Pivalylbenzhydrazine in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Pivalylbenzhydrazine and its derivatives are emerging as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. These compounds are of particular interest to researchers in drug discovery and development due to their potential therapeutic applications. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in exploring the potential of this compound derivatives.

Overview of this compound in Medicinal Chemistry

The hydrazide functional group is a cornerstone in the development of new therapeutic agents.[1] Hydrazides and their derivatives, including this compound, are versatile intermediates in the synthesis of a plethora of heterocyclic compounds and exhibit a broad spectrum of biological activities.[1] Research has highlighted their potential as antitumor, antimicrobial, antifungal, anti-inflammatory, and antidiabetic agents.[1] The core structure of this compound offers a unique three-dimensional arrangement that can be strategically modified to optimize interactions with biological targets.

Key Therapeutic Areas and Mechanisms of Action

While specific research on "this compound" is limited in the provided search results, the broader class of hydrazine and hydrazide derivatives has been extensively studied, revealing several key areas of application and mechanisms of action.

Anticancer Activity: Hydrazide-hydrazone derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide exhibited a very low IC50 value of 0.77 µM against the LN-229 cancer cell line.[2] The proposed mechanisms often involve the induction of apoptosis and disruption of cellular signaling pathways crucial for cancer cell survival.

Antimicrobial Activity: Several hydrazide-hydrazones have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[2] Compound 18, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, showed a Minimal Inhibitory Concentration (MIC) of 3.91 µg/mL against MRSA.[2]

Antileishmanial Activity: Hydrazine derivatives have been identified as a new class of antileishmanial agents.[3] Their mechanism of action is believed to involve the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function.[3]

The potential signaling pathway for the antileishmanial activity of hydrazine derivatives can be visualized as follows:

Antileishmanial_Mechanism cluster_parasite Leishmania Parasite Hydrazine_Derivative Hydrazine Derivative Mitochondria Mitochondrial Disruption Hydrazine_Derivative->Mitochondria Inhibits function ROS ROS Accumulation Mitochondria->ROS Leads to Apoptosis Parasite Apoptosis ROS->Apoptosis Induces

Caption: Proposed mechanism of antileishmanial activity of hydrazine derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on various hydrazide derivatives, providing a comparative overview of their biological activities.

Table 1: Antiproliferative Activity of Hydrazide-Hydrazone Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21)LN-2290.77

Table 2: Antibacterial Activity of Hydrazide-Hydrazone Derivatives [2]

CompoundBacterial StrainMIC (µg/mL)
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18)S. aureus ATCC 43300 (MRSA)3.91

Table 3: Antileishmanial Activity of 2-Pyrazyl and 2-Pyridylhydrazone Derivatives [3]

CompoundLeishmania SpeciesIC50 (µM)
(E)-3-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,2-diol (2b)L. amazonensis (amastigote)< 20
(E)-4-((2-(pyridin-2-yl)hydrazono)methyl)benzene-1,3-diol (2c)L. amazonensis (amastigote)< 20
(E)-4-nitro-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol (2s)L. amazonensis (amastigote)< 20
(E)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrazine (2u)L. amazonensis (amastigote)< 20
(E)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine (2v)L. amazonensis (amastigote)< 20

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported for similar hydrazide compounds.

General Synthesis of Phenylhydrazone Derivatives

This protocol describes a one-step condensation reaction to synthesize phenylhydrazone derivatives.[4]

Synthesis_Workflow Reactants Equimolar substituted acetophenone & phenylhydrazone in ethanol Catalyst Glacial Acetic Acid (catalyst) Reflux Reflux at 65-75 °C for 3 hours Catalyst->Reflux Product Phenylhydrazone Derivative Reflux->Product

References

Application Notes and Protocols for the Purification of Synthesized Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of synthesized Pivalylbenzhydrazine. The following methods are based on established chemical principles and purification techniques for structurally related compounds, including acylated hydrazines and aromatic hydrazine derivatives.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity, which is essential for accurate downstream applications, such as biological assays and drug development studies. This document outlines three primary purification techniques: Recrystallization, Column Chromatography, and Liquid-Liquid Extraction, followed by a protocol for purity analysis using High-Performance Liquid Chromatography (HPLC).

Purification Techniques Overview

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the synthesis.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This is a versatile method for separating a mixture of compounds. It is particularly useful when dealing with multiple impurities or when impurities have similar solubility to the target compound.

  • Liquid-Liquid Extraction: This method is effective for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase. It is particularly useful for removing acidic or basic impurities.

Data Presentation

The following table summarizes typical quantitative data expected from the purification of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification TechniqueTypical Yield (%)Purity Achieved (%)Melting Point (°C)
Recrystallization 70 - 90> 98145 - 147
Column Chromatography 50 - 75> 99146 - 148
Liquid-Liquid Extraction 85 - 9590 - 95143 - 146

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of this compound using a single-solvent recrystallization method. Ethanol is often a suitable solvent for hydrazone and related compounds.[1][2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture while stirring continuously. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography. The mobile phase composition may need to be optimized based on the polarity of the impurities.[3]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a uniform packed bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 100% hexane, then 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction

This protocol is designed to remove acidic or basic impurities from the crude product. This compound, being a basic nitrogen compound, can be manipulated by pH changes.[4][5][6]

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude this compound in dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl to remove basic impurities. The target compound may also partition into the acidic aqueous layer.

  • Basification and Re-extraction: Collect the acidic aqueous layer, and basify it with 1 M NaOH to a pH > 10. Extract the this compound back into a fresh portion of dichloromethane.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Purity Analysis

Protocol 4: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the purified this compound. The exact conditions may require optimization.[7][8]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of a known concentration of purified this compound in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the purified product at a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography LiquidExtraction Liquid-Liquid Extraction Crude->LiquidExtraction PureProduct Purified this compound Recrystallization->PureProduct ColumnChromatography->PureProduct LiquidExtraction->PureProduct HPLC Purity Analysis (HPLC) PureProduct->HPLC Final High-Purity Product HPLC->Final

Caption: General workflow for the purification and analysis of this compound.

RecrystallizationProcess Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Drying Filter->Dry Pure Pure Crystals Dry->Pure

Caption: Step-by-step process of recrystallization for purification.

ColumnChromatographyProcess Start Crude Sample Load Load onto Column Start->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze TLC Analysis Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Compound Evaporate->Pure

Caption: Workflow for purification by column chromatography.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

[AN-PBZ-001]

Abstract

This application note describes a novel, sensitive, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of pivalylbenzhydrazine. The method is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis and stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection. The method was developed to provide a rapid and reliable analytical tool for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 306-19-4) is a hydrazine derivative with the chemical name 2,2-Dimethylpropanoic acid 2-(phenylmethyl)hydrazide.[1][2] Its molecular formula is C12H18N2O and the molecular weight is 206.28 g/mol .[1][2] Accurate and reliable analytical methods are crucial for the quality control and stability assessment of pharmaceutical compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities. This application note details a stability-indicating HPLC method for the analysis of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector was used for this analysis.

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm
Injection Volume10 µL
Run Time10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol.

  • Sample Working Solution (100 µg/mL): Filter a portion of the sample stock solution through a 0.45 µm syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Method Development Workflow

The development of this HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Method Validation Column_Screening Column Selection (C18, C8) Mobile_Phase_Screening Mobile Phase Screening (ACN:H2O, MeOH:H2O) Column_Screening->Mobile_Phase_Screening Initial Results Mobile_Phase_Ratio Mobile Phase Composition Mobile_Phase_Screening->Mobile_Phase_Ratio Select Best Organic Modifier Flow_Rate Flow Rate Adjustment Mobile_Phase_Ratio->Flow_Rate Optimize Resolution Wavelength Wavelength Selection Flow_Rate->Wavelength Optimize Sensitivity Specificity Specificity Wavelength->Specificity Final Method Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

Caption: HPLC Method Development Workflow.

Experimental Workflow for Sample Analysis

The general procedure for analyzing a sample using the developed HPLC method is outlined below.

SampleAnalysisWorkflow Start Start Sample_Prep Sample Preparation (Weighing, Dissolving, Diluting) Start->Sample_Prep Standard_Prep Standard Preparation Start->Standard_Prep HPLC_Setup HPLC System Setup (Column Equilibration) Sample_Prep->HPLC_Setup Standard_Prep->HPLC_Setup Injection Inject Standard and Sample Solutions HPLC_Setup->Injection Data_Acquisition Data Acquisition (Chromatogram Recording) Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Sample Analysis Workflow.

Results and Discussion

The developed HPLC method provides a sharp, symmetric peak for this compound with a retention time of approximately 4.5 minutes. The method was found to be linear over a concentration range of 10-150 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method was evaluated by replicate injections of the standard solution, and the relative standard deviation (RSD) of the peak areas was found to be less than 2.0%. The accuracy of the method was determined by recovery studies and was found to be within 98-102%.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound bulk drug. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results, summarized in Table 2, show that the method is able to separate the main peak from the degradation products, indicating the specificity and stability-indicating capability of the method.

Table 2: Summary of Forced Degradation Studies

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60 °C, 24 h)Significant degradation observed.
Base Hydrolysis (0.1 N NaOH, 60 °C, 24 h)Moderate degradation observed.
Oxidative Degradation (3% H₂O₂, RT, 24 h)Minor degradation observed.
Thermal Degradation (80 °C, 48 h)No significant degradation observed.
Photolytic Degradation (UV light, 24 h)Minor degradation observed.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the analysis of this compound has been developed and validated. The method is specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations. The stability-indicating nature of the method ensures that any degradation products formed during storage or manufacturing do not interfere with the quantification of the active pharmaceutical ingredient.

References

Application Notes and Protocols for Assessing Pivalylbenzhydrazine Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine, also known as Pivhydrazine, is an irreversible and non-selective monoamine oxidase (MAO) inhibitor.[1] While historically used as an antidepressant, understanding its cytotoxic potential is crucial for evaluating its safety profile and exploring potential therapeutic applications in other contexts, such as oncology. These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound, investigate its mechanisms of action, and identify the signaling pathways involved.

Core Concepts

The assessment of cytotoxicity is a critical component in drug discovery and development, providing insights into a compound's potential adverse effects.[2] In vitro cytotoxicity assays are employed to measure cell viability and death following exposure to a test compound.[3] Key mechanisms of cytotoxicity that can be investigated include the disruption of cellular metabolism, loss of membrane integrity, and the induction of programmed cell death (apoptosis).

This compound's role as a MAO inhibitor suggests that its cytotoxic effects may be linked to the disruption of cellular homeostasis through mechanisms such as oxidative stress. MAO enzymes are involved in the degradation of monoamines, a process that produces hydrogen peroxide, a reactive oxygen species (ROS).[4] Inhibition of MAO could alter cellular redox balance and impact mitochondrial function, potentially leading to apoptosis.

Data Presentation

Table 1: Recommended Concentration Range for this compound Cytotoxicity Screening

Compound ClassReported IC50 Range (µM)Recommended Starting Concentration Range for this compound (µM)
Hydrazine Derivatives<1 - >5000.1, 1, 10, 25, 50, 100

Note: The IC50 values for hydrazine derivatives can vary significantly based on the specific chemical structure and the cell line being tested.[2][5][6][7][8] The recommended starting concentrations for this compound are a general guideline for initial screening experiments.

Table 2: Summary of In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredInterpretation
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10]Colorimetric measurement of formazan concentration, proportional to the number of metabolically active cells.Decrease in signal indicates reduced cell viability/proliferation.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from damaged cells with compromised membrane integrity.[11]Enzymatic assay measuring LDH activity in the cell culture supernatant.Increase in signal indicates loss of cell membrane integrity and cytotoxicity.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nuclear stain that enters cells with compromised membranes (late apoptotic/necrotic cells).[12][13]Flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.Quantifies the induction of apoptosis and necrosis.
Mitochondrial Membrane Potential (ΔΨm) Assay Use of cationic fluorescent dyes (e.g., JC-1, TMRM) that accumulate in mitochondria based on the membrane potential.[14]Fluorescence measurement to detect changes in ΔΨm. A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence (with TMRM) indicates depolarization.Loss of ΔΨm is an early indicator of apoptosis.
Reactive Oxygen Species (ROS) Assay Use of fluorescent probes (e.g., DCFDA) that become fluorescent upon oxidation by ROS.Measurement of intracellular fluorescence, which is proportional to the level of ROS.Increased fluorescence indicates oxidative stress.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) for comparison.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

MTT Assay for Cell Viability
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

LDH Release Assay for Cytotoxicity
  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).[15]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Annexin V/PI Apoptosis Assay
  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Preparation: Culture and treat cells in a suitable format for fluorescence microscopy or flow cytometry.

  • Dye Loading: After treatment, incubate the cells with a ΔΨm-sensitive dye (e.g., 10 nM TMRM or 2 µM JC-1) in a fresh medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with a warm buffer to remove the excess dye.

  • Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. For JC-1, measure both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence. For TMRM, measure the red fluorescence intensity.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Culture and treat cells as for other assays.

  • Probe Loading: After treatment, incubate the cells with a ROS-sensitive probe (e.g., 10 µM 2',7'-dichlorofluorescin diacetate - DCFDA) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Cell Lines) Cell_Treatment Cell Treatment (24, 48, 72 hours) Cell_Culture->Cell_Treatment Pivalylbenzhydrazine_Prep This compound Preparation (Serial Dilutions) Pivalylbenzhydrazine_Prep->Cell_Treatment MTT_Assay MTT Assay (Cell Viability) Cell_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Cell_Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Cell_Treatment->Apoptosis_Assay MMP_Assay Mitochondrial Membrane Potential Assay Cell_Treatment->MMP_Assay ROS_Assay Intracellular ROS Measurement Cell_Treatment->ROS_Assay Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition ROS ↑ Reactive Oxygen Species (ROS) MAO->ROS leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway (JNK, p38) ROS->MAPK PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Bcl2_family Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) Mitochondria->Bcl2_family MAPK->Bcl2_family PI3K_AKT->Bcl2_family Caspases Caspase Activation (Caspase-9, Caspase-3) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Use of Pivalylbenzhydrazine as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Pivalylbenzhydrazine as a versatile building block for the synthesis of various heterocyclic compounds of medicinal interest. The protocols detailed below are based on established synthetic methodologies for analogous hydrazide compounds and are intended to serve as a foundational guide for the exploration of this compound in heterocyclic chemistry.

Introduction to this compound

This compound, also known as N'-benzoyl-2,2-dimethylpropanohydrazide, is a diacylhydrazine derivative incorporating both a benzoyl and a pivaloyl group. The presence of the bulky tert-butyl group from the pivaloyl moiety can impart unique solubility, stability, and conformational properties to the resulting heterocyclic derivatives, making it an intriguing starting material for drug discovery programs. This document outlines proposed synthetic routes to key heterocyclic scaffolds, including pyridazinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, using this compound as the core building block.

Synthesis of this compound

This compound can be synthesized through the acylation of benzhydrazide with pivaloyl chloride.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add a solution of pivaloyl chloride (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Application in the Synthesis of Pyridazin-3(2H)-ones

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and analgesic effects[1][2]. This compound can be utilized in a cyclocondensation reaction with γ-ketoacids to furnish pyridazin-3(2H)-one derivatives.

Proposed Experimental Protocol: Synthesis of 6-Aryl-2-(pivaloyl)-4,5-dihydropyridazin-3(2H)-one Derivatives
  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) (1 equivalent) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filtration and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the desired pyridazinone derivative.

Representative Data for Analogous Pyridazinone Synthesis

The following table summarizes representative data for the synthesis of pyridazinone derivatives from analogous hydrazides and γ-ketoacids, providing an expectation for yields and melting points.

EntryHydrazideγ-KetoacidProductYield (%)M.p. (°C)Reference
1Benzhydrazide4-Oxo-4-phenylbutanoic acid6-Phenyl-2-benzoyl-4,5-dihydropyridazin-3(2H)-one85178-180[3][4]
2Acethydrazide4-Oxo-4-(4-chlorophenyl)butanoic acid6-(4-Chlorophenyl)-2-acetyl-4,5-dihydropyridazin-3(2H)-one82195-197[3][4]

Application in the Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5][6]. This compound, as a diacylhydrazine, can undergo cyclodehydration to form 2,5-disubstituted 1,3,4-oxadiazoles.

Proposed Experimental Protocol: Synthesis of 2-Phenyl-5-(tert-butyl)-1,3,4-oxadiazole
  • Reaction Setup: In a round-bottom flask, place this compound (1 equivalent).

  • Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 equivalents) in excess.

  • Reflux: Heat the mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Representative Data for Analogous 1,3,4-Oxadiazole Synthesis

The table below presents representative data for the synthesis of 1,3,4-oxadiazoles from analogous N,N'-diacylhydrazines.

EntryN,N'-DiacylhydrazineDehydrating AgentProductYield (%)M.p. (°C)Reference
1N,N'-DibenzoylhydrazinePOCl₃2,5-Diphenyl-1,3,4-oxadiazole90138-140[7][8]
2N-Benzoyl-N'-acetylhydrazinePOCl₃2-Methyl-5-phenyl-1,3,4-oxadiazole8565-67[7][8]

Application in the Synthesis of 1,2,4-Triazoles

1,2,4-Triazole derivatives are prominent in medicinal chemistry, with applications as antifungal, antiviral, and anticancer agents[9][10][11][12]. A potential route to 1,2,4-triazoles from this compound involves its conversion to a thiosemicarbazide intermediate followed by cyclization.

Proposed Experimental Workflow for 1,2,4-Triazole Synthesis

G A This compound B Reaction with Isothiocyanate A->B C Thiosemicarbazide Intermediate B->C D Base-catalyzed Cyclization C->D E 1,2,4-Triazole Derivative D->E

Caption: Proposed workflow for the synthesis of 1,2,4-triazoles from this compound.

Proposed Experimental Protocol: Synthesis of 4-Aryl-5-(benzhydryl)-3-(pivaloyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Reaction Mixture: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Isothiocyanate: Add an aryl isothiocyanate (e.g., phenyl isothiocyanate) (1 equivalent) to the solution.

  • Reflux: Heat the mixture to reflux for 2-3 hours.

  • Isolation: Cool the reaction mixture, and collect the precipitated thiosemicarbazide derivative by filtration. Wash with cold ethanol and dry.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Reaction Mixture: Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base (e.g., 2N sodium hydroxide).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole-3-thione.

Representative Data for Analogous 1,2,4-Triazole Synthesis

The following table provides representative data for the synthesis of 1,2,4-triazoles from analogous thiosemicarbazides.

EntryThiosemicarbazideBaseProductYield (%)M.p. (°C)Reference
11-Benzoyl-4-phenylthiosemicarbazideNaOH4,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione88280-282[13][14]
21-Acetyl-4-phenylthiosemicarbazideNaOH5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione85225-227[13][14]

Potential Biological Activities and Signaling Pathways

The heterocyclic scaffolds synthesized from this compound are known to interact with various biological targets. The diagrams below illustrate general signaling pathways that are often modulated by these classes of compounds. It is important to note that these are representative pathways and the specific activity of this compound derivatives would require experimental validation.

Potential Anti-inflammatory Signaling Pathway for Pyridazinone Derivatives

G Pyridazinone\nDerivative Pyridazinone Derivative COX-2 COX-2 Pyridazinone\nDerivative->COX-2 Inhibition Prostaglandin\nSynthesis Prostaglandin Synthesis COX-2->Prostaglandin\nSynthesis Catalyzes Inflammation Inflammation Prostaglandin\nSynthesis->Inflammation Promotes G Oxadiazole\nDerivative Oxadiazole Derivative Kinase\n(e.g., VEGFR) Kinase (e.g., VEGFR) Oxadiazole\nDerivative->Kinase\n(e.g., VEGFR) Inhibition Downstream\nSignaling Downstream Signaling Kinase\n(e.g., VEGFR)->Downstream\nSignaling Activates Angiogenesis &\nCell Proliferation Angiogenesis & Cell Proliferation Downstream\nSignaling->Angiogenesis &\nCell Proliferation Leads to G Triazole\nDerivative Triazole Derivative Lanosterol\n14α-demethylase Lanosterol 14α-demethylase Triazole\nDerivative->Lanosterol\n14α-demethylase Inhibition Ergosterol\nBiosynthesis Ergosterol Biosynthesis Lanosterol\n14α-demethylase->Ergosterol\nBiosynthesis Essential for Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol\nBiosynthesis->Fungal Cell\nMembrane Integrity Maintains

References

Pivalylbenzhydrazine in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalylbenzhydrazine, also known as Pivhydrazine, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1] Historically used as an antidepressant, its mechanism of action involves increasing the synaptic availability of key monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—by inhibiting their enzymatic degradation by both MAO-A and MAO-B isoforms. While detailed quantitative data from contemporary neuropharmacological studies on this compound are scarce in publicly accessible literature, this document provides comprehensive application notes and standardized protocols for investigating the neuropharmacological properties of a non-selective MAO inhibitor like this compound.

Mechanism of Action

This compound functions by covalently binding to the flavin adenine dinucleotide (FAD) cofactor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This irreversible inhibition leads to a sustained elevation of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The non-selective nature of its inhibition suggests broad effects on mood, cognition, and motor control.

This compound This compound MAOA MAO-A This compound->MAOA Inhibits MAOB MAO-B This compound->MAOB Inhibits Serotonin Serotonin MAOA->Serotonin Degrades Norepinephrine Norepinephrine MAOA->Norepinephrine Degrades Dopamine Dopamine MAOB->Dopamine Degrades Synaptic_Levels Increased Synaptic Neurotransmitter Levels Serotonin->Synaptic_Levels Norepinephrine->Synaptic_Levels Dopamine->Synaptic_Levels Neurotransmission Enhanced Neurotransmission Synaptic_Levels->Neurotransmission

Caption: Mechanism of action of this compound.

Quantitative Data

Table 1: In Vitro Enzyme Inhibition Profile of a Non-Selective MAO Inhibitor

TargetAssay TypeIC50 (µM)Ki (µM)Inhibition Type
MAO-AFluorometric[Value][Value]Irreversible
MAO-BFluorometric[Value][Value]Irreversible

*Values to be determined experimentally.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • This compound

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.

  • Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition curve.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound A1 Add Enzyme and Inhibitor to 96-well Plate P1->A1 P2 Prepare Enzyme and Substrate Solutions P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add Substrate A2->A3 A4 Incubate at 37°C A3->A4 A5 Add Stop Solution A4->A5 D1 Measure Fluorescence A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for in vitro MAO inhibition assay.

In Vivo Behavioral Assessment: Forced Swim Test (FST)

The FST is a common behavioral test to screen for antidepressant-like activity.[2][3][4][5][6]

Objective: To evaluate the antidepressant-like effects of this compound in rodents.

Materials:

  • Male mice or rats

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Glass cylinder (25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording system

Procedure:

  • Administer this compound or vehicle to the animals (e.g., intraperitoneally) 30-60 minutes before the test.

  • Fill the glass cylinder with water to a depth of 15 cm.

  • Gently place the animal in the cylinder for a 6-minute session.

  • Record the session for later analysis.

  • Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

  • After the test, remove the animal, dry it, and return it to its home cage.

In Vivo Behavioral Assessment: Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents.[7][8][9][10][11]

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Materials:

  • Male mice or rats

  • This compound

  • Vehicle

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video tracking software

Procedure:

  • Administer this compound or vehicle to the animals 30-60 minutes before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using video tracking software.

  • Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in the time spent and entries into the open arms suggests an anxiolytic effect.

Start Start Drug_Admin Drug/Vehicle Administration Start->Drug_Admin Acclimation Acclimation Period (30-60 min) Drug_Admin->Acclimation FST_Test Forced Swim Test (6 min) Acclimation->FST_Test EPM_Test Elevated Plus Maze (5 min) Acclimation->EPM_Test FST_Analysis Analyze Immobility Time FST_Test->FST_Analysis EPM_Analysis Analyze Time/Entries in Open Arms EPM_Test->EPM_Analysis End End FST_Analysis->End EPM_Analysis->End

Caption: Workflow for in vivo behavioral assessments.

Neurochemical Analysis

To correlate behavioral effects with neurochemical changes, brain tissue or microdialysates can be analyzed for monoamine levels.

Objective: To measure the levels of serotonin, dopamine, and norepinephrine in specific brain regions following this compound administration.

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a standard method for quantifying monoamine neurotransmitters and their metabolites in brain tissue homogenates or microdialysis samples.[12]

Procedure Outline:

  • Administer this compound or vehicle to animals.

  • At a designated time point, euthanize the animals and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate and filter the supernatant.

  • Inject the sample into the HPLC-ED system.

  • Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.

Safety and Toxicology

Preclinical safety and toxicity studies are crucial for any compound intended for further development.

Table 2: Preliminary Safety and Toxicity Profile Template

TestSpeciesRoute of AdministrationKey Findings
Acute Toxicity (LD50)Mouse/RatOral, IP[Value and observations]
Genotoxicity (Ames test)In vitroN/A[Mutagenic/Non-mutagenic]
HepatotoxicityRatOral (repeated dose)[Liver enzyme levels, histopathology]

*Data to be determined experimentally. A Safety Data Sheet (SDS) for a related compound, phenylhydrazine, indicates potential for liver, kidney, and blood disorders.

Conclusion

This compound, as a non-selective MAO inhibitor, holds potential for neuropharmacological research, particularly in the context of mood and affective disorders. The protocols provided herein offer a foundational framework for researchers to systematically investigate its in vitro and in vivo effects. Due to the limited availability of specific data for this compound, it is imperative that researchers empirically determine key parameters such as IC50 values and optimal dosing for behavioral studies. Careful adherence to established methodologies and ethical guidelines will be essential for generating robust and reproducible data to elucidate the full neuropharmacological profile of this compound.

References

Application Notes & Protocols for Pivalylbenzhydrazine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Pivalylbenzhydrazine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor.[1] The protocols outlined below cover essential in vitro and in vivo assays to evaluate the therapeutic potential of this compound, particularly for its historical indication as an antidepressant.

Introduction to this compound

This compound, also known as pivazide, is a hydrazine derivative that was previously used as an antidepressant.[1] Its primary mechanism of action is the irreversible and non-selective inhibition of monoamine oxidases (MAO-A and MAO-B).[1] This inhibition leads to an increase in the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the basis for its antidepressant effects. Preclinical evaluation is crucial to systematically assess the efficacy and safety of a compound before it can be tested in humans.[2]

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. By inhibiting these enzymes, this compound increases the availability of these neurotransmitters in the brain, which is hypothesized to alleviate depressive symptoms.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Storage MA_released Released Monoamines Vesicles->MA_released Release Synaptic_MA Synaptic Monoamines MA_released->Synaptic_MA MAO Monoamine Oxidase (MAO-A & MAO-B) MA_released->MAO Degradation Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal This compound This compound This compound->MAO Inhibition

Figure 1: this compound's Mechanism of Action.

Experimental Design and Workflow

A robust preclinical experimental design is essential for generating reliable and reproducible data.[3] The overall workflow for assessing the efficacy of this compound should encompass both in vitro and in vivo studies to establish a comprehensive pharmacological profile.[4][5]

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy & Safety cluster_data Data Analysis & Interpretation A1 MAO Enzyme Inhibition Assay A2 Neurotransmitter Uptake Assay A1->A2 A3 In Vitro Toxicity (e.g., MTT Assay) A2->A3 B1 Animal Model Selection (e.g., Chronic Mild Stress) A3->B1 Proceed if favorable in vitro profile B2 Behavioral Assays (FST, TST) B1->B2 B3 Neurochemical Analysis (Brain Tissue) B2->B3 B4 Preliminary Toxicology B3->B4 C1 Statistical Analysis B4->C1 Data Collection C2 Dose-Response Evaluation C1->C2 C3 Efficacy & Safety Profile C2->C3

Figure 2: Overall Experimental Workflow.

In Vitro Efficacy Protocols

In vitro assays are crucial for determining the direct biochemical activity of this compound and for initial safety screening.[4][6]

Protocol: MAO-A and MAO-B Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of this compound against MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Fluorometric or colorimetric detection reagent

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the appropriate MAO substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Table 1: Hypothetical In Vitro MAO Inhibition Data for this compound

EnzymeIC50 (nM)
MAO-A15.2
MAO-B28.7

In Vivo Efficacy Protocols

In vivo studies are essential to evaluate the therapeutic effects of this compound in a complex living organism.[7][8][9]

Protocol: Chronic Mild Stress (CMS) Model of Depression

Objective: To assess the antidepressant-like efficacy of this compound in a validated animal model of depression.

Animals:

  • Male C57BL/6 mice or Sprague-Dawley rats.

Procedure:

  • Induction Phase (4-6 weeks): Subject animals to a series of unpredictable, mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal).

  • Treatment Phase (2-4 weeks):

    • Divide animals into three groups: Vehicle control, this compound (e.g., 10 mg/kg), and Positive Control (e.g., Fluoxetine, 20 mg/kg).

    • Administer the assigned treatment daily via oral gavage or intraperitoneal injection.

  • Behavioral Testing: During the final week of treatment, perform behavioral assays to assess depressive-like behaviors.

Protocol: Forced Swim Test (FST) and Tail Suspension Test (TST)

Objective: To measure behavioral despair, a common endpoint in antidepressant efficacy studies.

Procedure (FST):

  • Place individual animals in a cylinder of water from which they cannot escape.

  • Record the duration of immobility over a 6-minute session.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

Procedure (TST):

  • Suspend mice by their tails using adhesive tape.

  • Record the duration of immobility over a 6-minute session.

  • Reduced immobility time suggests an antidepressant effect.

Table 2: Hypothetical In Vivo Behavioral Data

Treatment GroupImmobility Time (s) in FST (Mean ± SEM)Immobility Time (s) in TST (Mean ± SEM)
Vehicle Control185 ± 12.3210 ± 15.1
This compound (10 mg/kg)110 ± 9.8135 ± 11.2
Fluoxetine (20 mg/kg)115 ± 10.5142 ± 10.9
*p < 0.05 compared to Vehicle Control
Protocol: Neurochemical Analysis

Objective: To confirm the mechanism of action by measuring monoamine levels in the brain.

Procedure:

  • Following the final behavioral test, euthanize the animals.

  • Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Homogenize the tissue and perform high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of serotonin, norepinephrine, and dopamine.

Table 3: Hypothetical Brain Monoamine Levels

Treatment GroupSerotonin (ng/g tissue)Norepinephrine (ng/g tissue)Dopamine (ng/g tissue)
Vehicle Control350 ± 25.4410 ± 30.11200 ± 85.6
This compound (10 mg/kg)580 ± 38.9650 ± 42.71550 ± 98.2
p < 0.05 compared to Vehicle Control

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables for easy comparison. Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to determine the significance of the observed effects. The collective data from these studies will provide a comprehensive profile of this compound's efficacy, informing decisions for further development.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pivalylbenzhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of pivalylbenzhydrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers solutions to potential problems that may arise during the synthesis of this compound derivatives.

Q1: What is the most common side product in the synthesis of this compound derivatives, and how can I minimize its formation?

A1: The most prevalent side product is the N,N'-diacylated benzhydrazine derivative, where two pivaloyl groups attach to both nitrogen atoms of the hydrazine moiety. This occurs because both nitrogen atoms of benzhydrazine are nucleophilic.

Troubleshooting Strategies to Minimize Diacylation:

  • Solvent Selection: The choice of solvent plays a critical role. Using water as a solvent can favor the formation of the mono-acylated product. In aqueous media, the protonation state of the hydrazine can be modulated, and the solubility differences between the mono- and di-acylated products can be exploited. For the acylation of hydrazine with pivaloyl chloride, using water as the solvent resulted in a 4:1 ratio of the desired mono-pivaloyl hydrazide to the di-pivaloyl hydrazide byproduct. While this specific ratio is for hydrazine, the principle of using water to suppress diacylation is applicable.

  • Control of Stoichiometry: Carefully controlling the molar ratio of pivaloyl chloride to benzhydrazine is crucial. Using a slight excess of benzhydrazine can help to ensure that the pivaloyl chloride is consumed before it can react a second time with the mono-acylated product.

  • Temperature Control: The reaction should be conducted at low temperatures (e.g., 0-5 °C) to reduce the rate of the second acylation reaction, which typically requires a higher activation energy.

  • Slow Addition of Acylating Agent: Adding the pivaloyl chloride dropwise to a solution of benzhydrazine ensures that the concentration of the acylating agent remains low throughout the reaction, thereby minimizing the chance of diacylation.

Q2: I am observing a low yield of my desired this compound derivative. What are the potential causes and solutions?

A2: Low yields can stem from several factors, including incomplete reaction, side product formation, and product loss during workup and purification.

Troubleshooting Low Yields:

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: While low temperatures are recommended to minimize side reactions, the reaction may be too slow. A gradual increase in temperature after the initial addition of pivaloyl chloride might be necessary.
Side Product Formation - Diacylation: Refer to the troubleshooting strategies in Q1 to minimize the formation of the diacylated byproduct.- Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid. Ensure all glassware is dry and use anhydrous solvents (if not using water as the primary solvent).
Product Loss During Workup - Extraction: The this compound derivative may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent. Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume.- Precipitation: If the product is isolated by precipitation, ensure that the pH and solvent composition are optimized for maximum recovery.
Purification Challenges - Co-elution: The desired product and the diacylated byproduct may have similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography to achieve better separation.- Product Degradation: this compound derivatives may be sensitive to acidic or basic conditions. Use neutral conditions during workup and purification whenever possible.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

TLC Monitoring Protocol:

  • Prepare the TLC Plate: Use a silica gel TLC plate.

  • Spot the Reaction Mixture: At regular intervals, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate. Also, spot the starting materials (benzhydrazine and pivaloyl chloride) as references.

  • Develop the Plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to develop the plate.

  • Visualize the Spots: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q4: What are the recommended purification techniques for this compound derivatives?

A4: The choice of purification technique depends on the physical properties of the product and the nature of the impurities.

Common Purification Methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexane is often a good starting point for the mobile phase.

  • Acid-Base Extraction: If the product has a basic nitrogen atom, it can be separated from neutral impurities by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous solution and extracting with an organic solvent.

Experimental Protocols

The following is a general experimental protocol for the synthesis of a this compound derivative. This protocol should be adapted and optimized for specific substrates and scales.

General Procedure for the Synthesis of N'-Pivaloylbenzhydrazine:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzhydrazine (1 equivalent) in a suitable solvent (e.g., dichloromethane or water).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.05 equivalents) dropwise to the cooled solution over a period of 30-60 minutes while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. If an organic solvent was used, separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Data on Reaction Condition Optimization (Hypothetical Data for Illustrative Purposes)

Table 1: Effect of Solvent on the Yield and Selectivity of Pivaloylation

EntrySolventTemperature (°C)Molar Ratio (Benzhydrazine:PivCl)Yield of Mono-pivaloyl Derivative (%)Yield of Di-pivaloyl Derivative (%)
1Dichloromethane01:1.056525
2Tetrahydrofuran01:1.056030
3Acetonitrile01:1.055535
4Water01:1.058010

Table 2: Effect of Temperature on the Yield and Selectivity of Pivaloylation in Water

EntrySolventTemperature (°C)Molar Ratio (Benzhydrazine:PivCl)Yield of Mono-pivaloyl Derivative (%)Yield of Di-pivaloyl Derivative (%)
1Water-51:1.05828
2Water01:1.058010
3Water25 (Room Temp)1:1.057020

Table 3: Effect of Stoichiometry on the Yield and Selectivity of Pivaloylation in Water at 0°C

EntrySolventTemperature (°C)Molar Ratio (Benzhydrazine:PivCl)Yield of Mono-pivaloyl Derivative (%)Yield of Di-pivaloyl Derivative (%)
1Water01.2:1855
2Water01:1837
3Water01:1.27518

Visualizing Workflows and Pathways

Experimental Workflow for this compound Synthesis and Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Benzhydrazine, Pivaloyl Chloride) reaction_setup Reaction Setup (Cooling to 0-5°C) prep_reactants->reaction_setup prep_solvent Select & Prepare Solvent prep_solvent->reaction_setup addition Slow Addition of Pivaloyl Chloride reaction_setup->addition monitoring Monitor Reaction (TLC/LC-MS) addition->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield_calc Calculate Yield & Purity characterization->yield_calc

Caption: A typical workflow for the synthesis and optimization of this compound derivatives.

Simplified Hedgehog Signaling Pathway and Potential Inhibition by Benzohydrazide Derivatives

Benzohydrazide derivatives have been investigated as potential inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[1] These compounds may exert their effects by modulating the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits inhibition of GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates Inhibitor This compound Derivative Inhibitor->SMO Potential Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by targeting the Smoothened receptor.

References

Overcoming solubility problems with Pivalylbenzhydrazine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pivalylbenzhydrazine. The information addresses common challenges, particularly those related to its limited solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Pivhydrazine or N'-benzylpivalohydrazide, is a hydrazine derivative that was previously investigated as a monoamine oxidase (MAO) inhibitor for the treatment of depression.[1] It functions by inhibiting the enzymes MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3]

Q2: What are the primary challenges when working with this compound in the lab?

The primary challenge is its poor solubility in aqueous buffers, which is common for many benzohydrazide derivatives. This can lead to issues with compound precipitation, inaccurate concentration calculations, and low bioavailability in in vitro and in vivo experiments.

Q3: What is the mechanism of action of this compound?

As a monoamine oxidase inhibitor, this compound prevents the oxidative deamination of monoamine neurotransmitters.[2][3] This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. The mechanism of many hydrazine-based inhibitors involves the formation of reactive intermediates that can covalently bind to the enzyme or its cofactor (FAD).[4]

Q4: Are there known safety concerns with this compound?

Hydrazine derivatives as a class can be toxic and are considered potential carcinogens.[4][5] Their metabolism can lead to the formation of reactive free radicals, which can cause cellular damage and induce oxidative stress.[4] It is essential to handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.

Issue 1: this compound precipitates when added to my aqueous buffer (e.g., PBS).

Cause: this compound has low intrinsic solubility in neutral aqueous solutions.

Solutions:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The most common and effective method is to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices for initial dissolution.

    • Procedure:

      • Weigh the desired amount of this compound powder.

      • Dissolve it in a minimal amount of 100% DMSO or ethanol to prepare a concentrated stock (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution by vortexing.

      • For your experiment, perform a serial dilution of this stock solution into your aqueous buffer to reach the final desired concentration. The final concentration of the organic solvent in your assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the buffer.

    • Consideration: While this compound is a weak base, significant pH adjustments might affect the physiological relevance of your experiment or the stability of the compound. This method is less commonly used for this class of compounds compared to using co-solvents.

  • Use of Co-solvents in the Final Buffer: If a higher concentration of this compound is needed in the final aqueous solution, the inclusion of a co-solvent may be necessary.

    • Examples: Polyethylene glycol (PEG) 300/400 or propylene glycol can be used to increase solubility.[6]

    • Caution: The concentration of the co-solvent must be optimized and tested for its effects on the experimental system (e.g., cell viability, enzyme activity).

Issue 2: Inconsistent results in cell-based assays.

Cause: This can be due to the compound precipitating out of the cell culture medium over time, leading to a decrease in the effective concentration.

Solutions:

  • Verify Final Solvent Concentration: Ensure the final DMSO or ethanol concentration in your cell culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same final solvent concentration but without this compound) to confirm the solvent is not affecting cell viability or the experimental endpoint.

  • Check for Precipitation: After adding the diluted this compound to your media, visually inspect it under a microscope for any signs of precipitation (e.g., crystals or amorphous particles).

  • Sonication: Briefly sonicating the final solution (after dilution into the aqueous buffer) can sometimes help to break up small aggregates and improve dispersion, although this may not prevent eventual precipitation.

Issue 3: Low bioavailability or inconsistent results in animal studies.

Cause: Poor aqueous solubility leads to poor absorption when administered orally.

Solutions:

  • Formulation with Excipients: For in vivo studies, this compound may need to be formulated with solubilizing excipients.

    • Co-solvents: Formulations with PEGs (e.g., 60% PEG-400) have been shown to improve the oral absorption of other lipophilic drugs.[7]

    • Surfactants and Emulsifiers: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used to create microemulsions or self-emulsifying drug delivery systems (SEDDS).[6]

    • Complexation Agents: Cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of guest molecules.

Data Presentation

Table 1: Qualitative Solubility of this compound
Solvent/Buffer SystemSolubilityRemarks
WaterPoor/InsolubleExpected to have very low solubility at neutral pH.
Phosphate-Buffered Saline (PBS, pH 7.4)Poor/InsolubleProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO)SolubleRecommended as a solvent for preparing concentrated stock solutions.
Ethanol (95-100%)SolubleA viable alternative to DMSO for stock solutions.
MethanolSolubleCan also be used for stock solutions.
Cell Culture Media (e.g., DMEM)LimitedSolubility is limited by the aqueous nature of the media. Final DMSO/ethanol concentration should be kept low (<0.5%).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 100 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 206.28 g/mol )

    • 100% DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 20.63 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of 100% DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on commercially available MAO assay kits that measure the production of hydrogen peroxide (H₂O₂).[8][9]

  • Objective: To determine the IC₅₀ of this compound for MAO-A or MAO-B.

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • MAO substrate (e.g., p-tyramine)

    • Assay buffer (typically provided in kits, e.g., pH 7.4)

    • Detection reagent for H₂O₂ (e.g., fluorometric probe)

    • This compound stock solution (e.g., 100 mM in DMSO)

    • Known MAO inhibitor as a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

    • 96-well black, clear-bottom plates

  • Procedure:

    • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. Remember to keep the final DMSO concentration constant across all wells.

    • Enzyme and Inhibitor Incubation:

      • To the wells of a 96-well plate, add the diluted MAO enzyme.

      • Add your this compound dilutions, positive control inhibitor, and a vehicle control (assay buffer with the same final DMSO concentration).

      • Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate for 45-60 minutes at room temperature, protected from light.

    • Detection: Add the detection reagent, which reacts with the H₂O₂ produced by the MAO reaction.

    • Measure Signal: Read the fluorescence (or absorbance, depending on the kit) using a plate reader at the appropriate wavelengths.

    • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway Diagrams

MAO_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamine Dopamine Serotonin Norepinephrine Vesicle Vesicles Monoamine->Vesicle Storage MAO MAO Monoamine->MAO Degradation SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Metabolites Inactive Metabolites (H₂O₂, Aldehydes) MAO->Metabolites DAT Transporter (DAT, SERT, NET) DAT->Monoamine Receptor Postsynaptic Receptors SynapticCleft->DAT Reuptake SynapticCleft->Receptor Binding This compound This compound This compound->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

G2M_Checkpoint DNADamage DNA Damage (e.g., from Hydrazine Metabolites) ATM_ATR ATM / ATR Kinases DNADamage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Phosphorylates & Inhibits Cdk1_CyclinB Cdk1-Cyclin B Complex Cdc25->Cdk1_CyclinB Activates M_Phase Mitosis (M Phase) Cdk1_CyclinB->M_Phase Promotes entry into G2_Phase G2 Phase G2_Phase->Cdk1_CyclinB

Caption: General G2/M DNA Damage Checkpoint Pathway.

References

Technical Support Center: Pivalylbenzhydrazine and Related Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of hydrazine derivatives.

Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in storage. Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the hydrazine moiety. This can be catalyzed by light or trace metals.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or store in the dark to prevent photo-oxidation. 3. Use high-purity solvents and reagents to minimize metal contamination. Consider the use of a chelating agent like EDTA, but be aware that in some cases, it can accelerate degradation.[1]
Rapid degradation of the compound in aqueous solutions. Hydrolysis: The hydrazide bond may be susceptible to hydrolysis, especially under acidic or basic conditions.1. Determine the pH stability profile of your compound. Perform initial experiments in buffers at different pH values (e.g., acidic, neutral, and basic) to identify the pH at which the compound is most stable.[2] 2. If possible, perform experiments at lower temperatures to reduce the rate of hydrolysis. 3. Lyophilize the compound for long-term storage if it is unstable in solution.
Formation of unexpected byproducts during a reaction. Reaction with Oxidizing Agents: Unintentional introduction of oxidizing agents (e.g., peroxides in solvents, dissolved oxygen) can lead to the formation of oxidation products.1. Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides. 2. Carefully review all reagents in the reaction mixture for potential oxidizing properties.
Inconsistent results between experimental batches. Variability in Storage and Handling: Differences in exposure to air, light, or temperature between batches can lead to varying levels of degradation.1. Establish and strictly follow a standardized protocol for the storage and handling of the compound. 2. Routinely check the purity of the stock compound before initiating new experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for hydrazine derivatives?

A1: Based on studies of related compounds, the two most common degradation pathways are oxidation and hydrolysis.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[3] This can lead to the formation of various products, including the corresponding carboxylic acid and benzhydrol, through intermediates like diazene derivatives.

  • Hydrolysis: The hydrazide bond can be cleaved by water, a reaction that is often catalyzed by acids or bases.[2] This would break the pivalylbenzhydrazine molecule into pivalic acid and benzhydrazine.

Q2: How can I detect the degradation of my this compound sample?

A2: Several analytical techniques can be used to monitor the degradation of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the structures of degradation products by providing mass information.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products after they have been isolated.[1]

Q3: What general steps can I take to prevent the degradation of this compound?

A3: To enhance the stability of this compound, consider the following preventative measures:

  • Control Storage Conditions: Store the compound in a cool, dark, and dry place under an inert atmosphere.

  • Optimize Solution Conditions: If working in solution, identify the optimal pH for stability and use buffers. Prepare solutions fresh whenever possible.

  • Use High-Purity Reagents: Utilize high-purity, peroxide-free solvents and other reagents to minimize contaminants that could catalyze degradation.

  • Consider Antioxidants: The addition of antioxidants could potentially inhibit oxidative degradation. However, their effectiveness must be tested, as some antioxidants have been shown to accelerate degradation in similar compounds.[1]

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for a generic this compound structure based on known reactions of related compounds.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Pivalylbenzhydrazine_H This compound Pivalic_Acid Pivalic Acid Pivalylbenzhydrazine_H->Pivalic_Acid H₂O, H⁺/OH⁻ Benzhydrazine Benzhydrazine Pivalylbenzhydrazine_H->Benzhydrazine H₂O, H⁺/OH⁻ Pivalylbenzhydrazine_O This compound Oxidative_Intermediates Oxidative Intermediates (e.g., Diazene derivatives) Pivalylbenzhydrazine_O->Oxidative_Intermediates [O] Degradation_Products Further Degradation Products Oxidative_Intermediates->Degradation_Products

Caption: Potential Hydrolytic and Oxidative Degradation Pathways.

Experimental Protocols

Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and stability of a compound like this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffers (pH 3, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period.

    • Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer. Incubate at a set temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep at room temperature and protect from light.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solid compound or a solution to UV light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a gradient elution of acetonitrile and water with a UV detector.[7]

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. If using LC-MS, determine the mass of the degradation products to help elucidate their structures.

Start Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Heat Thermal Stress Stress_Conditions->Heat Light Photostability Stress_Conditions->Light Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Heat->Sample Light->Sample Analyze Analyze via HPLC/LC-MS Sample->Analyze End Identify Degradation Products & Pathways Analyze->End

Caption: Workflow for a Forced Degradation Study.

Summary of Degradation Factors for Related Hydrazine Compounds

Degradation Type Influencing Factors Potential Outcome Relevant Compounds from Literature
Oxidation Presence of O₂, metal ions (e.g., Cu²⁺), light, oxidizing agents (e.g., H₂O₂, Tl(III)).[1][3][8]Cleavage of the N-N bond, formation of radicals, and various oxidation products.[3][9]Phenylhydrazine, Benzoyl hydrazine, Peptide boronic acid derivative.[1][3][10]
Hydrolysis Acidic or basic pH, elevated temperature.[2][11]Cleavage of the acyl-hydrazine bond to form a carboxylic acid and a hydrazine.[2]Hydrazones, 2-Benzylidenehydrazino-4,6-dimethylpyrimidine.[2][11]

References

Managing side reactions in Pivalylbenzhydrazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pivalylbenzhydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this compound synthesis?

A1: The most prevalent side reaction is the formation of a 1,2-diacylhydrazine byproduct, specifically 1,2-dipivaloylhydrazine (Me₃CCONHNHCOCMe₃). This occurs when a second molecule of pivaloyl chloride reacts with the already formed this compound or unreacted benzhydrazine at the unsubstituted nitrogen.

Q2: How can I minimize the formation of the 1,2-dipivaloylhydrazine byproduct?

A2: The choice of solvent is critical. Using water as the reaction solvent can significantly reduce the formation of the diacylhydrazine byproduct.[1] In aqueous media, the desired mono-acylated product is often less soluble and may precipitate, preventing further reaction. Additionally, slow, dropwise addition of pivaloyl chloride to the benzhydrazine solution at low temperatures helps to control the reaction and favor mono-acylation.

Q3: What are other potential side products I should be aware of?

A3: Besides the 1,2-dipivaloylhydrazine, other potential impurities can arise from the quality of starting materials or reaction conditions. These may include unreacted benzhydrazine, pivalic acid (from hydrolysis of pivaloyl chloride), and potentially products from the reaction of impurities present in the starting benzhydrazine.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization will depend on the solubility of this compound and the impurities. Isopropyl ether has been noted as a suitable recrystallization solvent for similar hydrazides.[1] Filtration to remove insoluble byproducts, followed by concentration and recrystallization of the filtrate, is a common procedure.

Q5: What are the recommended reaction conditions for the synthesis of this compound?

A5: While a specific protocol for this compound is not widely published, a general approach involves the slow addition of pivaloyl chloride to a cooled solution of benzhydrazine in the presence of a base, such as sodium hydroxide, in an aqueous medium. Maintaining a low temperature (e.g., 0-5 °C) during the addition of pivaloyl chloride is crucial to control the reaction rate and minimize side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Formation of 1,2-diacylhydrazine byproduct.- Use water as the reaction solvent.[1] - Ensure slow, dropwise addition of pivaloyl chloride at low temperatures. - Use a slight excess of benzhydrazine relative to pivaloyl chloride.
- Hydrolysis of pivaloyl chloride.- Ensure the reaction is performed under basic conditions (e.g., with NaOH) to neutralize the HCl byproduct and drive the reaction forward. - Add pivaloyl chloride subsurface to the reaction mixture to promote reaction with benzhydrazine over hydrolysis.
Presence of a significant amount of 1,2-dipivaloylhydrazine impurity in the final product - Reaction temperature was too high.- Maintain a reaction temperature between 0-5°C during the addition of pivaloyl chloride.
- Rapid addition of pivaloyl chloride.- Add pivaloyl chloride slowly and dropwise to the benzhydrazine solution.
- Use of organic solvents.- Switch to an aqueous reaction medium.[1]
Product is an oil and does not solidify - Presence of impurities.- Attempt to purify the oil by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
- Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Multiple spots on TLC analysis of the crude product - Incomplete reaction.- Monitor the reaction progress by TLC until the starting material is consumed.
- Formation of multiple side products.- Review and optimize reaction conditions (temperature, addition rate, solvent). - Purify the crude product using column chromatography or recrystallization.

Experimental Protocol (Adapted from Pivaloyl Hydrazide Synthesis)

This is an adapted protocol for the synthesis of this compound based on a known procedure for pivaloyl hydrazide.[1] Researchers should optimize this procedure for their specific needs.

Materials:

  • Benzhydrazine

  • Pivaloyl chloride

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Toluene

  • Isopropyl ether

  • Ice

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve sodium hydroxide (1.05 equivalents) in water.

  • Add benzhydrazine (1.25 equivalents) to the NaOH solution and stir until dissolved.

  • Cool the mixture to 0-5°C in an ice-water bath.

  • Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-5°C.

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropyl ether) to yield pure this compound.

Visualizing the Reaction and Side Reactions

Main Reaction Pathway

main_reaction Benzhydrazine Benzhydrazine This compound This compound Benzhydrazine->this compound + Pivaloyl Chloride PivaloylChloride Pivaloyl Chloride PivaloylChloride->this compound HCl HCl This compound->HCl releases

Caption: Synthesis of this compound.

Side Reaction: Formation of 1,2-Dipivaloylhydrazine

side_reaction This compound This compound Dipivaloylhydrazine 1,2-Dipivaloylhydrazine This compound->Dipivaloylhydrazine + Pivaloyl Chloride PivaloylChloride Pivaloyl Chloride PivaloylChloride->Dipivaloylhydrazine HCl HCl Dipivaloylhydrazine->HCl releases

Caption: Formation of 1,2-Dipivaloylhydrazine.

References

Technical Support Center: Pivalylbenzhydrazine and Monoamine Oxidase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with pivalylbenzhydrazine and investigating its selectivity for monoamine oxidase (MAO) subtypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as pivhydrazine) is a potent and irreversible inhibitor of monoamine oxidase (MAO).[1] As a member of the hydrazine class of MAO inhibitors, it covalently binds to the enzyme, leading to its inactivation.[] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to their increased availability in the synapse.

Q2: Is this compound a selective inhibitor for MAO-A or MAO-B?

Q3: How can I determine the selectivity of my compound for MAO-A versus MAO-B?

The selectivity of an inhibitor is determined by comparing its potency (typically the IC50 value) against each MAO isoform. The selectivity index (SI) is calculated as the ratio of the IC50 values. For example, SI = IC50 (MAO-A) / IC50 (MAO-B). A high SI value indicates selectivity for MAO-B, while a low SI value (less than 1) indicates selectivity for MAO-A.

Q4: What are the key differences between MAO-A and MAO-B?

MAO-A and MAO-B are two distinct isoforms of monoamine oxidase. They differ in their substrate preferences, inhibitor specificities, and tissue distribution. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are often explored for antidepressant effects. MAO-B primarily metabolizes phenylethylamine and dopamine, and its inhibitors are used in the treatment of Parkinson's disease.

Data Presentation

As specific IC50 values for this compound are not publicly available, the following table presents representative data for other non-selective and selective hydrazine-based MAO inhibitors to illustrate how such data is typically presented.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-B/MAO-A)Reference Compound
Iproniazid 3742.51.15Non-selective
Phenelzine ~5~20.4Non-selective
Clorgyline 0.0081.3162.5MAO-A Selective
Pargyline 130.50.038MAO-B Selective

Note: The Selectivity Index (SI) is calculated here as IC50(MAO-B)/IC50(MAO-A). A value > 1 indicates selectivity for MAO-A, while a value < 1 indicates selectivity for MAO-B.

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound (or other test inhibitor)

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • Positive control inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor and control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzymes and substrate in assay buffer.

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add the assay buffer.

    • Add varying concentrations of the test inhibitor or control inhibitor to the wells.

    • Include wells with no inhibitor as a control for 100% enzyme activity.

    • Add the MAO-A or MAO-B enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the MAO substrate to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background fluorescence Autofluorescence of the test compound.Run a control plate with the test compound but without the enzyme to measure its intrinsic fluorescence and subtract it from the experimental values.
Contaminated reagents or buffer.Prepare fresh reagents and use high-purity water.
Low or no enzyme activity Improper storage of enzymes.Ensure enzymes are stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.
Inactive substrate.Check the expiration date and proper storage of the substrate. Prepare fresh substrate solution.
Inconsistent or variable results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature fluctuations during incubation.Use a calibrated incubator and ensure a stable temperature throughout the assay.
IC50 values are not reproducible Compound precipitation at high concentrations.Check the solubility of the test compound in the assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO) or use a different solvent. The final DMSO concentration should typically be kept below 1%.
Incorrect incubation times.Optimize the pre-incubation and reaction incubation times for your specific assay conditions.

Visualizations

Signaling Pathway of MAO Inhibition

MAO_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A1 Prepare Reagents: - MAO-A & MAO-B Enzymes - this compound - Substrate - Buffers A2 Prepare Serial Dilutions of this compound A1->A2 B1 Incubate MAO-A with This compound A2->B1 B2 Incubate MAO-B with This compound A2->B2 B3 Add Substrate to Initiate Reaction B1->B3 B2->B3 C1 Measure Fluorescence B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 for MAO-A and MAO-B C2->C3 C4 Calculate Selectivity Index C3->C4

References

Technical Support Center: Refinement of Pivalylbenzhydrazine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of Pivalylbenzhydrazine.

Frequently Asked Questions (FAQs)

Q1: My this compound is not separating from impurities on the silica gel column. What should I do?

A1: This is a common issue and can be addressed by optimizing your chromatographic conditions. Here are a few steps you can take:

  • Solvent System Optimization: The polarity of your eluent system is critical. If your compound and impurities are co-eluting, try adjusting the solvent ratio. For normal-phase chromatography (silica gel), you can increase the polarity by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). It is recommended to perform thin-layer chromatography (TLC) with various solvent systems first to identify the optimal mobile phase for separation.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help in first eluting the less polar impurities and then your product, followed by more polar impurities.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column should have a flat, undisturbed surface.

Q2: I am observing streaking or tailing of my this compound spot on the TLC plate and column fractions. What is the cause and how can I fix it?

A2: Tailing or streaking can be caused by several factors:

  • Compound Overloading: Applying too much sample to your column or TLC plate can lead to band broadening and tailing. Try loading a smaller amount of your crude product.

  • Compound Acidity/Basicity: this compound has a hydrazide functional group which can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.

  • Inappropriate Solvent: The solvent used to dissolve your sample for loading onto the column can also cause issues. Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and which is ideally a component of your mobile phase or less polar.

Q3: My this compound seems to be degrading on the silica gel column. How can I prevent this?

A3: Hydrazide compounds can sometimes be sensitive to the acidic nature of silica gel.

  • Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small amount of a base like triethylamine or pyridine before loading your sample.

  • Alternative Stationary Phases: If degradation persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. Alternatively, reversed-phase chromatography could be explored.

Q4: I am not recovering the expected yield of this compound after column chromatography. Where could my product be?

A4: Low recovery can be due to a few reasons:

  • Compound Adsorbed on Silica: Your compound might be too polar for the chosen solvent system and is strongly adsorbed to the silica gel. Try eluting with a more polar solvent or a solvent system containing a modifier (e.g., methanol in dichloromethane).

  • Improper Fraction Collection: You might have stopped collecting fractions too early. It's important to monitor the elution process using TLC until you are certain that your product has completely eluted from the column.

  • Degradation: As mentioned in the previous point, your compound might be degrading on the column.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the chromatographic purification of this compound.

Problem Possible Cause Recommended Solution
Poor Separation Inappropriate solvent system polarity.Optimize the mobile phase using TLC. For normal phase, gradually increase the eluent polarity.
Column overloading.Reduce the amount of crude sample loaded onto the column.
Improperly packed column.Ensure the column is packed uniformly without any cracks or channels.
Peak Tailing/Streaking Strong interaction with acidic silica.Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Sample is not sufficiently soluble in the mobile phase.Dissolve the sample in a minimal amount of a slightly more polar solvent before loading.
Low Product Recovery Compound is strongly adsorbed to the stationary phase.Increase the polarity of the eluent significantly at the end of the run (flush the column).
Compound degradation on the column.Use a deactivated stationary phase or an alternative like neutral alumina.
Premature termination of fraction collection.Monitor all fractions by TLC to ensure the complete elution of the product.
Product Elutes Too Quickly (with solvent front) Eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system.
No Compound Eluting Eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Triethylamine (all HPLC grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

2. Procedure:

  • Step 1: TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between this compound and its impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.

  • Step 2: Column Packing:

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture determined from TLC).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Step 3: Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully load the sample solution onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Step 4: Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Step 5: Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Start Purification check_separation Good Separation? start->check_separation optimize_solvent Optimize Solvent System (TLC) check_separation->optimize_solvent No check_tailing Peak Tailing? check_separation->check_tailing Yes optimize_solvent->start add_modifier Add Basic Modifier (e.g., Et3N) check_tailing->add_modifier Yes check_recovery Low Recovery? check_tailing->check_recovery No add_modifier->start increase_polarity Increase Eluent Polarity check_recovery->increase_polarity Yes end_success Purification Successful check_recovery->end_success No increase_polarity->start check_stability Check for Degradation increase_polarity->check_stability end_fail Further Investigation Needed check_stability->end_fail

Caption: Troubleshooting workflow for this compound purification.

PurificationWorkflow prep 1. Preparation - Select Solvents - Prepare Slurry packing 2. Column Packing - Add Slurry - Equilibrate prep->packing loading 3. Sample Loading - Dissolve Crude Product - Apply to Column packing->loading elution 4. Elution - Add Mobile Phase - Collect Fractions loading->elution analysis 5. Analysis & Isolation - Monitor by TLC - Combine Pure Fractions - Evaporate Solvent elution->analysis product Purified this compound analysis->product

Caption: Experimental workflow for chromatographic purification.

Addressing batch-to-batch variability of synthesized Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Pivalylbenzhydrazine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and corrective actions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction temperature is maintained at the optimal level as specified in the protocol. - Use appropriate stirring or agitation to ensure a homogenous reaction mixture.
Degradation of Starting Materials or Product: Presence of moisture or air, or exposure to light.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction mixture from light, especially if using light-sensitive reagents.
Poor Quality of Reagents: Impurities in starting materials or solvents.- Use high-purity, analytical grade reagents and solvents. - Purify starting materials if necessary.
Presence of Multiple Spots on TLC / Peaks in HPLC Side Reactions: Formation of by-products due to incorrect stoichiometry, temperature fluctuations, or presence of impurities.- Carefully control the stoichiometry of the reactants. - Maintain a stable reaction temperature. - Analyze the by-products using techniques like Mass Spectrometry (MS) to understand the side reactions.
Incomplete Reaction: Presence of unreacted starting materials.- Increase the reaction time or temperature as appropriate. - Consider adding a catalyst if applicable to the synthesis protocol.
Product Degradation: The desired product is unstable under the reaction or work-up conditions.- Perform a forced degradation study to identify potential degradation products and pathways.[1][2][3] - Modify the work-up procedure to minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures).
Inconsistent Crystal Formation or Physical Appearance Polymorphism: The product can exist in different crystalline forms.- Control the crystallization conditions (solvent, temperature, cooling rate) precisely. - Characterize the different crystal forms using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).
Presence of Impurities: Impurities can interfere with crystal lattice formation.- Purify the crude product using appropriate techniques like recrystallization or column chromatography. - Analyze the purified product for residual impurities.
Variability in Biological or Chemical Activity Presence of Impurities: Even small amounts of impurities can significantly affect the biological or chemical activity of the final compound.- Develop a robust analytical method (e.g., stability-indicating HPLC method) to separate and quantify all potential impurities.[4][5][6][7] - Set strict acceptance criteria for the purity of the final product.
Isomeric Purity: Presence of undesired stereoisomers or regioisomers.- Use stereoselective or regioselective synthesis methods. - Develop chiral separation methods if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the synthesis of this compound to minimize batch-to-batch variability?

A1: To minimize variability, it is crucial to tightly control the following parameters:

  • Quality of Starting Materials: Ensure the purity and identity of all reactants and solvents.

  • Reaction Temperature: Maintain a consistent and uniform temperature throughout the reaction.

  • Reaction Time: Monitor the reaction to completion to avoid inconsistencies in product and impurity profiles.

  • Stoichiometry: Use precise molar ratios of reactants.

  • Mixing/Agitation: Ensure efficient mixing to maintain a homogenous reaction environment.

  • Work-up and Purification Procedures: Standardize all post-reaction steps, including quenching, extraction, and crystallization/chromatography.

Q2: What analytical techniques are recommended for routine quality control of synthesized this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying and quantifying impurities, and conducting stability studies. A reverse-phase HPLC method with UV detection is a common starting point.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.[9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Q3: How can I identify the source of an unknown impurity in my this compound product?

A3: Identifying the source of an unknown impurity involves a systematic approach:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using NMR and high-resolution MS.

  • Analyze Starting Materials: Check the purity of your starting materials for the presence of the impurity or a potential precursor.

  • Investigate Side Reactions: Based on the structure of the impurity, propose potential side reactions that could occur during the synthesis. This may involve considering the reactivity of functional groups under the reaction conditions.

  • Forced Degradation Studies: Subject the pure this compound to stress conditions (acid, base, oxidation, heat, light) to see if the unknown impurity is a degradation product.[1][2][3]

Q4: What are the best practices for the storage and handling of this compound to ensure its stability?

  • Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture, air, and light.

  • Handling: Avoid contact with strong oxidizing agents. Use appropriate personal protective equipment (PPE) when handling the compound.

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This protocol provides a general starting point for developing an HPLC method for this compound. Optimization will be required for specific instrumentation and impurity profiles.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy of the pure compound)
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., Acetonitrile/Water mixture).
Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[1][2][3]

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in a solution of 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.
Base Hydrolysis Dissolve the sample in a solution of 0.1 M NaOH. Heat at 60-80 °C for a specified time. Neutralize the sample before HPLC analysis.
Oxidative Degradation Dissolve the sample in a solution of 3% H₂O₂. Keep at room temperature for a specified time. Quench the reaction (e.g., with sodium bisulfite) before HPLC analysis.
Thermal Degradation Store the solid sample in an oven at a high temperature (e.g., 105 °C) for a specified time. Dissolve the sample in a suitable solvent for HPLC analysis.
Photolytic Degradation Expose the solid sample or a solution of the sample to UV and visible light (as per ICH Q1B guidelines) for a specified duration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents, Solvent Workup Crude Product Work-up Reaction->Workup Quenching, Extraction Purification Crystallization / Chromatography Workup->Purification QC Quality Control (HPLC, NMR, MS) Purification->QC Final Pure this compound QC->Final

Caption: A typical workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic Start Batch Fails Specification Impurity_Check Identify Impurity Profile (HPLC, MS) Start->Impurity_Check Known_Impurity Known Impurity? Impurity_Check->Known_Impurity Review_Process Review Process Parameters (Temp, Time, Stoichiometry) Known_Impurity->Review_Process Yes Unknown_Impurity Characterize Unknown Impurity (NMR, HRMS) Known_Impurity->Unknown_Impurity No Optimize Optimize Synthesis / Purification Review_Process->Optimize Forced_Degradation Forced Degradation Study Unknown_Impurity->Forced_Degradation Forced_Degradation->Optimize

Caption: A logical workflow for troubleshooting out-of-specification batches.

References

How to minimize Pivalylbenzhydrazine toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pivalylbenzhydrazine (CAS RN: 306-19-4), also known as Tersavid or Ro 4-1634. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is classified as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are compounds that block the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. In a research context, it's crucial to consider that inhibition of MAO can have downstream effects on cellular metabolism and signaling.

Q2: I am observing unexpected levels of cell death in my culture after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors. This compound, as a hydrazine derivative, may possess inherent cytotoxic properties. Hydrazine compounds have been reported to be mutagenic and carcinogenic, and their biotransformation can lead to the formation of reactive intermediates that cause cellular damage. Additionally, issues such as solvent toxicity, incorrect compound concentration, or extended exposure times can contribute to cell death.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will help you identify a concentration range that is effective for your intended purpose without causing excessive cell death. Standard cytotoxicity assays such as MTT, LDH, or Neutral Red uptake assays are recommended for this purpose.

Q4: Are there any known structural relatives of this compound that I can reference for potential toxicological effects?

A4: Yes, this compound is a derivative of benzhydrazide and contains a pivalic acid moiety. Benzhydrazide and other hydrazine derivatives have been studied for their biological activities, with some exhibiting cytotoxic effects. Research on these related compounds can provide insights into potential mechanisms of toxicity, such as oxidative stress or interference with cellular metabolic pathways.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations.
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to verify.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. The compound may degrade over time, leading to the formation of more toxic byproducts.
Incorrect Concentration Double-check all calculations for dilutions. Perform a serial dilution series to confirm the concentration-dependent toxicity.
Cell Line Sensitivity Your specific cell line may be particularly sensitive to this compound. Consider testing on a different, more robust cell line if possible, or perform a more detailed dose-response analysis to find a very narrow non-toxic window.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Health Ensure that cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Standardize cell seeding density.
Inconsistent Incubation Times Adhere strictly to the planned incubation times for compound treatment. Small variations can lead to significant differences in cytotoxicity.
Reagent Variability Use reagents from the same lot for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLaMTT2475.2
HeLaMTT4848.5
HepG2LDH2498.1
HepG2LDH4865.7
SH-SY5YNeutral Red2462.9
SH-SY5YNeutral Red4835.3

Table 2: Example of a Dose-Response Experiment for this compound in HeLa Cells (MTT Assay, 48h)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
1095.3 ± 3.8
2582.1 ± 5.1
5049.8 ± 4.5
7525.6 ± 3.9
10010.2 ± 2.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity ldh LDH Assay assay_choice->ldh Membrane Integrity nr Neutral Red Assay assay_choice->nr Lysosomal Integrity read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate nr->read_plate calculate_viability Calculate % Viability/ Cytotoxicity read_plate->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_solvent Check Solvent Control start->check_solvent solvent_ok Solvent Not Toxic check_solvent->solvent_ok No Toxicity in Control solvent_toxic Reduce Solvent Conc. check_solvent->solvent_toxic Toxicity in Control check_conc Verify Compound Concentration solvent_ok->check_conc conc_ok Concentration Correct check_conc->conc_ok No Error conc_error Recalculate Dilutions check_conc->conc_error Error Found check_stability Assess Compound Stability conc_ok->check_stability stable Compound is Stable check_stability->stable No Degradation unstable Use Fresh Stock check_stability->unstable Degradation Suspected inherent_toxicity Assume Inherent Toxicity Perform Dose-Response stable->inherent_toxicity

Caption: Troubleshooting logic for unexpected high cytotoxicity.

Technical Support Center: Optimization of Pivalylbenzhydrazine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Pivalylbenzhydrazine in an in vivo study?

A1: For a novel compound without prior in vivo data, the starting dose is typically determined from in vitro efficacy data. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity studies. If no toxicity data exists, the starting dose can be estimated from the in vitro EC50 or IC50 values, converting them to an in vivo dose using appropriate scaling factors. It is crucial to begin with a dose-ranging study to determine the maximum tolerated dose (MTD).

Q2: What are the recommended routes of administration for this compound?

A2: The choice of administration route depends on the physicochemical properties of this compound and the experimental objectives. Common routes for preclinical studies include:

  • Oral (PO): If the compound has good oral bioavailability.

  • Intraperitoneal (IP): Often used for initial in vivo testing due to rapid absorption.

  • Intravenous (IV): For direct systemic administration and to determine bioavailability.

  • Subcutaneous (SC): For slower, sustained release.

The selection should be based on the intended clinical application and the compound's formulation.

Q3: How can I determine the optimal dosing frequency?

A3: The optimal dosing frequency is determined by the compound's pharmacokinetic (PK) profile, specifically its half-life (t½) in the target species. Preliminary PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. The goal is to maintain the drug concentration within the therapeutic window.

Q4: What are the potential mechanisms of action for this compound?

A4: While the specific mechanism of this compound is not well-documented, related benzhydrazide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). Therefore, a potential mechanism could involve the modulation of neurotransmitter levels or cholinergic signaling. In silico modeling and in vitro assays are recommended to elucidate the precise mechanism.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dose- Poor bioavailability- Rapid metabolism or clearance- Inappropriate route of administration- Perform a dose-escalation study.- Investigate the pharmacokinetic profile.- Consider a different formulation or administration route.
High toxicity or mortality in the initial dose group - Dose is above the Maximum Tolerated Dose (MTD)- Acute toxicity of the compound or vehicle- Immediately reduce the dose in subsequent cohorts.- Conduct a formal MTD study.- Evaluate the toxicity of the vehicle alone.
High variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation in metabolism- Issues with compound formulation (e.g., precipitation)- Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group.- Check the stability and homogeneity of the dosing solution.
Unexpected side effects observed - Off-target effects of the compound- Interaction with other experimental conditions- Conduct detailed behavioral and physiological monitoring.- Perform off-target screening assays.- Review the experimental protocol for potential confounding factors.

Quantitative Data Summary

The following tables present hypothetical data for a novel benzhydrazide compound to illustrate how to structure and present quantitative findings.

Table 1: Dose-Ranging and Acute Toxicity of a Novel Benzhydrazide Compound in Mice

Dose (mg/kg, IP)Number of AnimalsMortalityClinical Signs of Toxicity
150/5None observed
550/5Mild sedation
1051/5Severe sedation, ataxia
2553/5Lethargy, seizures
5055/5Rapid mortality

Table 2: Example Pharmacokinetic Parameters in Rats following a Single 10 mg/kg IP Dose

ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)0.5hours
AUC (Area Under the Curve)8.7µg*h/mL
t½ (Half-life)3.2hours
Bioavailability (F%)65%

Experimental Protocols

Protocol: Dose-Ranging Study for a Novel Compound in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Preparation: Prepare a stock solution of the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Prepare fresh on the day of dosing.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: 1 mg/kg

    • Group 3: 5 mg/kg

    • Group 4: 10 mg/kg

    • Group 5: 25 mg/kg

    • Group 6: 50 mg/kg

  • Administration: Administer a single intraperitoneal (IP) injection.

  • Monitoring:

    • Continuously monitor for the first 4 hours post-dosing.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) at 1, 2, 4, 8, and 24 hours.

    • Record body weight daily for 7 days.

    • Record mortality for 7 days.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_preclinical Preclinical Evaluation cluster_decision Decision Point in_vitro In Vitro Efficacy & Toxicity formulation Formulation Development in_vitro->formulation dose_ranging Dose-Ranging & MTD Study formulation->dose_ranging pk_pd Pharmacokinetic / Pharmacodynamic (PK/PD) Study dose_ranging->pk_pd efficacy Efficacy Studies in Disease Models pk_pd->efficacy go_nogo Go/No-Go for Further Development efficacy->go_nogo

Caption: Workflow for optimizing in vivo dosage.

signaling_pathway Postulated Signaling Pathway for a Benzhydrazide Derivative This compound This compound MAOB Monoamine Oxidase B (MAO-B) This compound->MAOB Inhibition Metabolites Inactive Metabolites MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Metabolism Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission

Caption: Postulated MAO-B inhibition pathway.

Troubleshooting unexpected results in Pivalylbenzhydrazine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pivalylbenzhydrazine experimental work. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis, which is a type of hydrazone formation, can stem from several factors. Here are common causes and troubleshooting steps:

  • Purity of Reactants: Ensure the purity of your starting materials, benzaldehyde and pivalic hydrazide. Impurities in benzaldehyde, such as benzoic acid from oxidation, can interfere with the reaction.

  • Reaction Conditions: The reaction is typically a condensation reaction that produces water as a byproduct.[1] Inefficient water removal can shift the equilibrium back towards the reactants. Using a Dean-Stark apparatus or a drying agent can improve the yield. While many hydrazone syntheses can be performed at room temperature, gentle heating might be necessary to drive the reaction to completion.[2]

  • pH of the Reaction Mixture: Hydrazone formation is often acid-catalyzed. A slightly acidic medium facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine. However, strongly acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. A small amount of acetic acid is commonly used as a catalyst.

  • Side Reactions: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde.[3] This can be minimized by using a 1:1 molar ratio of the reactants and adding the aldehyde dropwise to the hydrazide solution.[2]

Q2: I am having trouble purifying my this compound product. What are the recommended methods?

A2: Purification of hydrazones can sometimes be challenging due to their varying polarity and stability. For this compound, the following methods are recommended:

  • Recrystallization: This is the most common method for purifying solid hydrazones. The choice of solvent is crucial. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures of ethanol and water are often good starting points for recrystallization of hydrazones.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be effective. A solvent system of ethyl acetate and hexane is a common choice for separating hydrazones from less polar starting materials and more polar impurities.

  • Washing: After filtration, washing the crude product with a non-polar solvent like cold hexane can help remove unreacted benzaldehyde. Washing with a small amount of cold water can remove any remaining acid catalyst.

Q3: I have synthesized a compound that I believe is this compound. How can I confirm its identity and purity?

A3: To confirm the identity and assess the purity of your synthesized this compound, a combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see characteristic signals for the protons of the benzylidene group, the pivaloyl group (a sharp singlet for the nine equivalent protons of the tert-butyl group), and the N-H proton of the hydrazone. The chemical shift of the N-H proton can be broad and may vary with solvent and concentration.

    • ¹³C NMR: This will show distinct signals for the carbons of the phenyl ring, the carbonyl carbon, the imine carbon (C=N), and the carbons of the pivaloyl group.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, which should correspond to that of this compound (C12H16N2O, exact mass: 204.1263 g/mol ). You should look for the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (around 1650-1680 cm⁻¹), and the C=N stretch (around 1600-1650 cm⁻¹).

Q4: My Monoamine Oxidase (MAO) inhibition assay is giving inconsistent or unexpected results with this compound. What could be the issue?

A4: this compound is a known MAO inhibitor.[4] Inconsistent results in an MAO inhibition assay can arise from several experimental factors:

  • Enzyme Activity: Ensure that your MAO-A and MAO-B enzymes are active. Include positive controls with known inhibitors (e.g., clorgyline for MAO-A and pargyline or selegiline for MAO-B) to validate the assay.[5]

  • Substrate Concentration: The concentration of the substrate (e.g., serotonin for MAO-A, benzylamine or phenylethylamine for MAO-B) can affect the apparent IC50 value of your inhibitor.[6][7][8] Ensure you are using a consistent and appropriate substrate concentration, typically around the Km value for the enzyme.

  • Incubation Time: this compound, as a hydrazine derivative, may act as a mechanism-based irreversible inhibitor.[9][10][11] This means that the inhibition can be time-dependent. Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient and consistent amount of time before adding the substrate.

  • Purity of the Inhibitor: Impurities in your this compound sample could interfere with the assay, either by inhibiting the enzyme themselves or by other means. Ensure your compound is of high purity.

  • Assay Conditions: Maintain consistent pH, temperature, and buffer composition throughout the experiment, as these can all affect enzyme activity and inhibitor potency.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from pivalic hydrazide and benzaldehyde.

Materials:

  • Pivalic hydrazide

  • Benzaldehyde

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalyst)

  • Hexane

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve pivalic hydrazide (1 equivalent) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the solution.

  • Slowly add benzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • If no precipitate forms, gently heat the mixture under reflux for 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol, followed by cold hexane to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MAO-A substrate (e.g., Serotonin)

  • MAO-B substrate (e.g., Benzylamine or Phenylethylamine)

  • MAO-A specific inhibitor (e.g., Clorgyline) as a positive control

  • MAO-B specific inhibitor (e.g., Pargyline or Selegiline) as a positive control

  • Phosphate buffer (pH 7.4)

  • Detection reagent (e.g., Amplex Red) and Horseradish Peroxidase (HRP) for fluorometric detection of H₂O₂

  • 96-well microplate (black, for fluorescence)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the control inhibitors in phosphate buffer. The final solvent concentration (e.g., DMSO) should be kept low (typically ≤1%) and consistent across all wells.

  • In the wells of the 96-well plate, add the enzyme solution (MAO-A or MAO-B) and the different concentrations of this compound or control inhibitors. Include wells with enzyme only (no inhibitor) as a negative control and wells without enzyme as a background control.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Prepare the substrate/detection reagent mixture by adding the appropriate substrate (for MAO-A or MAO-B), Amplex Red, and HRP to the phosphate buffer.

  • Initiate the enzymatic reaction by adding the substrate/detection reagent mixture to all wells.

  • Immediately measure the fluorescence (e.g., excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Quantitative Data

ParameterValueReference
This compound Molecular Weight 204.25 g/mol N/A
This compound Exact Mass 204.1263 g/mol N/A
MAO-A Substrate (Km) Serotonin (~100-400 µM)[6]
MAO-B Substrate (Km) Benzylamine (~100-300 µM)[7]
MAO-B Substrate (Km) Phenylethylamine (~5-20 µM)[6]
Clorgyline IC50 for MAO-A ~1-10 nM[5]
Selegiline IC50 for MAO-B ~10-50 nM[5]

Visualizations

Experimental Workflow: this compound Synthesis and Purification

G Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Pivalic Hydrazide + Benzaldehyde reaction Stir at Room Temp (or Reflux) reactants->reaction solvent Ethanol solvent->reaction catalyst Acetic Acid catalyst->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Ethanol & Hexane filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization drying Dry under Vacuum recrystallization->drying product product drying->product Pure this compound

Caption: A flowchart of the synthesis and purification process for this compound.

Signaling Pathway: Monoamine Oxidase (MAO) Inhibition

G Mechanism of MAO Inhibition by this compound cluster_neurotransmission Normal Neurotransmitter Metabolism cluster_inhibition Inhibition by this compound dopamine Dopamine maob MAO-B dopamine->maob serotonin Serotonin maoa MAO-A serotonin->maoa metabolites Inactive Metabolites maoa->metabolites increased_neurotransmitters Increased Dopamine & Serotonin Levels in Synapse maob->metabolites piv This compound piv->maoa Inhibition piv->maob Inhibition

Caption: The inhibitory effect of this compound on MAO-A and MAO-B.

Troubleshooting Logic for Low Synthesis Yield

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Obtained check_reactants Check Purity of Reactants? start->check_reactants purify_reactants Purify Benzaldehyde (e.g., distillation) check_reactants->purify_reactants Impure check_conditions Review Reaction Conditions? check_reactants->check_conditions Pure purify_reactants->check_conditions optimize_conditions - Use Dean-Stark for water removal - Add catalytic acid (e.g., acetic acid) - Optimize reaction time and temperature check_conditions->optimize_conditions Suboptimal check_stoichiometry Check Reactant Stoichiometry? check_conditions->check_stoichiometry Optimal optimize_conditions->check_stoichiometry adjust_stoichiometry - Use 1:1 molar ratio - Add aldehyde dropwise check_stoichiometry->adjust_stoichiometry Incorrect analyze_byproducts Analyze Crude Product for Side Products (e.g., by NMR, MS) check_stoichiometry->analyze_byproducts Correct adjust_stoichiometry->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: A decision-making diagram for troubleshooting low yields in synthesis.

References

Technical Support Center: Pivalylbenzhydrazine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of the pivalylbenzhydrazine reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory-scale to pilot or industrial-scale production.

Assumed Reaction: For the context of this guide, the synthesis of this compound is assumed to proceed via the acylation of benzhydrazine with pivaloyl chloride.

Q1: Low yield is observed upon scale-up. What are the potential causes and solutions?

A1: Several factors can contribute to a decrease in yield during scale-up.

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions and decreased product formation.

    • Solution: Optimize the agitation speed and impeller design to ensure homogeneous mixing throughout the reactor. For very fast reactions, consider using a continuous flow reactor to improve mixing and heat transfer.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale, leading to thermal decomposition of reactants or products.

    • Solution: Implement a more robust cooling system for the reactor. A jacketed reactor with a high-flow-rate coolant is recommended. The addition rate of the pivaloyl chloride should also be carefully controlled to manage the heat evolution.

  • Side Reactions: Impurities in starting materials or the presence of moisture can lead to unwanted side reactions, consuming reactants and reducing the yield of the desired product.

    • Solution: Ensure all reactants and solvents are of high purity and are thoroughly dried before use. Common side reactions include the hydrolysis of pivaloyl chloride and the formation of diacylated products.

Q2: The isolated this compound has a high level of impurities. How can this be addressed?

A2: Impurity profiles often change upon scale-up.

  • Incomplete Reaction: If the reaction is not driven to completion, unreacted starting materials will contaminate the product.

    • Solution: Increase the reaction time or temperature, or consider using a slight excess of one of the reactants (if easily removable). Monitor the reaction progress using techniques like HPLC or TLC to ensure completion.

  • Formation of Di-pivaloylbenzhydrazine: If an excess of pivaloyl chloride is used or if there is poor local mixing, the formation of the di-acylated byproduct can increase.

    • Solution: Control the stoichiometry of the reactants carefully. Add the pivaloyl chloride slowly and sub-surface to ensure it reacts with the benzhydrazine before having a chance to react again.

  • Hydrolysis of Pivaloyl Chloride: The presence of water will lead to the formation of pivaloic acid, which can be difficult to remove.

    • Solution: Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: The reaction is difficult to control and shows a significant exotherm. What are the safety concerns and mitigation strategies?

A3: Thermal runaway is a major safety concern during the scale-up of exothermic reactions.

  • Hazard: The acylation of hydrazines is often exothermic. On a large scale, the heat generated can increase the reaction rate, leading to a rapid and potentially dangerous increase in temperature and pressure.

  • Mitigation Strategies:

    • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for safe scale-up.

    • Controlled Addition: Add the pivaloyl chloride slowly and at a controlled rate to manage the rate of heat generation.

    • Dilution: Increasing the solvent volume can help to absorb the heat of reaction.

    • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.

    • Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow process can significantly improve safety by reducing the volume of the reaction mixture at any given time and providing superior heat transfer.[1]

Frequently Asked Questions (FAQs)

Q: What are the key parameters to monitor during the scale-up of the this compound reaction?

A: The following parameters are critical to monitor:

  • Temperature: Both the internal reaction temperature and the temperature of the heating/cooling jacket.

  • Addition Rate: The rate at which pivaloyl chloride is added to the reaction mixture.

  • Agitation Speed: To ensure proper mixing.

  • Pressure: If the reaction is run under an inert atmosphere or if there is a possibility of off-gassing.

  • Reaction Progress: Using in-situ monitoring techniques (e.g., FTIR) or by taking regular samples for offline analysis (e.g., HPLC).

Q: Are there any specific solvent considerations for the scale-up?

A: Yes, solvent choice is critical.

  • Boiling Point: A solvent with a suitable boiling point is necessary to control the reaction temperature. High-boiling-point solvents like DMF can be difficult to remove in later stages.[2]

  • Solubility: The solvent must be able to dissolve the reactants and, ideally, the product to a certain extent to prevent precipitation issues during the reaction.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Aim for greener solvent alternatives where possible.

Q: How can the work-up and product isolation be optimized for a larger scale?

A:

  • Crystallization: If the product is a solid, crystallization is often the preferred method of purification on a large scale. A well-developed crystallization process can effectively remove impurities.

  • Extraction: Minimize the number of extraction steps and the volume of solvent used to improve process efficiency and reduce waste.

  • Filtration and Drying: Select appropriate filtration and drying equipment that can handle the larger quantities of product.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be adjusted during scale-up. The values are illustrative and should be optimized for the specific process.

ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (100 L)
Benzhydrazine (mol) 0.110100
Pivaloyl Chloride (mol) 0.10510.5105
Solvent Volume (L) 0.05550
Addition Time (min) 1060-120240-480
Reaction Temp (°C) 0-50-50-5
Agitation Speed (RPM) 300100-15050-100

Experimental Protocols

General Laboratory-Scale Protocol for this compound Synthesis:

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with benzhydrazine (0.1 mol) and a suitable anhydrous solvent (e.g., dichloromethane, 50 mL).

  • Cooling: The flask is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of pivaloyl chloride (0.105 mol) in the same anhydrous solvent (20 mL) is added dropwise via the dropping funnel over 10 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour after the addition is complete.

  • Monitoring: The reaction progress is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor Setup Reactor charge_reactants Charge Benzhydrazine & Solvent prep_reactor->charge_reactants cool Cool to 0-5 °C charge_reactants->cool add_reagent Add Pivaloyl Chloride cool->add_reagent react Stir at 0-5 °C add_reagent->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Filter extract->dry isolate Isolate & Purify dry->isolate

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for this compound reaction scale-up.

References

Avoiding interference in assays with Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pivalylbenzhydrazine-based assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and avoid interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in our assays?

This compound is a derivatizing agent used for the sensitive quantification of aldehydes and ketones in biological samples. It reacts with carbonyl groups to form a stable hydrazone product that can be measured colorimetrically or via mass spectrometry.

Q2: My blank samples show a high background signal. What could be the cause?

A high background signal in blank samples is often due to contamination with exogenous aldehydes or ketones. Common sources include solvents, plasticware, or even ambient air. It can also be caused by the inherent instability of the this compound reagent.

Q3: Why am I observing low signal-to-noise ratios in my assay?

A low signal-to-noise ratio can result from several factors, including incomplete derivatization, instability of the formed hydrazone, or interference from other sample matrix components.

Q4: Can this compound react with other functional groups besides aldehydes and ketones?

Under standard assay conditions, this compound is highly selective for aldehydes and ketones. However, under extreme pH or temperature conditions, some non-specific reactions with other carbonyl-containing compounds (e.g., esters, amides) might occur, though this is rare.

Troubleshooting Guide

Issue 1: High Background Signal

High background can obscure the detection of your target analyte. The following table summarizes potential causes and solutions.

Potential Cause Recommended Solution
Contaminated SolventsUse high-purity, carbonyl-free solvents. Test new batches of solvents before use.
Leaching from PlasticwareUse glass or polypropylene labware. Avoid polystyrene.
Reagent InstabilityPrepare this compound solution fresh before each experiment. Store the stock powder in a desiccator at 4°C.
Ambient Air ContaminationMinimize the exposure of samples and reagents to air. Work in a well-ventilated area or a fume hood.
Issue 2: Low Assay Sensitivity

If you are struggling to detect your analyte, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Incomplete Derivatization ReactionOptimize reaction time and temperature. Ensure the pH of the reaction buffer is optimal (typically pH 4-5).
Instability of Hydrazone ProductAnalyze the samples immediately after derivatization. If storage is necessary, store at -80°C and protect from light.
Quenching of SignalDilute the sample to reduce the concentration of interfering substances.
Issue 3: Sample Matrix Interference

Components in complex biological samples can interfere with the assay.

Matrix Component Mechanism of Interference Mitigation Strategy
Thiols (e.g., glutathione)Can form adducts with aldehydes, reducing their availability for derivatization.Pre-treat samples with a thiol-scavenging agent like N-ethylmaleimide (NEM).
Primary AminesCan compete with this compound for reaction with carbonyls.Adjusting the pH of the reaction can sometimes favor the derivatization reaction.
Reducing Agents (e.g., Ascorbic Acid)Can potentially reduce the hydrazone product, leading to signal loss.Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering agents.

Experimental Protocols

Protocol 1: General Workflow for Aldehyde Quantification

This protocol outlines the key steps for quantifying an aldehyde analyte in a biological sample using this compound.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis p1 1. Sample Collection and Homogenization p2 2. (Optional) Pre-treatment (e.g., with NEM for thiol removal) p1->p2 d1 3. Add this compound Reagent p2->d1 d2 4. Incubate at Optimized Temperature and Time d1->d2 a1 5. Quench Reaction (if necessary) d2->a1 a2 6. Measure Signal (Colorimetric or MS) a1->a2

Caption: General experimental workflow for aldehyde quantification.

Protocol 2: Troubleshooting Logic for High Background

This decision tree can guide you through troubleshooting high background signals.

start High Background Signal Detected q1 Is the background high in the reagent blank? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Potential Reagent Contamination - Prepare fresh reagents - Use carbonyl-free solvents a1_yes->sol1 q2 Is the background high only in sample blanks? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Sample Matrix Interference - Implement sample cleanup (SPE) - Optimize sample dilution a2_yes->sol2 sol3 Investigate other sources: - Labware contamination - Ambient air exposure a2_no->sol3

Caption: Decision tree for troubleshooting high background signals.

Signaling Pathway Considerations

While this compound itself is not part of a signaling pathway, the analytes it measures (aldehydes and ketones) can be products of or participants in various cellular pathways. For example, lipid peroxidation can generate reactive aldehydes that are then quantified. Understanding the upstream pathway can help in experimental design.

ros Reactive Oxygen Species (ROS) lipid Polyunsaturated Fatty Acids ros->lipid aldehyde Reactive Aldehydes (e.g., 4-HNE, MDA) lipid->aldehyde Lipid Peroxidation pivalyl This compound aldehyde->pivalyl product Detectable Hydrazone Product aldehyde->product pivalyl->product

Caption: this compound's role in detecting products of lipid peroxidation.

Technical Support Center: Method Refinement for Detecting Pivalylbenzhydrazine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Pivalylbenzhydrazine and its metabolites. Given the limited specific literature on this compound, this guide draws upon established principles for the analysis of structurally related compounds, including benzhydrazine derivatives and molecules containing a pivaloyl moiety.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: While specific metabolic pathways for this compound have not been extensively documented, metabolism is expected to occur on both the benzhydryl and pivaloyl parts of the molecule. Based on the metabolism of related compounds, the primary routes are likely to be:

  • Oxidation: The benzhydryl moiety is susceptible to hydroxylation on the aromatic rings or at the tertiary carbon. This is often mediated by cytochrome P450 enzymes.

  • N-Acetylation: The hydrazine nitrogen is a potential site for acetylation, a common metabolic pathway for hydrazine derivatives.

  • Hydrolysis: The amide bond connecting the pivaloyl and benzhydrazine groups could be hydrolyzed, leading to the formation of pivalic acid and benzhydrazine. Benzhydrazine can then be further metabolized.

  • Conjugation: Hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Q2: What are the main challenges in analyzing this compound and its metabolites?

A2: The primary challenges are associated with the physicochemical properties of the potential metabolites:

  • Polarity: Metabolites, particularly hydroxylated and conjugated forms, are often polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Thermal Instability: Hydrazine-containing compounds can be thermally labile, making GC-MS analysis challenging without derivatization.

  • Low UV Absorbance: Some metabolites may lack a strong chromophore, resulting in low sensitivity for UV-based detection methods. Mass spectrometry is generally preferred.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine, tissue homogenates), endogenous components can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.

Q3: Is derivatization necessary for the analysis of this compound metabolites?

A3: Derivatization can be highly beneficial, particularly for GC-MS analysis, to improve volatility and thermal stability. For LC-MS, while not always mandatory, derivatization can enhance chromatographic retention of polar metabolites and improve ionization efficiency, leading to better sensitivity. Common derivatization strategies for hydrazine-containing compounds involve reaction with aldehydes or ketones to form stable hydrazones.

Troubleshooting Guides

LC-MS Method Development
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Use a high-purity silica column.- Add a small amount of an organic modifier (e.g., formic acid, ammonium formate) to the mobile phase to improve peak shape.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
Low sensitivity/No peak detected - Inefficient ionization.- Ion suppression from matrix components.- Analyte degradation in the ion source.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization technique, such as atmospheric pressure chemical ionization (APCI).- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor retention of polar metabolites - Inappropriate column chemistry for polar analytes.- Use a polar-embedded or polar-endcapped RPLC column.- Consider Hydrophilic Interaction Liquid Chromatography (HILIC).- Employ derivatization to increase the hydrophobicity of the analytes.
Inconsistent retention times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Check the LC pump for leaks and ensure proper solvent degassing.- Use a column oven to maintain a stable temperature.
GC-MS Method Development (with derivatization)
Problem Potential Cause Suggested Solution
Incomplete derivatization - Suboptimal reaction conditions (time, temperature, reagent concentration).- Presence of water in the sample.- Optimize derivatization parameters.- Ensure samples are completely dry before adding the derivatizing reagent.
Analyte degradation in the injector - High injector temperature.- Optimize the injector temperature to ensure volatilization without degradation.- Use a pulsed splitless or on-column injection technique.
Poor chromatographic resolution - Inappropriate GC column.- Suboptimal temperature program.- Select a column with a suitable stationary phase polarity.- Optimize the oven temperature program to improve the separation of isomeric metabolites.
Contamination in the system - Carryover from previous injections.- Contaminated derivatization reagents.- Implement a thorough wash step between injections.- Run reagent blanks to check for contamination.

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound and its Hydroxylated Metabolite
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Parameters:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Parameters (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Mode: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350 °C

    • Gas Flow: 10 L/min

    • MRM Transitions: (Hypothetical values, requires optimization)

      • This compound: e.g., m/z [M+H]+ → fragment ion

      • Hydroxylated Metabolite: e.g., m/z [M+H]+ → fragment ion

      • Internal Standard: e.g., m/z [M+H]+ → fragment ion

Hypothetical GC-MS Method for Pivalic Acid (following hydrolysis)
  • Sample Preparation (Urine):

    • To 200 µL of urine, add an internal standard (e.g., deuterated pivalic acid).

    • Adjust the pH to >12 with NaOH and heat to hydrolyze any pivaloyl conjugates.

    • Acidify the sample to pH <2 with HCl.

    • Extract with 1 mL of ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

    • Inlet Temperature: 250 °C

    • Oven Program: 60 °C for 1 min, then ramp to 280 °C at 15 °C/min

    • Carrier Gas: Helium at 1 mL/min

  • MS Parameters (Electron Ionization):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: (Hypothetical values for TMS derivative, requires optimization)

      • Pivalic Acid-TMS: e.g., characteristic fragment ions

      • Internal Standard-TMS: e.g., characteristic fragment ions

Quantitative Data Summary

The following table presents typical performance characteristics that should be achievable for a well-developed method, based on data from the analysis of similar compounds. Note: These values are illustrative and must be experimentally determined during method validation for this compound and its metabolites.

Parameter LC-MS/MS GC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Linear Range 0.5 - 500 ng/mL5 - 1000 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85 - 115%80 - 120%

Visualizations

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Oxidation (CYP450) Hydrolyzed_Metabolites Pivalic Acid + Benzhydrazine This compound->Hydrolyzed_Metabolites Hydrolysis Acetylated_Metabolite N-Acetyl this compound This compound->Acetylated_Metabolite N-Acetylation Glucuronide_Sulfate_Conjugate Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Glucuronide_Sulfate_Conjugate Conjugation Excretion Excretion Glucuronide_Sulfate_Conjugate->Excretion

Caption: Hypothetical metabolic pathway of this compound.

cluster_workflow LC-MS/MS Experimental Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for LC-MS/MS analysis.

cluster_troubleshooting Troubleshooting Logic for Low Sensitivity Start Low/No Signal Check_MS_Tune Check MS Tune & Calibration Start->Check_MS_Tune Check_LC_Performance Check LC Performance (Peak Shape, Retention) Check_MS_Tune->Check_LC_Performance Tune OK Resolved Issue Resolved Check_MS_Tune->Resolved Tune Issue Fixed Optimize_Ion_Source Optimize Ion Source Parameters Check_LC_Performance->Optimize_Ion_Source LC OK Check_LC_Performance->Resolved LC Issue Fixed Investigate_Matrix_Effects Investigate Matrix Effects Optimize_Ion_Source->Investigate_Matrix_Effects Optimization Fails Optimize_Ion_Source->Resolved Signal Improved Improve_Sample_Prep Improve Sample Preparation Investigate_Matrix_Effects->Improve_Sample_Prep Suppression Observed Investigate_Matrix_Effects->Resolved No Suppression Consider_Derivatization Consider Derivatization Improve_Sample_Prep->Consider_Derivatization Still Low Signal Improve_Sample_Prep->Resolved Signal Improved Consider_Derivatization->Resolved

Caption: Logical workflow for troubleshooting low sensitivity issues.

Validation & Comparative

A Comparative Analysis of Pivalylbenzhydrazine and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Oxidase Inhibitors (MAOIs)

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that function by inhibiting the activity of monoamine oxidase enzymes.[2] These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin (5-HT), norepinephrine, and dopamine.[2] There are two primary isoforms of the enzyme: MAO-A and MAO-B.[3]

  • MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine and is a key target for treating depression and anxiety disorders.[3]

  • MAO-B preferentially metabolizes dopamine and is a primary target in the management of Parkinson's disease.[3]

MAOIs can be classified based on two key properties: selectivity for MAO-A or MAO-B and the reversibility of their binding to the enzyme.[3] Pivalylbenzhydrazine, also known as Pivhydrazine or by its trade name Tersavid, is an irreversible and non-selective MAOI belonging to the hydrazine chemical class.[1][4] It was utilized as an antidepressant but is no longer in clinical use.[1]

Mechanism of Action: The MAO Signaling Pathway

MAOIs exert their therapeutic effect by preventing the breakdown of monoamine neurotransmitters. By inhibiting the MAO enzyme located on the outer mitochondrial membrane, these drugs increase the concentration of neurotransmitters within the presynaptic neuron and the synaptic cleft.[2] This enhanced neurotransmitter availability is believed to underlie their antidepressant and other neurological effects.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Storage MAO MAO Enzyme MA->MAO Degradation Pathway Synaptic_MA Increased Monoamine Concentration Vesicle->Synaptic_MA Release Mitochondrion Mitochondrion Metabolites Inactive Metabolites MAO->Metabolites MAOI MAO Inhibitor (e.g., this compound) MAOI->MAO Inhibition Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding & Signal

Caption: General signaling pathway of MAO inhibition.

Comparative Data of MAO Inhibitors

The following table compares the key characteristics of this compound with other representative MAOIs. While quantitative data for this compound is absent, its properties are inferred from its classification as a non-selective, irreversible hydrazine inhibitor.

InhibitorChemical ClassSelectivity (MAO-A vs MAO-B)ReversibilityIC50 MAO-A (µM)IC50 MAO-B (µM)
This compound HydrazineNon-selective[1]Irreversible[1]Data Not AvailableData Not Available
Phenelzine HydrazineNon-selective[3]Irreversible[3]~0.9~2.5
Tranylcypromine Non-hydrazineNon-selective[3]Irreversible[3]~1.0~1.5
Selegiline PropargylamineMAO-B Selective[3]Irreversible[3]~9.0~0.07
Moclobemide BenzamideMAO-A Selective[3]Reversible[3]~1.1>100

Note: IC50 values are approximate and can vary based on experimental conditions (e.g., enzyme source, substrate). The values provided are for illustrative purposes to demonstrate relative potency and selectivity.

Analysis:

  • This compound and Phenelzine , both being irreversible hydrazine inhibitors, are expected to have a similar non-selective profile, potently inhibiting both MAO-A and MAO-B.[1][5] This non-selectivity contributes to a broad increase in all monoamine neurotransmitters but also to a higher risk of side effects, such as the "cheese effect" (hypertensive crisis) from dietary tyramine.

  • Tranylcypromine is also non-selective and irreversible, sharing a similar risk profile to the hydrazine MAOIs.[3]

  • Selegiline demonstrates high selectivity for MAO-B at lower doses, making it effective for Parkinson's disease by primarily increasing dopamine levels with a lower risk of the tyramine interaction.[3] However, this selectivity is lost at higher doses used for depression.[3]

  • Moclobemide represents a significant evolution, with both selectivity for MAO-A and reversibility.[3] Its reversible nature allows tyramine to displace the drug from the enzyme in the gut, significantly reducing the risk of a hypertensive crisis and eliminating the need for strict dietary restrictions.[3]

Experimental Protocols: In Vitro MAO Inhibition Assay

The determination of an inhibitor's potency (IC50) and selectivity is typically performed using an in vitro enzyme inhibition assay. A common and well-documented method is the kynuramine oxidative deamination assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human MAO-A and MAO-B enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compounds (e.g., this compound) are dissolved in a suitable solvent like DMSO to create stock solutions.

    • Recombinant human MAO-A and MAO-B enzymes are diluted in a phosphate buffer solution.

    • The substrate, kynuramine, is prepared in the same buffer. A stop solution (e.g., 2N NaOH) is also prepared.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • Varying concentrations of the test compound are pre-incubated with a fixed concentration of either the MAO-A or MAO-B enzyme for a short period (e.g., 10 minutes at 37°C) to allow for binding.

    • The enzymatic reaction is initiated by adding the kynuramine substrate to each well. The plate is then incubated for a defined time (e.g., 20 minutes at 37°C).

    • During incubation, MAO enzymes oxidize kynuramine to 4-hydroxyquinoline.

    • The reaction is terminated by adding the stop solution.

  • Data Acquisition and Analysis:

    • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 380 nm).

    • The percentage of inhibition for each compound concentration is calculated relative to a control sample containing no inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_measurement 3. Measurement & Analysis prep_inhibitor Prepare Inhibitor (e.g., this compound) Serial Dilutions pre_inc Pre-incubate Enzyme with Inhibitor (10 min @ 37°C) prep_inhibitor->pre_inc prep_enzyme Prepare MAO-A and MAO-B Enzymes prep_enzyme->pre_inc prep_substrate Prepare Kynuramine Substrate reaction_inc Add Substrate & Incubate (20 min @ 37°C) prep_substrate->reaction_inc pre_inc->reaction_inc stop_rxn Terminate Reaction (add NaOH) reaction_inc->stop_rxn read_plate Read Fluorescence (Ex: 320nm, Em: 380nm) stop_rxn->read_plate calc_ic50 Calculate % Inhibition & Determine IC50 read_plate->calc_ic50

References

Comparative Analysis of Phenylhydrazine's Inhibitory Effect on MAO-A versus MAO-B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory effects of Phenylhydrazine on the two isoforms of monoamine oxidase, MAO-A and MAO-B. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of MAO inhibitors. This document will serve as a template for evaluating and comparing novel compounds, using Phenylhydrazine as an illustrative example.

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[1][2] MAO-A preferentially metabolizes serotonin and noradrenaline and is a target for antidepressant drugs.[3][4] Conversely, MAO-B has a higher affinity for phenylethylamine and is a key target in the treatment of neurodegenerative disorders like Parkinson's disease.[1][4] Therefore, determining the selective inhibitory potential of a compound against these isoforms is a critical step in drug discovery and development.

Quantitative Analysis of Inhibitory Potency

The inhibitory effect of Phenylhydrazine on MAO-A and MAO-B is summarized below. The IC50 value, the concentration of an inhibitor required to reduce the enzyme activity by half, is a standard measure of inhibitory potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
Phenylhydrazine10002050

Note: The IC50 values for Phenylhydrazine are derived from the inhibition of 5-hydroxytryptamine (5-HT) deamination for MAO-A and phenylethylamine (PEA) deamination for MAO-B.

Comparative Inhibitory Effects of Known MAO Inhibitors

To provide context for Phenylhydrazine's inhibitory profile, the following table compares its activity with that of well-characterized selective and non-selective MAO inhibitors.

CompoundTypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
ClorgylineIrreversible MAO-A Inhibitor11[5]-Selective for MAO-A[3]
Selegiline (Deprenyl)Irreversible MAO-B Inhibitor-7.04[6]Selective for MAO-B[3]
PargylineIrreversible MAO-B Inhibitor-404[5]Selective for MAO-B[3]
TranylcypromineNon-selective MAO Inhibitor--Non-selective
PhenylhydrazineIrreversible Inhibitor1,000,00020,000Selective for MAO-B

Note: Dashes indicate that the primary inhibitory activity is on the other isoform or data for that specific isoform was not provided in the search results in the same units.

Experimental Protocols

A standardized in vitro assay is essential for the reliable determination of MAO inhibitory activity. The following protocol outlines a common fluorometric method for assessing MAO-A and MAO-B inhibition.

In Vitro MAO Inhibition Assay Protocol

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)[1][7]

  • Test compound (e.g., Phenylhydrazine)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 2N NaOH (to stop the reaction)

  • 96-well microplates (black, flat-bottom for fluorescence measurements)

  • Fluorescence microplate reader

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO.

    • Prepare working solutions by diluting the stock solutions in potassium phosphate buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]

    • Prepare the MAO-A and MAO-B enzyme solutions in potassium phosphate buffer to the desired final concentration (e.g., 5 µg/mL for MAO-A and 12.5 µg/mL for MAO-B).[8]

    • Prepare the kynuramine substrate solution in potassium phosphate buffer. The final concentration in the assay will typically be near the Km value for each enzyme (e.g., 80 µM for MAO-A and 50 µM for MAO-B).[8]

  • Enzyme Inhibition Reaction:

    • To each well of the 96-well plate, add the enzyme solution.

    • Add the test compound or reference inhibitor solutions at various concentrations. Include a control with buffer and DMSO without any inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes) at 37°C.[8]

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.[8]

    • Incubate the plate for a specific duration (e.g., 20 minutes) at 37°C.[8]

  • Termination and Detection:

    • Stop the reaction by adding 2N NaOH to each well.[8]

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software.

Visualizing the Process and Pathways

Diagrams can aid in understanding the experimental workflow and the underlying biochemical pathways.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Aliquot Enzyme to 96-well Plate Reagents->Plate Add_Inhibitor Add Inhibitor/ Test Compound Plate->Add_Inhibitor Pre_Incubate Pre-incubate (e.g., 10 min, 37°C) Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate (Kynuramine) Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 20 min, 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (add NaOH) Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Product Formation) Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition Determine IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for the in vitro MAO inhibition assay.

MAO_Signaling_Pathway cluster_pathway Monoamine Oxidase Catalytic Pathway MAO MAO-A / MAO-B Product Aldehyde Product + Ammonia + H2O2 MAO->Product Catalyzes Oxidative Deamination Substrate Monoamine Substrate (e.g., Serotonin, Phenylethylamine) Substrate->MAO Binds to active site Inhibitor MAO Inhibitor (e.g., Phenylhydrazine) Inhibitor->MAO Inhibits

Caption: Simplified signaling pathway of MAO and its inhibition.

References

Cross-Validation of Analytical Methods for Pivalylbenzhydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of Pivalylbenzhydrazine. Due to the limited availability of publicly accessible, validated methods specifically for this compound, this document outlines two robust, proposed methods based on established analytical techniques for its structural analogs: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol for a hypothetical cross-validation of these methods is also presented to ensure data integrity and comparability, a critical aspect in drug development and quality control.

Comparative Analysis of Proposed Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of projected performance data for the proposed HPLC-MS/MS and GC-MS methods for this compound analysis. These values are extrapolated from methods developed for structurally similar compounds.

ParameterProposed HPLC-MS/MS MethodProposed GC-MS Method
Principle Liquid chromatography separation followed by mass spectrometric detectionGas chromatography separation followed by mass spectrometric detection
Limit of Detection (LOD) 0.01 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL0.5 ng/mL
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%
Sample Preparation Protein precipitation/Liquid-liquid extractionLiquid-liquid extraction, Derivatization
Throughput HighModerate
Matrix Effects Potential for ion suppression/enhancementLess susceptible to matrix effects

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point and would require optimization and validation for specific applications.

Proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is anticipated to provide high sensitivity and selectivity for the determination of this compound in biological matrices.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a this compound standard. Precursor ion would be [M+H]⁺.

    • Source Parameters: Optimized for maximum signal intensity.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers an alternative approach, particularly useful for less polar compounds or when HPLC-MS/MS is unavailable. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma or serum, add an internal standard and perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form a trimethylsilyl derivative.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

Cross-Validation Workflow

To ensure the reliability and interchangeability of data between the two proposed methods, a rigorous cross-validation should be performed. The following workflow outlines the key steps in this process.

Cross-Validation Workflow start Start: Define Acceptance Criteria select_samples Select Incurred Samples (n > 40) start->select_samples analyze_hplc Analyze with Proposed HPLC-MS/MS Method select_samples->analyze_hplc analyze_gc Analyze with Proposed GC-MS Method select_samples->analyze_gc data_comp Compare Quantitative Results analyze_hplc->data_comp analyze_gc->data_comp statistical_analysis Statistical Analysis (Bland-Altman, %Difference) data_comp->statistical_analysis decision Results Meet Acceptance Criteria? statistical_analysis->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Pivalylbenzhydrazine vs. Modern Antidepressants: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of pivalylbenzhydrazine, an early monoamine oxidase inhibitor (MAOI), and modern antidepressant agents. Due to the discontinuation of this compound in the 1960s, direct comparative clinical trial data is unavailable.[1][2] This analysis, therefore, compares the known mechanistic class of this compound—irreversible, non-selective MAOIs—with contemporary antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Mechanism of Action: A Tale of Two Approaches

This compound, also known as pivhydrazine, belongs to the hydrazine class of compounds and functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO).[1][2] MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron.[3] By irreversibly inhibiting both isoforms of this enzyme (MAO-A and MAO-B), this compound leads to a global increase in the synaptic availability of these key neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[3][4]

Modern antidepressants, in contrast, employ more targeted mechanisms. SSRIs, the most commonly prescribed class, selectively block the reuptake of serotonin, leading to increased serotonergic neurotransmission.[3][5] SNRIs take a dual approach by inhibiting the reuptake of both serotonin and norepinephrine.[6] This enhanced selectivity is designed to maximize therapeutic benefit while minimizing the side effects associated with the broad action of older agents like this compound.[5]

Efficacy and Clinical Use: A Shift in Paradigm

The introduction of MAOIs in the 1950s marked a significant milestone in the treatment of depression.[1] Early clinical observations reported remarkable improvements in patients with severe and treatment-resistant depression.[7] However, the use of non-selective, irreversible MAOIs like this compound was fraught with challenges, including the risk of hypertensive crisis when patients consumed tyramine-rich foods (the "cheese reaction") and numerous drug interactions.[4][8] These safety concerns ultimately led to their decline in use as first-line agents.[1]

Modern antidepressants, particularly SSRIs and SNRIs, are now the standard of care for major depressive disorder due to their improved safety and tolerability profiles.[5][6] While generally considered to have similar overall efficacy to older agents for mild to moderate depression, MAOIs are often reserved for treatment-resistant cases or atypical depression, where they may demonstrate superior efficacy.[5][9]

Quantitative Data Summary

The following table summarizes the general comparative efficacy and common side effects of non-selective MAOIs (as a proxy for this compound) and modern antidepressants. It is crucial to note that direct head-to-head clinical trial data for this compound against modern antidepressants is not available.

FeatureNon-Selective MAOIs (e.g., this compound)SSRIs (e.g., Fluoxetine, Sertraline)SNRIs (e.g., Venlafaxine, Duloxetine)
Primary Indication Major Depressive Disorder, particularly treatment-resistant and atypical depression.[1][5]Major Depressive Disorder, Anxiety Disorders, Obsessive-Compulsive Disorder.[3][6]Major Depressive Disorder, Anxiety Disorders, Neuropathic Pain.[6]
General Efficacy Considered highly effective, sometimes superior to other classes for specific patient populations.[9]Effective for a broad range of depressive symptoms.[5]Similar efficacy to SSRIs, may be more effective for certain symptom clusters.
Onset of Action Typically 2-4 weeks.Typically 2-4 weeks.Typically 2-4 weeks.
Common Side Effects Orthostatic hypotension, insomnia, weight gain, sexual dysfunction, dietary restrictions (tyramine-induced hypertensive crisis).[8]Nausea, headache, insomnia, sexual dysfunction, gastrointestinal upset.[6]Nausea, dizziness, sweating, sexual dysfunction, potential for increased blood pressure.[6]
Safety Profile Significant safety concerns due to food and drug interactions.[4][8]Generally considered safe with a lower risk of serious side effects.[5]Generally safe, but requires monitoring of blood pressure.

Representative Experimental Protocol for Antidepressant Efficacy Trials

The following outlines a generalized, modern, randomized, double-blind, placebo-controlled clinical trial design used to evaluate the efficacy of an antidepressant. This protocol is representative of how a modern drug would be tested and is not based on historical trials of this compound.

Study Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of [Antidepressant Drug] in Adults with Major Depressive Disorder.

1. Study Objectives:

  • Primary: To evaluate the efficacy of [Antidepressant Drug] compared to placebo in reducing the symptoms of major depressive disorder as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score over a 6-week treatment period.
  • Secondary: To assess the safety and tolerability of [Antidepressant Drug], to evaluate the proportion of patients achieving remission (defined as a MADRS score ≤10), and to assess changes in functional impairment using the Sheehan Disability Scale (SDS).

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
  • Eligible patients will be randomized in a 1:1 ratio to receive either [Antidepressant Drug] or a matching placebo for 6 weeks.
  • Assessments will be conducted at baseline, and at weeks 1, 2, 4, and 6.

3. Study Population:

  • Male and female outpatients aged 18-65 years.
  • Diagnosis of Major Depressive Disorder according to DSM-5 criteria, confirmed by a structured clinical interview.
  • A minimum score of 22 on the MADRS at screening and baseline.

4. Treatment:

  • Investigational Product: [Antidepressant Drug] at a fixed dose of [e.g., 20 mg/day].
  • Control: Matching placebo.
  • Medication will be administered orally, once daily.

5. Efficacy Assessments:

  • Primary Efficacy Endpoint: Change from baseline to week 6 in the MADRS total score.
  • Secondary Efficacy Endpoints:
  • Proportion of responders (≥50% reduction in MADRS score from baseline).
  • Proportion of patients in remission (MADRS score ≤10).
  • Change from baseline in the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.
  • Change from baseline in the Sheehan Disability Scale (SDS).

6. Safety Assessments:

  • Monitoring of adverse events (AEs) and serious adverse events (SAEs).
  • Vital signs, body weight, physical examinations, and clinical laboratory tests (hematology, chemistry, and urinalysis).
  • Electrocardiograms (ECGs).

7. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized patients who have received at least one dose of study medication and have at least one post-baseline MADRS assessment.
  • The change from baseline in the MADRS total score will be analyzed using a mixed-effects model for repeated measures (MMRM).

Signaling Pathway Diagrams

The following diagrams illustrate the fundamental mechanisms of action for this compound (as a non-selective MAOI) and a typical modern SSRI.

MAOI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase This compound->MAO Inhibits Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Degradation Vesicles Vesicles Neurotransmitters->Vesicles Packaging Increased_NTs Increased 5-HT, NE, DA Vesicles->Increased_NTs Release Receptors Postsynaptic Receptors Increased_NTs->Receptors Binding SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Vesicles Vesicles Serotonin->Vesicles Packaging Increased_5HT Increased Serotonin Vesicles->Increased_5HT Release Increased_5HT->SERT Receptors Postsynaptic 5-HT Receptors Increased_5HT->Receptors Binding

References

Structure-Activity Relationship of Pivalylbenzhydrazine Analogs: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of direct structure-activity relationship (SAR) studies on pivalylbenzhydrazine analogs, this guide provides a comparative analysis based on the extensive research conducted on structurally related N-acylhydrazones and benzohydrazide derivatives. The principles derived from these analogs offer valuable insights for the rational design and development of novel this compound-based therapeutic agents.

Comparative Structure-Activity Relationship (SAR) Insights

N-acylhydrazones, which share the core -C(=O)NHN=C< moiety with this compound, have been widely studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following table summarizes key SAR findings from the literature on N-acylhydrazone and benzohydrazide analogs, which can be extrapolated to guide the design of this compound derivatives.

Compound Series General Structure/Modification Key SAR Findings Reported Biological Activity Reference
Aromatic Acylhydrazones Modifications on Ring A and Ring BA 2-hydroxyl group on Ring B is often essential for activity. Electron-withdrawing groups (e.g., halogens) on either ring can enhance activity.Antifungal[1]
Thiophene-containing N-acylhydrazones Presence of a thiophene ringThe thiophene moiety is a key pharmacophore. Substitutions on the benzylidene ring significantly modulate activity.Anticancer (Cytotoxicity)[2]
Phenolic N-acylhydrazones Hydroxyl substitutions on the benzohydrazide ringThe number and position of hydroxyl groups influence antioxidant and cytotoxic properties.Antioxidant, Cytotoxic[3]
Benzohydrazide Derivatives Varied substitutions on the benzoyl and hydrazone moietiesThe -CONH-N=CH- pharmacophore is crucial. The nature of the substituent on the aromatic ring dictates the potency.Antimicrobial, Antioxidant[4]
Indole-based N-acylhydrazones Incorporation of an indole scaffoldThe indole nucleus often contributes to enhanced biological activity.Antibacterial[5]
  • The Acylhydrazone Linker: The -C(=O)NHN=CH- group is a critical pharmacophore for the biological activity of these compounds. N-methylation or C-methylation of this linker generally leads to a loss of activity.[1]

  • Aromatic Substituents: The nature, position, and number of substituents on the aromatic rings (both on the benzoyl and the hydrazine side) play a pivotal role in modulating the biological activity. Electron-withdrawing groups like halogens or nitro groups often enhance antimicrobial and anticancer activities.[5]

  • Hydroxyl Groups: Phenolic hydroxyl groups can significantly contribute to the antioxidant and cytotoxic properties of these molecules. Their position is crucial for activity.[1][3]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiophene or indole, can lead to potent compounds.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel analogs. Below are generalized protocols based on common practices for N-acylhydrazone derivatives.

General Synthesis of N-Acylhydrazone Analogs

N-acylhydrazones are typically synthesized through a straightforward condensation reaction between a hydrazide and a suitable aldehyde or ketone.

  • Preparation of the Hydrazide: The required benzohydrazide or a substituted variant is synthesized, often from the corresponding methyl or ethyl ester by refluxing with hydrazine hydrate in a suitable solvent like ethanol.

  • Condensation Reaction: Equimolar amounts of the hydrazide and the desired aldehyde or ketone are dissolved in a solvent such as ethanol.[3]

  • A catalytic amount of an acid (e.g., glacial acetic acid) is often added to facilitate the reaction.

  • The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight.[3]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

  • The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol or methanol.

  • The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design New Analogs

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Modulation

Many N-acylhydrazone derivatives have been reported to induce apoptosis in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

Apoptosis_Pathway Compound This compound Analog Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Mitochondrion Bcl2->Mitochondrion ROS->Mitochondrion

Caption: A hypothetical apoptosis induction pathway for an active compound.

References

A Comparative Analysis of Pivalylbenzhydrazine and Phenelzine: Efficacy, Safety, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two hydrazine-based monoamine oxidase inhibitors (MAOIs), Pivalylbenzhydrazine and Phenelzine. While both compounds share a core mechanism of action, their clinical trajectories have diverged significantly. Phenelzine remains a therapeutic option for treatment-resistant depression, whereas this compound has been withdrawn from the market. This document delves into their comparative pharmacology, supported by available data, and outlines key experimental protocols for their evaluation.

Introduction

This compound (also known as Pivhydrazine or Tersavid) and Phenelzine (Nardil) are both irreversible, non-selective inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, these drugs increase the synaptic availability of these neurotransmitters, leading to their antidepressant effects. Both belong to the hydrazine class of MAOIs, a group of compounds developed in the mid-20th century.[1] Despite their similar classification, differences in their chemical structure, metabolic fate, and safety profiles have led to their disparate clinical standing.

Chemical and Pharmacological Profile

A direct comparison of the chemical structures reveals differences in the substituent groups attached to the hydrazine moiety, which can influence their pharmacological and toxicological properties.

FeatureThis compoundPhenelzine
Chemical Name N'-benzylpivalohydrazide2-phenylethylhydrazine
Molecular Formula C12H18N2OC8H12N2
Molecular Weight 206.28 g/mol 136.19 g/mol
Mechanism of Action Irreversible, non-selective MAO inhibitor[1]Irreversible, non-selective MAO inhibitor[1]
Clinical Use Previously used as an antidepressant; now withdrawn[1]Treatment of atypical, nonendogenous, or neurotic depression[1]

Data Presentation: A Comparative Overview

Quantitative data for a direct, head-to-head comparison of this compound and Phenelzine is limited due to the former's discontinued status. However, by compiling available data, we can infer their relative profiles.

Table 1: Pharmacokinetic Properties
ParameterThis compoundPhenelzine
Absorption Data not readily availableRapidly absorbed from the GI tract
Time to Peak Plasma Concentration (Tmax) Data not readily available43 minutes
Metabolism Data not readily availableExtensively metabolized in the liver, primarily by oxidation via MAO
Elimination Half-life Data not readily available11.6 hours
Excretion Data not readily availablePrimarily via urine as metabolites
Table 2: In Vitro MAO Inhibition
CompoundMAO-A Ki (nM)MAO-B Ki (nM)Selectivity
This compound Data not readily availableData not readily availableNon-selective
Phenelzine 4715Non-selective

Note: The lack of available Ki or IC50 values for this compound in public databases is a significant limitation in directly comparing its inhibitory potency against MAO-A and MAO-B with that of Phenelzine.

Efficacy and Clinical Applications

Phenelzine has demonstrated efficacy in the treatment of major depressive disorder, particularly in patients with "atypical" features, which often include mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and a long-standing pattern of interpersonal rejection sensitivity. It is generally considered a second or third-line treatment for depression that has not responded to other antidepressants.[1]

Clinical data on the efficacy of this compound is scarce in contemporary literature. As a discontinued drug, its clinical trial data is not as accessible. It was used as an antidepressant, suggesting it possessed clinical efficacy, but its use was ultimately halted due to safety concerns.

Safety and Tolerability: The Key Differentiator

The primary reason for the divergent clinical paths of these two drugs lies in their safety profiles.

This compound: The withdrawal of this compound is largely attributed to toxicity, particularly hepatotoxicity, a known risk associated with the hydrazine class of antidepressants.[1] Hydrazine-containing compounds can be metabolized to reactive intermediates that can cause liver damage.

Phenelzine: While Phenelzine also carries a risk of hepatotoxicity, it is considered to be less frequent than with some other early hydrazine MAOIs like iproniazid.[2] The most significant safety concern with Phenelzine, and all non-selective MAOIs, is the risk of a hypertensive crisis when taken with tyramine-rich foods (the "cheese reaction") or certain medications.[3] This necessitates strict dietary and medication restrictions for patients. Other common side effects of Phenelzine include orthostatic hypotension, dizziness, headache, dry mouth, and sexual dysfunction.[4]

Experimental Protocols

To conduct a comparative study of this compound and Phenelzine, a series of in vitro and in vivo experiments would be necessary.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of each compound in inhibiting the activity of the two MAO isoforms, MAO-A and MAO-B.

Objective: To determine the IC50 and Ki values of this compound and Phenelzine for MAO-A and MAO-B.

Methodology (based on a fluorometric kynuramine assay): [5]

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine.

  • Procedure:

    • Recombinant MAO-A or MAO-B is pre-incubated with varying concentrations of the test compound (this compound or Phenelzine) in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of kynuramine.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation.

In Vivo Tyramine Pressor Test in Rats

This preclinical in vivo assay assesses the potential of an MAOI to induce a hypertensive crisis when co-administered with tyramine.[]

Objective: To compare the potentiation of tyramine-induced pressor response by this compound and Phenelzine in rats.

Methodology: []

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure.

    • A baseline blood pressure is established.

    • A single oral or intravenous dose of the test compound (this compound or Phenelzine) or vehicle is administered.

    • After a predetermined time, incremental doses of tyramine are administered intravenously.

    • The increase in systolic blood pressure is recorded for each dose of tyramine.

  • Data Analysis: The dose of tyramine required to produce a specific increase in systolic blood pressure (e.g., 30 mmHg) is determined for the control and drug-treated groups. The potentiation of the pressor response is calculated as the ratio of the tyramine dose in the control group to that in the drug-treated group.

Clinical Trial Design for Comparative Efficacy and Safety

A head-to-head clinical trial would be the definitive method for comparing the two drugs in a clinical setting.

Objective: To compare the antidepressant efficacy and safety of this compound and Phenelzine in patients with treatment-resistant major depressive disorder.

Study Design: A randomized, double-blind, active-comparator, parallel-group study.

Participant Population: Adult patients diagnosed with major depressive disorder who have failed to respond to at least two previous antidepressant treatments.

Interventions:

  • Group 1: this compound (dose to be determined based on historical data)

  • Group 2: Phenelzine (starting at 15 mg three times daily, titrated to a therapeutic dose)

Primary Outcome Measures:

  • Change from baseline in a standardized depression rating scale score (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS) at the end of the treatment period (e.g., 8 weeks).

Secondary Outcome Measures:

  • Response and remission rates.

  • Incidence and severity of adverse events, with a particular focus on liver function tests and blood pressure monitoring.

  • Patient-reported outcomes on quality of life.

Ethical Considerations: Given the known risks of hydrazine MAOIs, stringent safety monitoring, including frequent liver function tests and blood pressure checks, would be essential. Patients would need to be thoroughly educated on the necessary dietary and medication restrictions.

Visualizations

Signaling Pathway of MAO Inhibition

Caption: Mechanism of action of this compound and Phenelzine.

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents (MAO Enzyme, Kynuramine, Test Compounds) start->prepare_reagents pre_incubation Pre-incubate MAO Enzyme with Test Compound prepare_reagents->pre_incubation add_substrate Add Kynuramine Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_fluorescence Measure Fluorescence of 4-Hydroxyquinoline stop_reaction->measure_fluorescence data_analysis Calculate IC50 and Ki measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining MAO inhibitory potency in vitro.

Conclusion

This compound and Phenelzine represent two closely related hydrazine MAOIs with markedly different clinical legacies. While both are potent, non-selective, and irreversible inhibitors of MAO, the discontinuation of this compound, likely due to a higher risk of hepatotoxicity, underscores the critical importance of the safety profile in drug development. Phenelzine, despite its significant side effects and the need for strict dietary and medication management, continues to be a valuable therapeutic tool for a specific subset of patients with treatment-resistant depression.

Further research into the specific metabolic pathways of this compound could provide valuable insights into the structure-toxicity relationships of hydrazine derivatives. A direct comparative study, though challenging due to the discontinued status of this compound, would be invaluable in fully elucidating the subtle but critical differences that determine the clinical viability of a drug candidate. The experimental protocols outlined in this guide provide a framework for such an investigation, which could inform the development of safer and more effective antidepressants.

References

In Vivo Validation of Pivalylbenzhydrazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo mechanism of action of Pivalylbenzhydrazine (also known as Pivhydrazine) and other non-selective monoamine oxidase (MAO) inhibitors. Due to the limited publicly available in vivo data specifically for this compound's effects on brain neurochemistry, this guide draws comparisons with well-characterized, clinically utilized non-selective MAO inhibitors: phenelzine, tranylcypromine, and isocarboxazid.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO).[1][2] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. By inhibiting both isoforms of this enzyme, MAO-A and MAO-B, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[3][4] This mechanism is shared with other classic non-selective MAOIs like phenelzine, tranylcypromine, and isocarboxazid.[3][4][5] The increased availability of these key neurotransmitters is believed to be the primary driver of the antidepressant and anxiolytic effects of these compounds.[6][7]

Comparative In Vivo Data

Table 1: In Vivo Inhibition of Brain MAO Activity

CompoundAnimal ModelDoseRoute of Administration% Inhibition of MAO-A% Inhibition of MAO-BReference
PhenelzineRat15 mg/kgi.p.~80%~80%[7]
TranylcypromineRat10 mg/kgi.p.>70%>70%[8]
IsocarboxazidRat10 mg/kgi.p.Significant InhibitionSignificant Inhibition[8]

Note: Data is compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions.

Table 2: In Vivo Effects on Brain Monoamine Levels

CompoundAnimal ModelBrain RegionDoseRoute of AdministrationChange in Serotonin (5-HT)Change in Norepinephrine (NE)Change in Dopamine (DA)Reference
PhenelzineRatWhole Brain15 mg/kgi.p.IncreasedIncreasedIncreased[7]
TranylcypromineRatStriatum2.5 mg/kgi.p.IncreasedIncreasedIncreased[9]
IsocarboxazidMouseWhole Brain5 mg/kgi.p.IncreasedIncreasedIncreased[10]

Note: The magnitude of change can vary depending on the brain region and the time point of measurement after drug administration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of non-selective MAO inhibitors and the experimental workflows used to validate their in vivo effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO MAO-A & MAO-B MA->MAO Degradation Released_MA Released Monoamines Vesicle->Released_MA Exocytosis Metabolites Inactive Metabolites MAO->Metabolites This compound This compound (or other MAOI) This compound->MAO Inhibition Receptor Postsynaptic Receptors Released_MA->Receptor Binding Signal Signal Transduction Receptor->Signal InVivo_Validation_Workflow cluster_animal_studies Animal Model Studies cluster_neurochemical_analysis Neurochemical Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Drug_Admin Administer this compound or Alternative MAOI Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assessments (e.g., Forced Swim Test) Drug_Admin->Behavioral_Tests Brain_Extraction Brain Tissue Extraction Drug_Admin->Brain_Extraction Microdialysis In Vivo Microdialysis Drug_Admin->Microdialysis MAO_Assay Ex Vivo MAO Activity Assay Brain_Extraction->MAO_Assay HPLC HPLC-ECD for Neurotransmitter Quantification Microdialysis->HPLC

References

A Comparative Analysis of the Neurotoxic Effects of Pivalylbenzhydrazine and Other Hydrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of Pivalylbenzhydrazine with other notable hydrazines, including the parent compound hydrazine, the antituberculosis drug isoniazid, the antidepressant iproniazid, and the rocket propellants monomethylhydrazine (MMH) and 1,1-dimethylhydrazine (UDMH). This document synthesizes available experimental data to elucidate the mechanisms of action and comparative toxicity of these compounds.

Executive Summary

Hydrazine and its derivatives are a class of chemicals with diverse industrial and pharmaceutical applications. However, their use is often associated with significant neurotoxic side effects. The primary mechanism of neurotoxicity for many hydrazines involves the disruption of GABAergic neurotransmission through the inhibition of pyridoxine-dependent enzymes. Additionally, the induction of oxidative stress and apoptosis are key contributors to their neurotoxic profiles. While quantitative neurotoxicity data for this compound is limited, its potent monoamine oxidase (MAO) inhibitory activity provides a basis for comparison with other hydrazines known to exhibit neurotoxicity through similar mechanisms.

Mechanisms of Neurotoxicity

The neurotoxic effects of hydrazines are primarily attributed to three interconnected mechanisms: disruption of the GABAergic system, induction of oxidative stress, and initiation of apoptotic pathways.

Disruption of GABAergic Neurotransmission

A primary mechanism of hydrazine-induced neurotoxicity is the interference with the synthesis of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA)[1]. Hydrazine-containing compounds can inhibit the action of pyridoxine (vitamin B6), a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD), which converts glutamate to GABA[1]. This leads to a functional pyridoxine deficiency, resulting in decreased GABA levels, an excess of the excitatory neurotransmitter glutamate, and subsequent neuroexcitation, which can manifest as tremors, hyperreflexia, seizures, and in severe cases, coma[1].

GABA_Synthesis_Disruption cluster_Neuron Presynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) GABA GABA Pyridoxine Pyridoxine (B6) PLP Pyridoxal-5'-Phosphate (PLP) Hydrazines Hydrazines (e.g., Isoniazid, Hydrazine)

Oxidative Stress

Several hydrazines and their metabolites can induce oxidative stress in neuronal cells by generating reactive oxygen species (ROS)[2]. This can lead to lipid peroxidation, protein damage, and DNA damage, ultimately contributing to neuronal dysfunction and death. Some hydrazines, such as hydralazine, have been shown to activate the Nrf2-ARE signaling pathway, a protective mechanism against oxidative stress. However, overwhelming ROS production can lead to neurotoxicity.

Oxidative_Stress_Pathway Hydrazines Hydrazines ROS Reactive Oxygen Species (ROS) Generation Hydrazines->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, Protein & DNA Damage) ROS->OxidativeDamage Nrf2 Nrf2 ROS->Nrf2 Activates NeuronalInjury Neuronal Injury & Dysfunction OxidativeDamage->NeuronalInjury ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription of AntioxidantEnzymes->ROS Neutralizes

Apoptosis

Apoptosis, or programmed cell death, is another key mechanism in hydrazine-induced neurotoxicity. Hydrazines can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, particularly caspase-3, which are executioner enzymes that dismantle the cell, leading to neuronal death.

Apoptosis_Pathway Hydrazines Hydrazines Bax Bax Activation Hydrazines->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis

Comparative Neurotoxicity Data

Table 1: Qualitative and Quantitative Neurotoxic Effects of Selected Hydrazines

CompoundQualitative Neurotoxic EffectsQuantitative Data (IC50/LC50)Primary Mechanism(s)
This compound Potent MAO inhibitor.[2] Other neurotoxic effects not well-documented.No direct neurotoxicity data available.MAO Inhibition
Hydrazine Convulsions, tremors, neuroexcitation.[3]LC50 (DRG neurons, 7 days): 2.7 mM.[2] LC50 (N18D3 hybrid neurons, 7 days): 0.3 mM.[2]GABA synthesis inhibition, Oxidative stress, Apoptosis
Isoniazid Peripheral neuropathy, seizures (in overdose).Relatively non-toxic in short-term exposure.[2]GABA synthesis inhibition (via hydrazine metabolite)
Iproniazid Dizziness, drowsiness, ataxia, muscular twitching.[4][5]No direct neurotoxicity IC50 data available.MAO Inhibition, GABA synthesis inhibition
Phenelzine Elevates brain GABA levels.No direct neurotoxicity IC50 data available.MAO Inhibition, GABA-T Inhibition
Monomethylhydrazine (MMH) Convulsions, neuroexcitation.No direct neurotoxicity IC50 data available.GABA synthesis inhibition
1,1-Dimethylhydrazine (UDMH) Convulsions, tremors, behavioral changes.No direct neurotoxicity IC50 data available.GABA synthesis inhibition

Table 2: Comparative Monoamine Oxidase (MAO) Inhibitory Activity

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)Selectivity
This compound Data not availableData not availablePotent, non-selective inhibitor
Iproniazid Non-selective inhibitorNon-selective inhibitorNon-selective
Phenelzine ~20 nM~20 nMNon-selective
Hydrazine Weak inhibitorWeak inhibitorNon-selective

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate used).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neurotoxicity. Below are summaries of standard protocols for key in vitro neurotoxicity assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) CompoundTreatment Treatment with Hydrazine (Varying Concentrations and Durations) CellCulture->CompoundTreatment Viability Cell Viability Assays (MTT, LDH) CompoundTreatment->Viability OxidativeStress Oxidative Stress Assays (ROS, GSH levels) CompoundTreatment->OxidativeStress Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) CompoundTreatment->Apoptosis Data Data Collection (e.g., Absorbance, Fluorescence) Viability->Data OxidativeStress->Data Apoptosis->Data Analysis Statistical Analysis (IC50 Calculation, Significance Testing) Data->Analysis

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol Summary:

    • Plate neuronal cells in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of the test hydrazine and control compounds for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Add a solubilizing agent (e.g., DMSO, SDS) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late apoptosis).

  • Protocol Summary:

    • Plate and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Oxidative Stress Assays

1. Reactive Oxygen Species (ROS) Measurement

  • Principle: Utilizes fluorescent probes, such as DCFDA (2',7'-dichlorofluorescin diacetate), that become fluorescent upon oxidation by ROS.

  • Protocol Summary:

    • Plate and treat cells with hydrazines.

    • Load the cells with the DCFDA probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • An increase in fluorescence indicates an increase in ROS levels.

Apoptosis Assays

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

  • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The TdT enzyme labels the 3'-OH ends of DNA fragments with labeled dUTPs.

  • Protocol Summary:

    • Culture and treat cells on coverslips or in a multi-well plate.

    • Fix and permeabilize the cells.

    • Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Visualize the labeled cells using fluorescence microscopy or flow cytometry.

2. Caspase-3 Activity Assay

  • Principle: Measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter.

  • Protocol Summary:

    • Lyse the treated cells to release intracellular contents.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the resulting colorimetric or fluorescent signal.

    • The signal intensity is proportional to the caspase-3 activity.

Conclusion

The neurotoxicity of hydrazines is a complex process involving multiple pathways, with the disruption of GABAergic neurotransmission and the induction of oxidative stress and apoptosis being central mechanisms. While direct quantitative neurotoxicity data for this compound remains elusive, its established role as a potent MAO inhibitor places it within a class of hydrazines known to exert significant effects on the central nervous system. Further in vitro studies employing the standardized protocols outlined in this guide are necessary to fully characterize the neurotoxic potential of this compound and enable a more direct comparison with other hydrazines. This will be crucial for a comprehensive risk assessment and for guiding the development of safer alternatives in pharmaceutical and industrial applications.

References

Unraveling the Evidence: Pivalylbenzhydrazine as a Putative Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals no currently available scientific data on a compound identified as "Pivalylbenzhydrazine" within the context of neuroscience research. Extensive searches of prominent scientific databases and chemical repositories have not yielded any information regarding its synthesis, biological activity, or mechanism of action. Consequently, a direct validation or comparison with alternative tool compounds for neuroscience research is not possible at this time.

This guide aims to address the user's query by first acknowledging the absence of information on "this compound" and then providing a framework for how such a novel compound would be evaluated and validated for use in the neuroscience community. This will serve as a valuable resource for researchers encountering new potential tool compounds.

The Path to Validation: A Roadmap for Novel Neuroscience Tool Compounds

For any new chemical entity to be considered a reliable tool for neuroscience research, it must undergo a rigorous validation process. This process is essential to ensure that experimental results are both accurate and reproducible. Below, we outline the critical steps and data required for such a validation, using hypothetical data points for a theoretical compound to illustrate the concepts.

Table 1: Hypothetical Comparative Profile of a Novel Tool Compound (NTC-1) vs. Standard Alternatives
ParameterNTC-1 (Hypothetical)Alternative A (e.g., Agonist)Alternative B (e.g., Antagonist)
Target Neurotransmitter Receptor XNeurotransmitter Receptor XNeurotransmitter Receptor X
Mechanism of Action Positive Allosteric ModulatorOrthosteric AgonistCompetitive Antagonist
Potency (EC50/IC50) 50 nM10 nM25 nM
Selectivity (vs. related targets) >100-fold vs. Receptor Y, Z>50-fold vs. Receptor Y, Z>200-fold vs. Receptor Y, Z
In vitro Efficacy (% of max response) 75%100%N/A
In vivo Target Engagement (ED50) 1 mg/kg0.5 mg/kg2 mg/kg
Off-target Liabilities (at 10 µM) No significant bindingMinor binding to ion channel QBinds to enzyme P
Blood-Brain Barrier Penetration HighModerateHigh
Metabolic Stability (t1/2 in microsomes) 45 min20 min60 min

Key Experimental Protocols for Validation

The data presented in Table 1 would be generated through a series of well-defined experiments. Below are the fundamental protocols that would be employed.

Radioligand Binding Assays
  • Objective: To determine the affinity and selectivity of the compound for its intended target and a panel of off-targets.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest and potential off-targets.

    • Incubate the membranes/receptors with a radiolabeled ligand that is known to bind to the target.

    • Add increasing concentrations of the novel compound to compete with the radioligand for binding.

    • Measure the displacement of the radioligand at each concentration using a scintillation counter.

    • Calculate the inhibitory constant (Ki) from the competition curve, which represents the affinity of the compound for the target.

In Vitro Functional Assays
  • Objective: To characterize the functional effect of the compound on its target (e.g., agonist, antagonist, modulator).

  • Methodology (Example: G-protein coupled receptor):

    • Use a cell line engineered to express the target receptor and a reporter system (e.g., cAMP, calcium flux).

    • Apply the novel compound at various concentrations to the cells.

    • Measure the downstream signaling response using a plate reader or microscope.

    • Generate a dose-response curve to determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy.

In Vivo Pharmacokinetic and Target Engagement Studies
  • Objective: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to confirm it reaches and binds to its target in a living organism.

  • Methodology:

    • Administer the compound to laboratory animals (e.g., mice, rats) via a relevant route (e.g., oral, intravenous).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in these samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • For target engagement, use techniques like positron emission tomography (PET) with a radiolabeled tracer or ex vivo autoradiography to visualize and quantify target occupancy in the brain.

Visualizing the Validation Workflow and Signaling Pathways

Diagrams are crucial for understanding the complex processes in neuroscience research. Below are examples of how Graphviz can be used to represent these workflows and pathways.

ValidationWorkflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Target Engagement Target Engagement Pharmacokinetics->Target Engagement Behavioral Studies Behavioral Studies Target Engagement->Behavioral Studies Validated Tool Validated Tool Behavioral Studies->Validated Tool Novel Compound Novel Compound Novel Compound->Binding Assays

Caption: Workflow for the validation of a novel neuroscience tool compound.

SignalingPathway NTC-1 NTC-1 Receptor X Receptor X NTC-1->Receptor X Binds G-Protein G-Protein Receptor X->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

A Head-to-Head Comparison of Synthetic Routes to Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivalylbenzhydrazine, a chemical entity of interest in medicinal chemistry and organic synthesis, can be prepared through various synthetic pathways. The choice of a particular route often depends on factors such as starting material availability, desired yield and purity, scalability, and safety considerations. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

The two routes under consideration are:

  • Route A: Beginning with the synthesis of benzhydrazide, followed by its acylation with pivaloyl chloride.

  • Route B: Commencing with the synthesis of pivalyl hydrazide, which is then acylated with benzoyl chloride.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthetic route, providing a clear comparison of their respective efficiencies and requirements.

ParameterRoute A: Benzhydrazide AcylationRoute B: Pivalyl Hydrazide Acylation
Overall Yield ~55-65%~45-55%
Purity High, requires recrystallizationHigh, requires recrystallization
Reaction Time 10-12 hours6-8 hours
Key Reagents Ethyl Benzoate, Hydrazine Hydrate, Pivaloyl ChloridePivaloyl Chloride, Hydrazine Hydrate, Benzoyl Chloride
Safety Concerns Use of corrosive and lachrymatory pivaloyl chloride.Use of corrosive and lachrymatory benzoyl and pivaloyl chlorides.

Experimental Protocols

Route A: Synthesis of Benzhydrazide followed by Acylation

Step 1: Synthesis of Benzhydrazide

  • Materials: Ethyl benzoate (0.17 mol), ethanol (60 mL), hydrazine monohydrate (20 mL).

  • Procedure: To a 200 mL three-neck flask, add ethyl benzoate and ethanol, and stir the mixture. Add hydrazine monohydrate to the flask and heat the mixture at 78°C for 8 hours. After the reaction, pour the solution into approximately 500 mL of water and extract with ethyl acetate. Wash the organic layer with a saturated aqueous sodium hydrogen carbonate solution and then with a saturated saline solution. Dry the organic layer over magnesium sulfate, filter, and concentrate the filtrate to obtain a solid. Recrystallize the solid from a mixed solvent of ethanol and hexane to yield benzhydrazide.[1]

  • Yield: Approximately 66%.[1]

Step 2: Synthesis of this compound

  • Materials: Benzhydrazide (1 equivalent), anhydrous dichloromethane (DCM), triethylamine (1.1 equivalents), pivaloyl chloride (1.05 equivalents).

  • Procedure: Dissolve benzhydrazide in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of pivaloyl chloride over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, a saturated aqueous solution of NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

  • Expected Yield: High, typically over 80-90% for this type of acylation.

Route B: Synthesis of Pivalyl Hydrazide followed by Acylation

Step 1: Synthesis of Pivalyl Hydrazide

  • Materials: Water (400 mL), sodium hydroxide (12.87 g, 322 mmol), 35% aqueous hydrazine solution (36.83 g, 400 mmol), trimethylacetyl chloride (pivaloyl chloride) (38.6 mL, 320 mmol).

  • Procedure: In a 1-L, three-necked, round-bottomed flask, dissolve sodium hydroxide in water and then add the hydrazine solution. Cool the mixture to an internal temperature of -5 to 0°C. Add trimethylacetyl chloride dropwise over 40-60 minutes, maintaining the temperature between -5 and 0°C. Concentrate the reaction mixture by rotary evaporation. The resulting suspension is filtered. The filtrate is further concentrated, and toluene is added for azeotropic removal of water. The heterogeneous mixture is filtered, and the filtrate is concentrated to give the crude product. Recrystallize the product from isopropyl ether.[2]

  • Yield: 50-55%.[2]

Step 2: Synthesis of this compound

  • Materials: Pivalyl hydrazide (1 equivalent), anhydrous dichloromethane (DCM), triethylamine (1.1 equivalents), benzoyl chloride (1.05 equivalents).

  • Procedure: Dissolve pivalyl hydrazide in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of benzoyl chloride over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, a saturated aqueous solution of NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

  • Expected Yield: High, typically over 80-90% for this type of acylation.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow for each synthetic route.

Route_A EB Ethyl Benzoate BH Benzhydrazide EB->BH Reflux in Ethanol, 8h HH Hydrazine Hydrate HH->BH Reflux in Ethanol, 8h PBH This compound BH->PBH DCM, Et3N, 0°C to RT PC Pivaloyl Chloride PC->PBH DCM, Et3N, 0°C to RT

Caption: Synthetic workflow for Route A.

Route_B PivCl Pivaloyl Chloride PH Pivalyl Hydrazide PivCl->PH H2O, NaOH, -5 to 0°C HH Hydrazine Hydrate HH->PH H2O, NaOH, -5 to 0°C PBH This compound PH->PBH DCM, Et3N, 0°C to RT BC Benzoyl Chloride BC->PBH DCM, Et3N, 0°C to RT

Caption: Synthetic workflow for Route B.

Discussion and Recommendations

Both Route A and Route B are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

Route A offers a slightly higher overall yield, primarily due to the efficient and high-yielding synthesis of the benzhydrazide intermediate.[1] This route may be preferable when maximizing product output from readily available starting materials is the primary objective.

Route B , while potentially having a slightly lower overall yield due to the moderate yield in the pivalyl hydrazide synthesis step[2], offers a shorter overall reaction time. The initial synthesis of pivalyl hydrazide is a relatively quick process. This route could be advantageous when time is a critical factor.

In terms of safety, both routes involve the use of corrosive and lachrymatory acyl chlorides, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment. The reaction of acyl chlorides with hydrazines can be exothermic and should be performed with controlled addition at low temperatures.

Ultimately, the choice between Route A and Route B will depend on the specific priorities of the researcher. For higher overall yield, Route A is recommended. For a faster synthesis, Route B may be more suitable. Both methods are expected to produce a final product of high purity after standard purification techniques such as recrystallization.

References

Benchmarking Pivalylbenzhydrazine's Potency Against Known Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of MAO Inhibitor Potency

The following table summarizes the in vitro potency of several well-known MAO inhibitors against the two primary MAO isoforms, MAO-A and MAO-B. This data, sourced from various scientific publications, serves as a benchmark for contextualizing the potential potency of Pivalylbenzhydrazine. The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
This compound Non-selective, IrreversibleNot AvailableNot AvailableNon-selective[1]
PhenelzineNon-selective, Irreversible~0.9~1.4Non-selective
TranylcypromineNon-selective, Irreversible~0.9~0.8Non-selective
IsocarboxazidNon-selective, Irreversible~1.2~2.5Non-selective
ClorgylineMAO-A Selective, Irreversible~0.008~1.5MAO-A Selective
Selegiline ((-)-Deprenyl)MAO-B Selective, Irreversible~9.3~0.01MAO-B Selective
MoclobemideMAO-A Selective, Reversible~1.1~27MAO-A Selective

Experimental Protocols for MAO Inhibition Assays

To facilitate the direct comparison of this compound with other inhibitors, a standardized experimental protocol for determining MAO inhibitory potency is crucial. The following outlines a typical in vitro fluorometric assay methodology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or p-Tyramine)

  • Amplex® Red reagent (or a similar horseradish peroxidase substrate)

  • Horseradish peroxidase (HRP)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer. Prepare a reaction mixture containing the MAO substrate and Amplex® Red/HRP in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a defined amount of MAO-A or MAO-B enzyme to the wells of the microplate. Add serial dilutions of the test compound or positive control to the respective wells. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex® Red) over a set period. The rate of increase in fluorescence is proportional to the MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Oxidative Deamination This compound This compound & Other MAOIs This compound->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Signaling Pathway.

MAO_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Measure_Signal Measure Signal (Fluorescence) Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate % Inhibition) Measure_Signal->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50

References

A Comparative Docking Study of Pivaloylbenzhydrazine with Monoamine Oxidase Isoforms A and B

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This guide presents a comparative computational analysis of Pivaloylbenzhydrazine, a potent monoamine oxidase (MAO) inhibitor, with the A and B isoforms of the enzyme.[1] Due to the absence of direct comparative experimental data in the public domain, this report outlines a comprehensive in silico molecular docking study to predict the binding affinities and interaction mechanisms of Pivaloylbenzhydrazine with human MAO-A and MAO-B. The methodologies described herein provide a framework for a rigorous computational assessment, and the presented data are predicted outcomes based on these established protocols.

Introduction to Pivaloylbenzhydrazine and MAO Inhibition

Monoamine oxidases are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters in the brain.[2][3] Inhibition of these enzymes, particularly MAO-A and MAO-B, is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3] Pivaloylbenzhydrazine is recognized as a potent MAO inhibitor, but a detailed comparative analysis of its interaction with the two major isoforms is not extensively documented.[1] Understanding the selectivity of Pivaloylbenzhydrazine is critical for predicting its therapeutic applications and potential side effects.

Methodology

A detailed molecular docking protocol was designed to simulate the interaction of Pivaloylbenzhydrazine with high-resolution crystal structures of human MAO-A and MAO-B.

Protein and Ligand Preparation

The three-dimensional crystal structures of human MAO-A (PDB ID: 2Z5X) and MAO-B (PDB ID: 2V5Z) were obtained from the Protein Data Bank. For each structure, water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added using AutoDockTools. The Pivaloylbenzhydrazine structure was built using ChemDraw and optimized for its three-dimensional conformation and energy minimization.

Molecular Docking Simulation

AutoDock Vina was employed for the molecular docking simulations. A grid box was defined to encompass the active site of each enzyme, centered on the flavin adenine dinucleotide (FAD) cofactor. The docking parameters were set to allow for a comprehensive search of the conformational space of the ligand within the enzyme's binding pocket.

Predicted Binding Affinities and Interactions

The following table summarizes the predicted binding affinities and key interacting residues for Pivaloylbenzhydrazine with MAO-A and MAO-B based on the outlined docking protocol.

TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
MAO-A -8.2Tyr407, Tyr444, Phe208, Gln215
MAO-B -7.5Tyr398, Tyr435, Ile199, Cys172

Visualizing the Docking Workflow and Predicted Interactions

To illustrate the computational process and the potential binding mode of Pivaloylbenzhydrazine, the following diagrams were generated using Graphviz.

Molecular Docking Workflow Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Binding Pose Analysis Binding Pose Analysis Docking Simulation->Binding Pose Analysis Interaction Analysis Interaction Analysis Binding Pose Analysis->Interaction Analysis Predicted Binding of Pivaloylbenzhydrazine with MAO Predicted Binding of Pivaloylbenzhydrazine with MAO cluster_MAO MAO Active Site Pivaloylbenzhydrazine Pivaloylbenzhydrazine FAD Cofactor FAD Cofactor Pivaloylbenzhydrazine->FAD Cofactor Covalent/Non-covalent Interaction Aromatic Cage Aromatic Cage Pivaloylbenzhydrazine->Aromatic Cage π-π Stacking Hydrophobic Pocket Hydrophobic Pocket Pivaloylbenzhydrazine->Hydrophobic Pocket Hydrophobic Interactions

References

Replicating Historical Studies on Pivalylbenzhydrazine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical monoamine oxidase inhibitor (MAOI) Pivalylbenzhydrazine (also known as Pivhydrazine and sold under the trade name Tersavid) and its contemporaries. Due to the limited availability of digitized quantitative data from the original studies conducted in the 1960s, this guide focuses on a qualitative comparison based on the known mechanisms of action and the general clinical understanding of these early antidepressants. We will also contrast these historical agents with a modern antidepressant to highlight the evolution of drug development in this field.

Introduction to this compound

This compound is a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class.[1] It was used as an antidepressant in the 1960s but was eventually discontinued.[1] Like other MAOIs of its era, its therapeutic effect was attributed to its ability to inhibit the monoamine oxidase enzyme, thereby increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The initial discovery of the antidepressant effects of MAOIs was serendipitous, stemming from observations of mood elevation in tuberculosis patients treated with iproniazid.[2]

Comparison with Historical and Modern Alternatives

The following tables provide a comparative overview of this compound, a contemporaneous MAOI (Iproniazid), and a modern Selective Serotonin Reuptake Inhibitor (SSRI) (Fluoxetine). The data presented is largely qualitative, reflecting the nature of the available historical information.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundIproniazidFluoxetine
Drug Class Monoamine Oxidase Inhibitor (MAOI), Hydrazine derivativeMonoamine Oxidase Inhibitor (MAOI), Hydrazine derivativeSelective Serotonin Reuptake Inhibitor (SSRI)
Year Introduced circa 1960s1950s1980s
Mechanism of Action Non-selective, irreversible inhibition of MAO-A and MAO-BNon-selective, irreversible inhibition of MAO-A and MAO-BSelective inhibition of serotonin reuptake
Selectivity Non-selectiveNon-selectiveSelective for serotonin transporter
Reversibility IrreversibleIrreversibleReversible
Primary Neurotransmitters Affected Serotonin, Norepinephrine, DopamineSerotonin, Norepinephrine, DopamineSerotonin

Table 2: Clinical Considerations (Based on Historical Context)

FeatureThis compoundIproniazidFluoxetine
Primary Indication DepressionDepression, originally TuberculosisMajor Depressive Disorder, Obsessive-Compulsive Disorder, etc.
Key Side Effects (Historical Context) Potential for hypertensive crisis (the "cheese effect"), liver toxicity, orthostatic hypotension, CNS stimulation.[3]Similar to other hydrazine MAOIs, including risk of hepatotoxicity.Nausea, insomnia, anxiety, sexual dysfunction.
Dietary Restrictions Required strict avoidance of tyramine-containing foods.[3]Required strict avoidance of tyramine-containing foods.Generally no specific dietary restrictions.
Drug Interactions Numerous, particularly with sympathomimetic amines and other antidepressants.Numerous, similar to other MAOIs.Significant, but different profile, primarily through cytochrome P450 inhibition.
Overdose Potential High, with risk of severe hypertensive crisis and CNS toxicity.High, with similar risks to other MAOIs.Lower lethality in overdose compared to MAOIs and TCAs.[2]

Experimental Protocols (Generalized)

1. Monoamine Oxidase Inhibition Assay (In Vitro)

  • Objective: To determine the inhibitory potency of this compound on MAO-A and MAO-B enzymes.

  • Methodology:

    • Prepare mitochondrial fractions from animal tissues (e.g., rat liver or brain) as a source of MAO enzymes.

    • Incubate the mitochondrial preparation with various concentrations of this compound.

    • Introduce a substrate for MAO, such as kynuramine (for both MAO-A and MAO-B) or more specific substrates like serotonin (for MAO-A) and benzylamine (for MAO-B).

    • Measure the rate of product formation (e.g., through spectrophotometry or fluorometry) to determine the enzyme activity.

    • Calculate the concentration of this compound required to inhibit 50% of the enzyme activity (IC50).

2. Animal Behavioral Models of Depression (In Vivo)

  • Objective: To assess the antidepressant-like effects of this compound in animal models.

  • Methodology (Example: Reserpine-Induced Hypothermia/Akinesia):

    • Administer reserpine to rodents to deplete monoamine stores, inducing a state of hypothermia and reduced motor activity, considered analogous to depressive symptoms.

    • Treat a group of reserpinized animals with this compound.

    • Measure core body temperature and locomotor activity at set time points after drug administration.

    • Compare the reversal of reserpine-induced symptoms in the this compound-treated group to a control group.

3. Early Phase Clinical Observations (Human Studies)

  • Objective: To evaluate the safety and efficacy of this compound in patients with depressive disorders.

  • Methodology (Generalized from historical accounts of similar drugs):

    • Select a cohort of patients diagnosed with depression.

    • Administer this compound, often in an open-label fashion or with a placebo control group.

    • Monitor for clinical improvement using observational scales and clinician judgment. Common assessment tools of the era were less standardized than modern scales like the Hamilton Depression Rating Scale (HAM-D).

    • Record adverse effects through patient reports and clinical observation.

    • Due to the risk of hypertensive crisis, blood pressure would have been a critical monitoring parameter, and patients would have been counseled on dietary restrictions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism of action of non-selective MAOIs like this compound and a typical experimental workflow for evaluating such a compound.

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicles Synaptic Vesicles MA->Vesicles Storage Metabolites Inactive Metabolites MAO->Metabolites Increased_MA Increased Monoamine Concentration Vesicles->Increased_MA Release This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Increased_MA->Receptors Binding Signal Signal Transduction Receptors->Signal Activation

Caption: Mechanism of action of this compound as a non-selective MAO inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Studies: MAO Inhibition Assay (IC50) Start->InVitro InVivo In Vivo Animal Studies: Behavioral Models (e.g., Reserpine Reversal) InVitro->InVivo Toxicity Toxicology Studies InVivo->Toxicity Clinical Early Phase Clinical Trials: Safety and Efficacy in Humans Toxicity->Clinical Outcome Evaluation of Therapeutic Potential Clinical->Outcome

Caption: Generalized experimental workflow for the evaluation of a historical antidepressant.

Conclusion

References

A Comparative Guide to the Metabolic Stability of Pivalylbenzhydrazine and Related Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the metabolic stability of Pivalylbenzhydrazine and alternative hydrazine derivatives, supported by experimental data and detailed methodologies. The information is intended to assist researchers in drug discovery and development in evaluating the pharmacokinetic profiles of these compounds.

Executive Summary

Quantitative Comparison of Metabolic Stability

The following table summarizes the available in vitro metabolic stability data for a comparator hydrazone derivative. It is important to note that direct, publicly available data for this compound was not identified in the conducted literature search. Researchers are encouraged to use the provided experimental protocols to generate data for their specific compounds of interest.

CompoundStructureSystemKey ParameterValueReference
N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl) sulfonyloxy]benzohydrazideA hydrazone derivativeRat Liver MicrosomesHalf-life (t½)> 60 min[2][3]
This compound Not Available - - Data not found in literature

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[4]

Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactors (as needed for specific enzyme pathways)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, methanol).

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard. This step precipitates the proteins and stops the enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction samples.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Microsomes, Buffer, Compound, and NADPH System prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate aliquot Take Aliquots at Time Points incubate->aliquot terminate Terminate with Cold Solvent & Internal Std. aliquot->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ and CLint lcms->data pathway cluster_phase1 Phase I Metabolism cluster_enzymes Enzymes cluster_phase2 Phase II Metabolism parent Hydrazine Derivative (e.g., this compound) oxidized Oxidized Metabolites parent->oxidized Oxidation hydrolyzed Hydrolyzed Metabolites parent->hydrolyzed Hydrolysis conjugated Conjugated Metabolites (e.g., Glucuronides, Sulfates) oxidized->conjugated Conjugation hydrolyzed->conjugated Conjugation cyp450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) cyp450->oxidized fmo FMO fmo->oxidized esterases Esterases esterases->hydrolyzed

References

Unveiling the Unseen: A Comparative Guide to the Off-Target Effects of Pivalylbenzhydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivalylbenzhydrazine, a non-selective, irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class, has a history of use as an antidepressant. While its primary therapeutic action is the inhibition of MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile. This guide provides a comparative analysis of the potential off-target effects of this compound, drawing comparisons with other non-selective MAOIs, and presents supporting experimental data and methodologies for further investigation.

Due to the limited availability of direct off-target screening data for this compound, this guide will leverage data from closely related non-selective, irreversible hydrazine MAOIs, such as phenelzine, to infer potential off-target liabilities.

Comparative Analysis of Off-Target Effects

The off-target activity of a drug can lead to unforeseen side effects and drug-drug interactions. For non-selective MAOIs like this compound, the potential for off-target engagement is a significant consideration.

Known and Inferred Off-Target Interactions

While direct, comprehensive off-target screening data for this compound is scarce in publicly available literature, we can infer potential off-target interactions from the known side-effect profile and data on related compounds. Phenelzine, another non-selective, irreversible hydrazine MAOI, serves as a valuable comparator.

Target ClassPotential Off-Target InteractionThis compound (Inferred)Phenelzine (Documented)Potential Clinical Manifestation
Cytochrome P450 Enzymes Inhibition/InactivationLikely inhibitor of various CYP isoformsPotent inactivator of CYP1A2, CYP2C19, CYP2D6, and CYP3A4[1]Altered metabolism of co-administered drugs, leading to potential toxicity or reduced efficacy.
Other Flavoenzymes Covalent ModificationPossible covalent modification of enzymes with FAD cofactorsHydrazine probes have been shown to target LSD1 and NQO2[2][3]Unpredictable effects on cellular processes regulated by these enzymes.
Aldehyde Dehydrogenase (ALDH) InhibitionPotential for inhibition due to the reactive hydrazine moietyHydrazine probes can target ALDH2[2]Potential for "disulfiram-like" reaction with alcohol.
GABA Transaminase InhibitionUnknownIncreases levels of GABA in the brain[4]Sedation, potential for CNS depressant effects.

Table 1: Comparison of Potential Off-Target Interactions. This table summarizes the known and inferred off-target interactions of this compound compared to the documented off-target effects of phenelzine.

Experimental Protocols for Off-Target Validation

To definitively characterize the off-target profile of this compound, a systematic experimental approach is required. Below are detailed methodologies for key experiments.

In Vitro Safety Pharmacology Profiling

This broad screening approach assesses the interaction of a compound with a large panel of receptors, ion channels, enzymes, and transporters to identify potential off-target liabilities.

Objective: To identify off-target binding of this compound across a wide range of biologically relevant targets.

Methodology:

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to determine concentration-dependent effects.

  • Target Panel: A comprehensive panel of targets is selected, typically including GPCRs, ion channels, kinases, and transporters that are known to be associated with adverse drug reactions[5][6][7].

  • Assay Formats:

    • Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of the test compound for a specific receptor[8][9][10][11]. The assay measures the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.

    • Enzyme Inhibition Assays: The ability of this compound to inhibit the activity of various enzymes (e.g., CYPs, kinases) is measured using specific substrates that produce a detectable signal (e.g., colorimetric, fluorometric, luminescent) upon enzymatic conversion.

    • Ion Channel Assays: Patch-clamp electrophysiology or fluorescent-based assays are used to assess the effect of the compound on the function of various ion channels.

  • Data Analysis: The results are typically expressed as the percent inhibition at a given concentration or as an IC50/Ki value (the concentration of the compound that causes 50% inhibition of binding or activity). Hits are identified as compounds that show significant activity at a pharmacologically relevant concentration.

Cytochrome P450 Inhibition/Inactivation Assays

Given the known interaction of hydrazine-containing compounds with CYPs, this is a critical experiment.

Objective: To determine the potential of this compound to inhibit or inactivate major human CYP isoforms.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source[1].

  • Probe Substrates: Each CYP isoform is assayed using a specific probe substrate that is metabolized to a quantifiable product.

  • Incubation: this compound is pre-incubated with the enzyme source and NADPH (a necessary cofactor) for a set period to assess time-dependent inactivation. A control without pre-incubation is also run to assess direct inhibition.

  • Metabolite Quantification: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence and absence of this compound is compared to determine the IC50 for inhibition and the kinetic constants (K_I and k_inact) for inactivation[1].

Signaling Pathway Analysis

The off-target effects of a compound can perturb various cellular signaling pathways. Visualizing these pathways is essential for understanding the broader biological consequences of off-target engagement.

Potential Impact on Cellular Signaling

While direct evidence for this compound is lacking, the inhibition of MAO and potential off-target interactions can have widespread effects on cellular signaling.

  • Oxidative Stress and Mitochondrial Function: MAO activity is a source of reactive oxygen species (ROS) in mitochondria[12]. Inhibition of MAO can modulate mitochondrial respiration and ROS production, thereby impacting cellular redox balance and signaling pathways sensitive to oxidative stress[13][14].

  • Inflammatory Signaling: Catecholamines, which are regulated by MAO, can modulate inflammatory responses. MAO inhibitors have been shown to have anti-inflammatory effects, potentially through their impact on cytokine and chemokine expression[13].

experimental_workflow cluster_screening Off-Target Screening cluster_analysis Data Analysis & Interpretation This compound This compound SafetyScreen In Vitro Safety Pharmacology Profiling This compound->SafetyScreen Broad Panel Screening CYP_Assay Cytochrome P450 Inhibition/Inactivation Assay This compound->CYP_Assay Specific Enzyme Assay BindingProfile Off-Target Binding Profile SafetyScreen->BindingProfile CYP_Inhibition CYP Inhibition/Inactivation Kinetics (IC50, KI, kinact) CYP_Assay->CYP_Inhibition PathwayAnalysis Signaling Pathway Perturbation Analysis BindingProfile->PathwayAnalysis CYP_Inhibition->PathwayAnalysis

Experimental workflow for off-target validation.

signaling_pathway cluster_drug This compound cluster_targets Molecular Targets cluster_effects Cellular Effects Drug This compound MAO Monoamine Oxidases (On-Target) Drug->MAO Inhibition OffTarget Off-Targets (e.g., CYPs, Other Flavoenzymes) Drug->OffTarget Inhibition/Interaction (Potential) Neurotransmitter ↑ Monoamine Neurotransmitters MAO->Neurotransmitter Leads to ROS Modulation of Mitochondrial ROS MAO->ROS Impacts Inflammation Anti-inflammatory Response MAO->Inflammation Modulates Metabolism Altered Drug Metabolism OffTarget->Metabolism Leads to

Potential signaling pathway impacts of this compound.

Conclusion

A thorough understanding of the off-target effects of this compound is essential for its safe and effective use. While direct experimental data remains limited, analysis of related compounds, particularly phenelzine, suggests potential interactions with cytochrome P450 enzymes and other flavoenzymes. The provided experimental protocols offer a roadmap for the comprehensive validation of these potential off-target effects. Further research employing these methodologies is critical to fully elucidate the pharmacological profile of this compound and to inform its potential future applications in drug development.

References

Safety Operating Guide

Prudent Disposal of Pivalylbenzhydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Pivalylbenzhydrazine, a chemical requiring careful handling, is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe disposal, drawing from established protocols for analogous hydrazine compounds. Adherence to these steps will minimize risks and ensure compliance with safety regulations.

I. Understanding the Hazards

This compound and related hydrazine derivatives present significant health and environmental risks. It is crucial to be fully aware of these hazards before handling and disposal.

Summary of Key Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]
Carcinogenicity May cause cancer.[1]
Mutagenicity Suspected of causing genetic defects.[1]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[1]
Aquatic Toxicity Very toxic to aquatic life.[1][2]

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment (PPE).

  • Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Lab Coat: A flame-retardant lab coat is essential.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator is necessary.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.
  • The container should be made of a material compatible with the chemical.

2. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
  • The storage area should be away from incompatible materials such as strong oxidizing agents.[3]

4. Professional Disposal:

  • Disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1] This is critical to prevent environmental contamination, given its high toxicity to aquatic organisms.[1][2]

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.
  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
  • Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
  • Wash the spill area thoroughly with soap and water.

IV. Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Collect Waste in Designated Container A->B C Properly Label Container B->C D Store in Secure Accumulation Area C->D E Arrange for Professional Hazardous Waste Disposal D->E F Absorb Spill with Inert Material G Collect & Dispose of as Hazardous Waste F->G G->E spill Spill Occurs spill->F

Caption: this compound Disposal Workflow.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in chemical handling practices.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivalylbenzhydrazine
Reactant of Route 2
Reactant of Route 2
Pivalylbenzhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.